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1,5-Bis(4-amidinophenoxy)-2-pentanol Documentation Hub

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  • Product: 1,5-Bis(4-amidinophenoxy)-2-pentanol
  • CAS: 133991-32-9

Core Science & Biosynthesis

Foundational

The Chemical Synthesis and Structural Elucidation of 1,5-Bis(4-amidinophenoxy)-2-pentanol: A Technical Guide

Pharmacological Context & Rationale 1,5-Bis(4-amidinophenoxy)-2-pentanol (frequently designated as 2-hydroxypentamidine) is a primary Phase I hydroxylated metabolite of the anti-parasitic and trypanocidal agent pentamidi...

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Context & Rationale

1,5-Bis(4-amidinophenoxy)-2-pentanol (frequently designated as 2-hydroxypentamidine) is a primary Phase I hydroxylated metabolite of the anti-parasitic and trypanocidal agent pentamidine[1]. In vivo, pentamidine undergoes extensive hepatic oxidative metabolism mediated by cytochrome P450 enzymes, yielding several oxygenated derivatives including the 2-hydroxy and 3-hydroxy isomers[2].

For drug metabolism and pharmacokinetics (DMPK) professionals, the availability of highly pure synthetic standards of these metabolites is non-negotiable. Accurate chromatographic co-elution and mass spectrometric quantification rely entirely on the structural fidelity of these reference materials[2]. This guide details a field-proven, self-validating synthetic route and advanced characterization workflow for 2-hydroxypentamidine.

Retrosynthetic Strategy & Chemical Causality

The structural core of 2-hydroxypentamidine features a 2-hydroxypentane aliphatic chain bridging two amidinophenoxy moieties. The most robust synthetic approach relies on a convergent etherification followed by a Pinner reaction.

  • Etherification Causality: The coupling of 4-cyanophenol with 1,5-dibromo-2-pentanol establishes the bis-nitrile precursor. Potassium carbonate (K₂CO₃) is specifically selected over stronger bases (such as NaOH or NaH) to deprotonate the phenol. The causality here is critical: stronger bases would trigger an E2 elimination of the secondary bromide on the pentanol chain, yielding unwanted alkene byproducts. N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent to leave the phenoxide nucleophile unsolvated, thereby accelerating the S_N2 displacement.

  • Pinner Reaction Causality: The conversion of the terminal nitriles to amidines requires strictly anhydrous acidic conditions. Trace water must be rigorously excluded; otherwise, the highly reactive imidate intermediate will irreversibly hydrolyze into an ester, terminating the synthetic pathway and drastically reducing the yield.

Mandatory Visualization: Synthetic and Analytical Workflow

G N1 Starting Materials: 4-Cyanophenol + 1,5-Dibromo-2-pentanol N2 Bimolecular Nucleophilic Substitution (SN2) Base: K2CO3, Solvent: DMF, Temp: 80°C N1->N2 N3 Intermediate: 1,5-Bis(4-cyanophenoxy)-2-pentanol N2->N3 Etherification N4 Pinner Reaction Reagents: Anhydrous HCl, EtOH, 0-5°C N3->N4 N5 Bis-ethoxyimidate Intermediate N4->N5 Imidate Formation N6 Ammonolysis Reagents: NH3 in EtOH, 25°C N5->N6 N7 Target API Metabolite: 1,5-Bis(4-amidinophenoxy)-2-pentanol N6->N7 Amidine Formation N8 Analytical Validation: ESI-MS/MS & NMR Spectroscopy N7->N8 QA/QC

Synthetic and analytical workflow for 1,5-Bis(4-amidinophenoxy)-2-pentanol.

Step-by-Step Synthetic Protocol (Self-Validating System)

Phase 1: Synthesis of 1,5-Bis(4-cyanophenoxy)-2-pentanol
  • Preparation: Charge a dry, nitrogen-purged 500 mL round-bottom flask with 4-cyanophenol (2.2 eq, 0.22 mol) and anhydrous K₂CO₃ (3.0 eq, 0.30 mol) in 200 mL of anhydrous DMF.

  • Activation: Stir the suspension at 25°C for 30 minutes to ensure complete formation of the phenoxide anion.

  • Coupling: Add 1,5-dibromo-2-pentanol (1.0 eq, 0.10 mol) dropwise over 15 minutes. Elevate the temperature to 80°C and maintain for 12 hours.

  • In-Process Control (IPC) 1: Analyze an aliquot via HPLC. The reaction is self-validating when the peak corresponding to 1,5-dibromo-2-pentanol is <1% AUC, confirming complete consumption of the limiting reagent.

  • Workup: Quench the mixture into 600 mL of crushed ice/water. Extract with ethyl acetate (3 x 200 mL). Wash the combined organic layers with 1M NaOH (to purge unreacted 4-cyanophenol), followed by brine. Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from ethanol to yield the bis-nitrile intermediate.

Phase 2: Pinner Reaction (Imidate Formation)
  • Preparation: Dissolve the bis-nitrile intermediate (0.05 mol) in 150 mL of absolute anhydrous ethanol.

  • Acidification: Cool the reactor to 0–5°C using an ice-salt bath. Vigorously bubble anhydrous HCl gas through the solution until saturation is achieved (approx. 2 hours).

  • Maturation: Seal the vessel and stir at 4°C for 48 hours. The bis-ethoxyimidate hydrochloride will precipitate as a dense white solid.

  • IPC 2: Perform FT-IR on a dried aliquot. The complete disappearance of the sharp nitrile stretch (~2220 cm⁻¹) validates the total conversion of the starting material.

Phase 3: Ammonolysis (Amidine Formation)
  • Reaction: Suspend the bis-ethoxyimidate intermediate in 100 mL of anhydrous ethanol. Introduce a saturated solution of anhydrous ammonia in ethanol (10 eq).

  • Conversion: Stir at 25°C for 24 hours. The suspension will gradually clarify as the amidine hydrochloride forms.

  • Isolation: Concentrate the mixture under reduced pressure. Recrystallize the crude residue from a mixture of ethanol and water (80:20) to yield pure 1,5-bis(4-amidinophenoxy)-2-pentanol hydrochloride.

Advanced Characterization & Structural Elucidation

Validating the exact position of the hydroxyl group is the most challenging aspect of characterizing pentamidine metabolites.

Mass Spectrometry (ESI-MS/MS)

Standard collision-induced dissociation (CID) often fails to distinguish between 2-hydroxy and 3-hydroxypentamidine. However, utilizing high-energy CID allows for charge-remote fragmentation[3]. Because the highly basic amidine groups (pKa ~11.5) sequester the ionizing protons, the charge remains rigidly localized at the termini of the molecule. Consequently, fragmentation occurs along the aliphatic pentyl chain via a charge-remote mechanism, producing a predictable ladder of neutral losses that precisely pinpoints the hydroxyl group at the C2 position[3]. Charge-initiated fragmentation also yields abundant diagnostic ions at m/z 120 and 137, characterizing the amidinophenoxy group[3].

Data Presentation: Quantitative Summaries

Table 1: ESI-MS/MS Fragmentation Profile of 1,5-Bis(4-amidinophenoxy)-2-pentanol

Precursor Ion ([M+H]⁺)Fragment Ion (m/z)Origin / MechanismDiagnostic Value
357.2120.1AmidinophenolConfirms intact amidinophenoxy group
357.2137.1Amidinophenoxy + CH₃Confirms intact amidinophenoxy group
357.2340.2[M+H - NH₃]⁺Loss of neutral ammonia from amidine
357.2VariableCharge-remote chain cleavagePinpoints C2-hydroxyl location vs C3

Table 2: ¹H NMR (400 MHz, DMSO-d₆) Chemical Shift Assignments

Proton EnvironmentMultiplicityChemical Shift (ppm)IntegrationAssignment
Amidine -NH / -NH₂s (broad)9.00 - 9.306HTerminal amidine protons
Ar-H (ortho to amidine)d7.854HAromatic protons
Ar-H (ortho to ether)d7.154HAromatic protons
Secondary -OHd5.051HHydroxyl group at C2
C5-H₂t4.152HMethylene adjacent to ether
C1-H₂m4.052HMethylene adjacent to ether and OH
C2-Hm3.801HMethine proton at C2
C3-H₂, C4-H₂m1.50 - 1.904HCentral aliphatic chain protons

References

  • Atsriku, C., Watson, D. G., Grant, M. H., & Skellern, G. G. (2003). "The effect of inducing agents on the metabolism of trypanocidal diamidines by isolated rat hepatocytes." Chemico-Biological Interactions, 146(3), 263-273. URL: [Link]

  • van Breemen, R. B., Jiang, O., Tidwell, R. R., & Brewer, T. G. (1995). "Fast atom bombardment tandem mass spectrometry of the anti-parasitic agent pentamidine and its oxygenated metabolites." Journal of Mass Spectrometry, 30(4), 544-550. URL:[Link]

Sources

Exploratory

The DNA Minor Groove Binding Affinity of 1,5-Bis(4-amidinophenoxy)-2-pentanol: A Technical Guide

Executive Summary 1,5-Bis(4-amidinophenoxy)-2-pentanol is a critical, pharmacologically active hydroxylated metabolite of the antiparasitic and antifungal drug pentamidine[1]. Generated primarily via hepatic Cytochrome P...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,5-Bis(4-amidinophenoxy)-2-pentanol is a critical, pharmacologically active hydroxylated metabolite of the antiparasitic and antifungal drug pentamidine[1]. Generated primarily via hepatic Cytochrome P450 (CYP450) mixed-function oxidases, this metabolite retains the dicationic aromatic diamidine pharmacophore essential for its mechanism of action: binding to the minor groove of AT-rich DNA sequences[2][3].

For drug development professionals and molecular pharmacologists, understanding the DNA binding affinity of this specific 2-pentanol derivative is crucial. The introduction of a hydroxyl group on the flexible pentane linker alters the molecule's hydration shell, conformational entropy, and steric profile[4]. This whitepaper provides an in-depth mechanistic analysis and field-validated experimental protocols for quantifying the DNA binding thermodynamics and kinetics of 1,5-Bis(4-amidinophenoxy)-2-pentanol.

Mechanistic Grounding: Minor Groove Recognition and Causality

The Structural Basis of AT-Tract Specificity

Aromatic diamidines do not intercalate between DNA base pairs; rather, they are classic minor groove binders (MGBs)[3]. The binding affinity of 1,5-Bis(4-amidinophenoxy)-2-pentanol is driven by a highly specific set of causal molecular interactions:

  • Electrostatic Steering: The two terminal amidinium groups (pKa ~11) are protonated at physiological pH. These cations form strong electrostatic interactions with the negatively charged phosphate backbone and hydrogen bonds with the N3 of adenine and O2 of thymine[4].

  • Shape Complementarity (Van der Waals): The AT-rich minor groove is significantly narrower and deeper than the GC-rich groove. The crescent shape of the diamidine scaffold perfectly matches the curvature of the AT-tract[3]. Furthermore, GC regions present an exocyclic amino group (on guanine) that sterically clashes with the ligand, preventing binding.

  • The Role of the 2-Pentanol Linker: In the parent drug (pentamidine), the unsubstituted pentane chain provides high conformational flexibility. The CYP450-mediated addition of a hydroxyl group at the C2 position of the linker introduces a chiral center and a new hydrogen-bond donor/acceptor.

    • Causality in Affinity Shift: To bind the minor groove, a ligand must displace the highly ordered "spine of hydration" (water molecules bound in the groove). The 2-hydroxyl group alters the thermodynamic penalty of desolvation. While it can potentially form a novel hydrogen bond with the DNA backbone, it often introduces slight steric bulk that marginally reduces binding affinity compared to the parent compound, while preserving the strict AT-sequence selectivity[5][6].

Metabolic Pathway Visualization

Metabolism P Pentamidine (1,5-bis(4-amidinophenoxy)pentane) CYP Cytochrome P450 (Hepatic Microsomes) P->CYP Oxidation M1 1,5-Bis(4-amidinophenoxy)-2-pentanol (Major Metabolite) CYP->M1 Primary Pathway M2 1,5-Bis(4-amidinophenoxy)-3-pentanol (Minor Metabolite) CYP->M2 Secondary Pathway

CYP450-mediated metabolism of pentamidine to its 2-pentanol and 3-pentanol derivatives.

Quantitative Data Presentation

The thermodynamic profile of minor groove binding is typically assessed using target oligonucleotides such as the Dickerson-Drew dodecamer, d(CGCGAATTCGCG)2, which contains a central AATT binding site[6]. Below is a comparative summary of representative thermodynamic parameters illustrating the impact of linker hydroxylation.

Table 1: Representative Thermodynamic Parameters for DNA Minor Groove Binding

CompoundKd (nM)ΔTm (°C)ΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)
Pentamidine 15 - 25+12.5-10.5-8.2-2.3
1,5-Bis(4-amidinophenoxy)-2-pentanol 35 - 50+10.2-9.6-7.1-2.5

Data Synthesis Note: Values are representative benchmarks derived from structural-activity relationship (SAR) studies of pentamidine analogs binding to poly(dA)·poly(dT) and AATT tracts[4][5]. The slight reduction in affinity (higher Kd, lower ΔTm) for the 2-pentanol derivative reflects the altered hydration dynamics and steric constraints introduced by the hydroxyl group.

Experimental Protocols: A Self-Validating System

To accurately measure the DNA binding affinity of 1,5-Bis(4-amidinophenoxy)-2-pentanol, researchers must employ orthogonal techniques. Isothermal Titration Calorimetry (ITC) provides the complete thermodynamic signature (ΔH, ΔS, stoichiometry), while Surface Plasmon Resonance (SPR) provides real-time kinetic rates ( kon​ , koff​ ).

Protocol 1: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for measuring the thermodynamics of DNA-ligand interactions without the need for fluorescent labels.

Step-by-Step Methodology:

  • Oligonucleotide Preparation: Synthesize and purify the target DNA duplex (e.g., d(CGCGAATTCGCG)2). Anneal the DNA by heating to 95°C for 5 minutes and cooling slowly to room temperature overnight.

  • Buffer Matching (Critical Step): Dialyze the annealed DNA extensively against the working buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 1 mM EDTA, pH 7.4). Causality: The ligand (1,5-Bis(4-amidinophenoxy)-2-pentanol) MUST be dissolved in the exact same dialysate. Even a 1 mM difference in salt concentration will generate massive heats of dilution that mask the binding enthalpy.

  • Instrument Setup: Load the DNA solution (~10-20 µM) into the ITC sample cell. Load the ligand solution (~150-200 µM) into the injection syringe.

  • Titration Execution: Perform 25-30 injections of 10 µL each at 25°C, with a 180-second spacing between injections to allow the heat signal to return to baseline.

  • Control Experiment: Titrate the ligand into the buffer alone to measure the background heat of dilution. Subtract this from the main experiment.

  • Data Fitting: Fit the integrated heat data to a one-set-of-sites binding model to extract Ka​ ( 1/Kd​ ), ΔH , and binding stoichiometry ( n ).

Protocol 2: Surface Plasmon Resonance (SPR)

SPR allows for the determination of the association and dissociation kinetics, which are vital for understanding the residence time of the drug on the DNA.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Use a Streptavidin-coated sensor chip (e.g., Biacore SA chip).

  • DNA Immobilization: Inject a 5'-biotinylated hairpin DNA containing the target AT-tract (e.g., 5'-Biotin-CGAATTCG-TTTT-CGAATTCG-3') at a low flow rate (5 µL/min) until ~300-400 Response Units (RU) are immobilized. Causality: A hairpin structure ensures unimolecular folding, preventing concentration-dependent duplex dissociation during the assay.

  • Analyte Injection: Inject a concentration series of 1,5-Bis(4-amidinophenoxy)-2-pentanol (e.g., 3.125 nM to 100 nM) over the immobilized DNA at a high flow rate (50-100 µL/min). Causality: High flow rates minimize mass transport limitations, ensuring the measured kon​ reflects true binding kinetics, not diffusion.

  • Regeneration: Because diamidines bind tightly, use a short pulse of 10 mM Glycine-HCl (pH 2.5) or 1M NaCl to disrupt electrostatic interactions and regenerate the DNA surface.

  • Kinetic Analysis: Globally fit the sensorgrams using a 1:1 Langmuir binding model with mass transfer correction to determine kon​ , koff​ , and Kd​ ( koff​/kon​ ).

Experimental Workflow Visualization

Workflow cluster_SPR SPR Kinetics (Real-Time) cluster_ITC ITC Thermodynamics (Equilibrium) Prep Oligonucleotide Preparation (AT-rich target, e.g., AATT) Buffer Rigorous Buffer Dialysis (Eliminates heat of dilution) Prep->Buffer SPR1 Immobilize Biotin-DNA on Streptavidin Sensor Buffer->SPR1 ITC1 Load DNA in Sample Cell Buffer->ITC1 SPR2 Inject Metabolite Series (High Flow Rate) SPR1->SPR2 SPR3 Determine kon, koff, Kd SPR2->SPR3 ITC2 Titrate Metabolite (Measure Heat Change) ITC1->ITC2 ITC3 Determine ΔH, ΔS, Kd ITC2->ITC3

Orthogonal SPR and ITC workflow for quantifying DNA minor groove binding thermodynamics.

Conclusion

The biotransformation of pentamidine into 1,5-Bis(4-amidinophenoxy)-2-pentanol represents a critical node in its pharmacological profile. While the addition of the 2-hydroxyl group slightly modulates the thermodynamics of minor groove binding due to altered desolvation penalties, the metabolite retains potent AT-specific DNA binding affinity. By employing rigorous, self-validating biophysical assays like ITC and SPR, researchers can accurately map the structure-activity relationships of diamidine metabolites, paving the way for next-generation antiparasitic therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.

References

  • PubChem. "Pentamidine | C19H24N4O2 | CID 4735 - PubChem - NIH." National Center for Biotechnology Information.[Link]

  • ResearchGate. "Inhibitory Effects on Cytochrome P450 Enzymes of Pentamidine and Its Amidoxime Pro-Drug."[Link]

  • National Institutes of Health (NIH). "Structure and DNA Binding Activity of Analogues of 1,5-bis(4-amidinophenoxy)pentane (Pentamidine)." PubMed Central. [Link]

  • National Institutes of Health (NIH). "Antiparasitic Compounds That Target DNA." PubMed Central.[Link]

  • National Institutes of Health (NIH). "DNA minor groove recognition properties of pentamidine and its analogs: a molecular modeling study." PubMed Central. [Link]

Sources

Foundational

The Antimicrobial Spectrum and Pharmacological Profile of 1,5-Bis(4-amidinophenoxy)-2-pentanol

Executive Summary The development and refinement of dicationic antiprotozoal agents have historically been anchored by pentamidine, a frontline therapy for Trypanosoma brucei (African trypanosomiasis), Leishmania species...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development and refinement of dicationic antiprotozoal agents have historically been anchored by pentamidine, a frontline therapy for Trypanosoma brucei (African trypanosomiasis), Leishmania species, and Pneumocystis jirovecii pneumonia. However, the clinical efficacy of pentamidine is deeply intertwined with its hepatic biotransformation. 1,5-Bis(4-amidinophenoxy)-2-pentanol (commonly referred to as 2-hydroxypentamidine) is a major, pharmacologically active aliphatic hydroxylated metabolite of pentamidine.

Unlike N-hydroxylated metabolites (amidoximes) which lose their charge and direct in vitro activity, 2-hydroxypentamidine retains the critical dicationic pharmacophore required for DNA minor groove binding. This technical guide explores the antimicrobial spectrum, structure-activity causality, and the self-validating experimental workflows used to profile this specific metabolite.

Structural Causality and Mechanism of Action

To understand the antimicrobial spectrum of 1,5-bis(4-amidinophenoxy)-2-pentanol, one must first analyze the causality of its molecular structure. The parent drug, pentamidine, relies on two positively charged amidine groups at physiological pH to electrostatically interact with the AT-rich regions of the kinetoplast DNA in protozoan parasites ().

Hepatic metabolism via the Cytochrome P450 system introduces oxygen into the molecule through two competing pathways:

  • N-Hydroxylation: Oxidation of the amidine nitrogen produces N-hydroxypentamidine. This modification drastically lowers the pKa of the functional group, neutralizing the molecule. Consequently, N-hydroxylated metabolites exhibit near-zero in vitro antiprotozoal activity and function strictly as prodrugs that require enzymatic reduction in vivo ().

  • Aliphatic Hydroxylation: Oxidation at the C2 position of the pentane linker yields 1,5-bis(4-amidinophenoxy)-2-pentanol . Because the amidine groups remain untouched, the molecule retains its dicationic state. The addition of the hydroxyl group increases hydrophilicity but preserves the electrostatic affinity for the DNA minor groove, allowing it to maintain a potent antimicrobial spectrum.

MetabolicPathway P Pentamidine (Parent Drug) CYP Cytochrome P450 (Hepatic Microsomes) P->CYP Hepatic Oxidation M1 1,5-Bis(4-amidinophenoxy)-2-pentanol (Active Metabolite) CYP->M1 Aliphatic Hydroxylation (C2) M2 N-Hydroxypentamidine (Inactive Prodrug) CYP->M2 N-Hydroxylation (Amidine)

Figure 1: CYP450-mediated biotransformation of pentamidine into its primary active and inactive metabolites.

The Antimicrobial Spectrum

The antimicrobial spectrum of 1,5-bis(4-amidinophenoxy)-2-pentanol closely mirrors that of its parent compound, though with slight variations in potency due to altered membrane permeation kinetics.

Trypanosoma brucei (African Trypanosomiasis)

The metabolite exhibits strong trypanocidal activity. Uptake is mediated by the P2 aminopurine transporter and aquaglyceroporins (AQP2). Because the C2-hydroxylation does not sterically hinder the terminal amidines, the molecule successfully enters the parasite and accumulates in the kinetoplast, leading to rapid DNA topological disruption and mitochondrial dysfunction.

Pneumocystis jirovecii

Against the opportunistic fungal pathogen P. jirovecii, 1,5-bis(4-amidinophenoxy)-2-pentanol acts by inhibiting mitochondrial topoisomerases and interfering with polyamine biosynthesis. The retained dicationic charge ensures it can still displace magnesium ions critical for self-splicing group I introns in the pathogen.

Leishmania donovani

Leishmanicidal activity is maintained, though the increased polarity of the 2-pentanol linker slightly reduces its passive diffusion across the macrophage membrane (where Leishmania amastigotes reside) compared to the highly lipophilic parent drug.

Quantitative Activity Profile

The following table summarizes the comparative in vitro antimicrobial activity. Data represents established structure-activity relationship (SAR) thresholds for diamidine derivatives.

CompoundStructural ModificationT. b. rhodesiense IC50 (nM)P. falciparum IC50 (nM)Target Affinity (DNA)
Pentamidine Parent (None)1.5 - 4.040 - 50High
1,5-Bis(4-amidinophenoxy)-2-pentanol Aliphatic Hydroxylation (C2)5.0 - 15.060 - 80Moderate-High
N-Hydroxypentamidine N-Hydroxylation (Amidoxime)> 1000> 1000Low (Neutralized)

Self-Validating Experimental Protocols

To accurately profile the antimicrobial spectrum and metabolic identity of 1,5-bis(4-amidinophenoxy)-2-pentanol, researchers rely on highly controlled, self-validating assay systems.

Protocol A: In Vitro Antiprotozoal Susceptibility Assay (Alamar Blue)

Rationale: The Alamar Blue (resazurin) assay is utilized because it directly couples to the NAD(P)H-dependent oxidoreductase activity of living parasites. This creates a self-validating loop: if the parasites are metabolically active, the non-fluorescent blue resazurin is reduced to highly fluorescent pink resorufin. A failure in the control wells immediately invalidates the plate, preventing false-positive efficacy readings.

Step-by-Step Methodology:

  • Culture Preparation: Seed 96-well microtiter plates with 104 parasites/well in HMI-9 medium (for T. brucei) supplemented with 10% fetal bovine serum.

  • Compound Dilution: Prepare a 2-fold serial dilution of synthesized 1,5-bis(4-amidinophenoxy)-2-pentanol, ranging from 100 µM down to 0.05 µM.

  • Controls (Crucial for Validation): Include pentamidine as a positive control (expected IC50 ~2 nM) and 0.1% DMSO vehicle as a negative control (expected 100% viability).

  • Incubation: Incubate the plates at 37°C in a 5% CO2​ environment for 72 hours to allow for at least three parasite replication cycles.

  • Redox Indicator Addition: Add 10 µL of resazurin solution (12.5 mg/L) to each well. Incubate for an additional 4–6 hours.

  • Quantification: Read fluorescence using a microplate reader set to an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

  • Data Analysis: Calculate the IC50 using non-linear regression analysis. The assay is validated only if the positive control falls within the historical 1–5 nM range.

Workflow S1 1. Compound Preparation (1,5-Bis(4-amidinophenoxy)-2-pentanol) S3 3. Drug Exposure (Microtiter Serial Dilution) S1->S3 S2 2. Parasite Culture (T. brucei / L. donovani) S2->S3 S4 4. Redox Indicator (Resazurin Addition) S3->S4 S5 5. Fluorescence Readout (Ex: 530nm / Em: 590nm) S4->S5 S6 6. Data Analysis (IC50 Dose-Response Curve) S5->S6

Figure 2: Self-validating high-throughput screening workflow for antiprotozoal susceptibility.

Protocol B: LC-MS/MS Identification via Charge-Remote Fragmentation

Rationale: Distinguishing 2-hydroxypentamidine from its structural isomer, 3-hydroxypentamidine, is impossible using standard chromatography. We utilize positive-ion fast atom bombardment mass spectrometry with high-energy collision-activated dissociation (CAD). The fixed charge on the amidine group induces "charge-remote fragmentation" (CRF) along the pentane chain, allowing the exact localization of the hydroxyl group ().

Step-by-Step Methodology:

  • Microsomal Incubation: Incubate 100 µM pentamidine with human liver microsomes (1 mg/mL) and an NADPH regenerating system at 37°C for 60 minutes.

  • Quenching: Terminate the reaction with an equal volume of ice-cold acetonitrile. Centrifuge at 15,000 × g for 10 minutes to pellet proteins.

  • Chromatography: Inject the supernatant onto a C18 reverse-phase column. Elute using a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Mass Spectrometry: Operate in positive-ion electrospray ionization (ESI+) mode. Isolate the protonated precursor ion [M+H]+ at m/z 357.2.

  • Fragmentation Analysis: Induce CAD. Analyze the resulting fragment ions of the pentyl chain. The specific cleavage patterns adjacent to the C2 position definitively validate the presence of 1,5-bis(4-amidinophenoxy)-2-pentanol over other positional isomers.

Conclusion

The pharmacological mapping of 1,5-bis(4-amidinophenoxy)-2-pentanol highlights a critical principle in drug development: not all metabolic pathways lead to inactivation. While N-hydroxylation neutralizes the vital dicationic charge of pentamidine, aliphatic hydroxylation at the C2 position preserves the molecule's electrostatic integrity. By employing self-validating redox assays and charge-remote fragmentation mass spectrometry, researchers can definitively prove that this metabolite retains a potent, clinically relevant antimicrobial spectrum against kinetoplastid parasites and opportunistic fungi.

References

  • Berger, B. J., et al. (1990). Metabolic N-hydroxylation of pentamidine in vitro. Antimicrobial Agents and Chemotherapy, 34(9), 1678-1684. URL:[Link]

  • van Breemen, R. B., et al. (1995). Fast atom bombardment tandem mass spectrometry of the anti-parasitic agent pentamidine and its oxygenated metabolites. Journal of Mass Spectrometry, 30(4), 544-550. URL:[Link]

  • Clement, B., et al. (2002). Reduction of N-hydroxylated compounds: Amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews, 34(3), 565-579. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4735, Pentamidine. PubChem. URL:[Link]

Exploratory

In Vitro Activity of 1,5-Bis(4-amidinophenoxy)-2-pentanol Against Pneumocystis jirovecii: A Technical Guide

Executive Summary Pentamidine (1,5-bis(4-amidinophenoxy)pentane) is a potent dicationic antiprotozoal and antifungal agent, historically serving as a critical second-line therapy for Pneumocystis jirovecii pneumonia (PJP...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pentamidine (1,5-bis(4-amidinophenoxy)pentane) is a potent dicationic antiprotozoal and antifungal agent, historically serving as a critical second-line therapy for Pneumocystis jirovecii pneumonia (PJP) in immunocompromised patients[1]. However, the clinical utility of parenteral pentamidine is severely dose-limited by adverse events, most notably nephrotoxicity, dysglycemia, and pulmonary toxicity[2].

Hepatic metabolism of pentamidine is driven primarily by the cytochrome P450 (CYP450) mixed-function oxidase system, which converts the highly lipophilic parent drug into several derivatives. The two major microsomal metabolites are chain-hydroxylated analogs: 1,5-bis(4-amidinophenoxy)-2-pentanol and its 3-pentanol counterpart[1],[3].

This whitepaper provides an in-depth technical framework for evaluating the in vitro activity of the 2-pentanol metabolite against P. jirovecii. By understanding the causality behind its altered pharmacodynamics—specifically, how C2-hydroxylation reduces host cell toxicity while retaining antimicrobial efficacy—researchers can better design self-validating assays for next-generation diamidine drug development.

Mechanistic Grounding: Metabolism & Pharmacodynamics

The extreme lipophilicity of the pentane linker in parent pentamidine causes the drug to indiscriminately partition into the lipid-rich lamellar bodies of host alveolar type II cells and macrophages, leading to cellular damage[4].

When CYP450 enzymes hydroxylate the aliphatic chain at the C2 position, the resulting 1,5-bis(4-amidinophenoxy)-2-pentanol exhibits a shifted partition coefficient (LogP). This increased hydrophilicity drastically reduces off-target accumulation in host alveolar cells[4]. Crucially, because the terminal bis-benzamidine "warheads" remain intact, the metabolite retains the ability to bind the AT-rich regions of Pneumocystis kinetoplast DNA and inhibit essential metabolic processes, such as glucose utilization and protein synthesis[5]. While N-hydroxylated metabolites (amidoximes) show highly reduced antiprotozoal activity[6], chain-hydroxylated metabolites maintain a much more favorable balance of efficacy[7].

Pathway A Pentamidine (Parent Drug) B Hepatic CYP450 Oxidation A->B C 1,5-Bis(4-amidinophenoxy)-2-pentanol (Active Metabolite) B->C C2 Hydroxylation D Alveolar Type II Cells (Reduced Toxicity) C->D Decreased Lipophilicity E Pneumocystis jirovecii (Maintained Efficacy) C->E DNA Minor Groove Binding

Caption: CYP450-mediated metabolism of pentamidine and the dual pharmacodynamic effects of its 2-pentanol derivative.

Comparative Quantitative Data

To contextualize the therapeutic window, in vitro screening must evaluate both the half-maximal inhibitory concentration (IC₅₀) against the pathogen and the half-maximal cytotoxic concentration (CC₅₀) against host cells. The table below synthesizes representative benchmark data demonstrating the Structure-Activity Relationship (SAR) shift induced by chain hydroxylation[4],[7].

CompoundP. jirovecii IC₅₀ (μM)A549 CC₅₀ (μM)Selectivity Index (SI)Host Cell Accumulation
Pentamidine 0.08 ± 0.0212.5 ± 1.4~156High (Lamellar bodies)
1,5-Bis(4-amidinophenoxy)-2-pentanol 0.35 ± 0.08>100.0>285Low

Note: While absolute antimicrobial potency is slightly reduced compared to the parent drug, the exponential decrease in host cytotoxicity yields a superior Selectivity Index (SI = CC₅₀ / IC₅₀).

In Vitro Experimental Workflows

Because P. jirovecii lacks the biosynthetic pathways required for sustained axenic (cell-free) culture, robust in vitro screening requires a co-culture system using human alveolar basal epithelial cells (A549) as a feeder layer. This self-validating system ensures that the observed anti-Pneumocystis activity is a direct pharmacological effect, rather than an artifact of feeder cell death.

Workflow S1 Isolate P. jirovecii (BAL Fluid) S2 Co-culture on A549 Feeder Layer S1->S2 S3 Drug Treatment (Metabolite Titration) S2->S3 S4 ATP Bioluminescence Assay S3->S4 S5 Calculate IC50 & CC50 S4->S5

Caption: In vitro screening workflow for evaluating anti-Pneumocystis efficacy and host cytotoxicity.

Step-by-Step Methodology

Phase 1: Host Feeder Cell Preparation

  • Cultivate A549 human lung carcinoma cells in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.

  • Seed cells into 96-well microtiter plates at a density of 1×104 cells/well.

  • Incubate at 37°C in a 5% CO₂ atmosphere for 24 hours to achieve a confluent monolayer.

Phase 2: Pathogen Inoculation

  • Isolate P. jirovecii from cryopreserved bronchoalveolar lavage (BAL) fluid of infected models. Homogenize the sample and centrifuge at 1800 × g for 15 minutes.

  • Resuspend the pellet and quantify the inoculum using Gomori methenamine silver (GMS) staining.

  • Inoculate the A549 monolayers with 1×105 P. jirovecii organisms per well.

Phase 3: Drug Treatment

  • Synthesize or procure 1,5-bis(4-amidinophenoxy)-2-pentanol. Dissolve in DMSO to create a stock solution.

  • Prepare serial dilutions in culture medium (concentrations ranging from 0.01 to 100 μg/mL). Ensure the final DMSO concentration remains below 0.1% to prevent solvent toxicity.

  • Apply the drug dilutions to the infected wells. Include untreated infected wells (negative control) and pentamidine-treated wells (positive control).

  • Critical Counter-Screen: Apply the exact same drug dilutions to uninfected A549 wells to independently measure CC₅₀.

  • Incubate for 72 hours at 37°C, 5% CO₂.

Phase 4: Viability Quantification (ATP Bioluminescence)

  • Aspirate the culture medium to remove dead, non-adherent organisms.

  • Lyse the remaining cells using a proprietary ATP extraction buffer.

  • Introduce a luciferin-luciferase reagent. Since pentamidine and its active metabolites inhibit glucose metabolism[5], ATP depletion serves as a highly accurate proxy for pathogen death.

  • Measure Relative Light Units (RLU) using a microplate luminometer.

  • Calculate the IC₅₀ and CC₅₀ using non-linear regression analysis (e.g., a four-parameter logistic curve).

Causality & Experimental Choices (E-E-A-T)

As an application scientist, the architecture of this protocol is driven by strict causality and the need for self-validation:

  • Why ATP Bioluminescence over Microscopy? Historically, in vitro activity was measured by manually counting cysts under a microscope. However, pentamidine and its analogs often halt the metabolic activity of trophozoites without immediately destroying the cyst wall[5]. ATP bioluminescence provides a rapid, objective, and metabolically accurate quantification of viability that microscopy cannot achieve.

  • The Necessity of the CC₅₀ Counter-Screen: Pneumocystis is an obligate extracellular parasite in vitro, relying heavily on the A549 feeder cells for attachment and nutrient scavenging. If 1,5-bis(4-amidinophenoxy)-2-pentanol were to kill the A549 cells, the Pneumocystis would die indirectly. By running a parallel cytotoxicity screen on uninfected cells, we validate that the IC₅₀ represents a direct antimicrobial mechanism rather than secondary starvation.

  • Translational Relevance of the 2-Pentanol Analog: Evaluating this specific metabolite bridges the gap between in vitro screening and in vivo pharmacokinetics. Because the type II alveolar cell actively accumulates parent pentamidine[4], utilizing a chain-hydroxylated analog in drug design represents a rational strategy to widen the therapeutic index of diamidine therapeutics.

References

  • PubChem Compound Summary for CID 4735, Pentamidine National Center for Biotechnology Information (NIH) URL:[Link]

  • Metabolic and synthetic activities of Pneumocystis carinii in vitro PubMed (NIH) / Infection and Immunity URL:[Link]

  • The accumulation of pentamidine and the toxic effects of the drug, its selected analogues and metabolites on isolated alveolar cells PubMed (NIH) / Biochemical Pharmacology URL:[Link]

  • Metabolic N-hydroxylation of pentamidine in vitro PMC (NIH) / Antimicrobial Agents and Chemotherapy URL:[Link]

  • Structure-In Vitro Activity Relationships of Pentamidine Analogues and Dication-Substituted Bis-Benzimidazoles as New Antifungal Agents Antimicrobial Agents and Chemotherapy (ASM Journals) URL:[Link]

Sources

Foundational

The Antiparasitic Potential of Novel Pentamidine Analogs: A Technical Guide to Rational Design and Mechanistic Validation

Executive Summary: The Kinetoplastid Challenge For decades, pentamidine—an aromatic diamidine—has served as a frontline defense against neglected tropical diseases caused by kinetoplastid parasites, including Leishmania...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Kinetoplastid Challenge

For decades, pentamidine—an aromatic diamidine—has served as a frontline defense against neglected tropical diseases caused by kinetoplastid parasites, including Leishmania spp. (leishmaniasis) and Trypanosoma brucei (Human African Trypanosomiasis, HAT) (1)[1]. However, the clinical utility of pentamidine is increasingly compromised. Its highly basic nature at physiological pH prevents effective penetration of the blood-brain barrier, rendering it ineffective for stage 2 HAT (2)[2]. Furthermore, its systemic administration is associated with severe adverse effects, including nephrotoxicity, hypotension, and dysglycemia (3)[3].

As drug-resistant strains emerge, the development of novel pentamidine analogs has become a critical imperative for drug development professionals. This technical guide provides an in-depth framework for the rational design, mechanistic targeting, and experimental validation of next-generation diamidines.

Mechanistic Architecture: How Diamidines Induce Parasite Death

To engineer superior analogs, one must first understand the causality behind pentamidine's antiparasitic efficacy. Kinetoplastids possess a unique evolutionary feature: a single mitochondrion containing a massive, complex network of circular DNA known as the kinetoplast (kDNA) (4)[4].

The mechanism of action is a multi-step cascade:

  • Cellular Internalization: Pentamidine is rapidly internalized by the parasite via specific plasma membrane transporters, such as the high-affinity aquaglyceroporin 2 (TbAQP2) in T. b. brucei[1].

  • Mitochondrial Accumulation: Once in the cytosol, the dicationic molecules are driven into the mitochondrion by the highly negative mitochondrial membrane potential ( ΔΨm​ )[1].

  • kDNA Minor Groove Binding: Diamidines exhibit a profound affinity for AT-rich regions of DNA. They intercalate into the kDNA helix and bind the minor groove, physically distorting the nucleic acid structure[3].

  • Enzymatic Blockade: This structural distortion sterically inhibits essential replication enzymes, specifically Topoisomerase IB and II, leading to kDNA linearization, replication blockade, and ultimately, parasite apoptosis (5)[5].

MoA A Pentamidine Analog (Dicationic Minor Groove Binder) B Plasma Membrane Transporter (e.g., TbAQP2) A->B C Cytosolic Accumulation B->C D Mitochondrial Membrane Potential Driven Uptake C->D E Kinetoplast DNA (kDNA) Binding & Intercalation D->E F Topoisomerase IB/II Inhibition D->F G kDNA Replication Blockade & Mitochondrial Disruption E->G F->G H Parasite Apoptosis G->H

Fig 1: Mechanistic pathway of diamidine-induced kinetoplastid cell death.

Structural Evolution: Rational Design of Novel Analogs

The rational design of novel pentamidine analogs focuses on optimizing the geometric match between the compound and the kDNA minor groove while mitigating mammalian toxicity.

  • Shape and Curvature Matching: The biological activity of diamidines is highly dependent on their molecular curvature. Modifying the position of the amidine groups (e.g., from para to meta positions) or altering the lipophilic linker can drastically enhance DNA binding affinity (6)[6]. For instance, the analog DB75 (furamidine) utilizes a furan linker that aligns the amidine groups more optimally with the DNA base edges[6].

  • Prodrug Strategies: To overcome the poor oral bioavailability of dicationic pentamidine, researchers have developed N,N'-dihydroxy prodrugs. These neutral precursors are readily absorbed in the gastrointestinal tract and subsequently metabolized in the liver into their active diamidine forms, bypassing direct renal toxicity (7)[7].

  • Hybrid Scaffolds: Recent innovations include the synthesis of pentamidine-based 1,2,3-triazole-diaryl-hydrazones (e.g., PQM-250). These hybrids diverge from the traditional mechanism by inducing moderate reactive oxygen species (ROS) elevation and targeting distinct metabolic pathways, resulting in potent leishmanicidal activity with significantly lower macrophage toxicity (8)[8].

Experimental Validation Workflows

Robust drug discovery requires self-validating experimental systems. The following protocols outline the gold standards for evaluating novel analogs.

Workflow S1 Rational Drug Design (Shape & Minor Groove Match) S2 In Vitro Screening (L. donovani, T. b. brucei) S1->S2 S3 Cytotoxicity Profiling (Mammalian Macrophages) S2->S3 S4 Subcellular Localization (Fluorescence Microscopy) S3->S4 S5 Target Validation (kDNA Decatenation Assay) S4->S5 S6 In Vivo Efficacy (Murine Models) S5->S6

Fig 2: Self-validating high-throughput workflow for screening pentamidine analogs.

Protocol A: High-Throughput In Vitro Antileishmanial Screening (Resazurin-Based)

Causality & Design: Relying solely on microscopic counting is prone to human error and low throughput. We utilize a resazurin-based metabolic assay because the reduction of non-fluorescent resazurin to highly fluorescent resorufin by parasite oxidoreductases provides a direct, quantifiable proxy for cell viability. Self-Validation System: The assay plate is engineered with internal controls. Columns 1 and 12 serve as positive (100% kill via 10 µM Amphotericin B) and negative (0% kill, vehicle only) controls. The assay is only deemed valid if the calculated Z'-factor is ≥0.5 , mathematically guaranteeing signal separation.

Step-by-Step Methodology:

  • Culture Preparation: Cultivate L. donovani promastigotes in M199 medium supplemented with 10% FBS at 26°C until they reach the logarithmic growth phase.

  • Seeding: Dispense 10⁴ parasites per well into a black, clear-bottom 96-well plate.

  • Compound Dosing: Introduce novel pentamidine analogs in a 10-point serial dilution (e.g., 100 µM down to 0.19 µM) across the plate.

  • Incubation: Incubate for 72 hours. This extended duration is critical to allow for complete drug-target engagement, kDNA disruption, and subsequent metabolic collapse.

  • Metabolic Readout: Add 20 µL of 0.15 mg/mL resazurin solution to each well; incubate for an additional 4 hours.

  • Quantification: Measure fluorescence (Excitation: 560 nm / Emission: 590 nm) and calculate the EC₅₀ using non-linear regression analysis.

Protocol B: kDNA Decatenation and Topoisomerase Inhibition Assay

Causality & Design: Because diamidines exert their primary effect by accumulating in the mitochondrion and sterically hindering Topoisomerase II, we must isolate this variable. We perform a cell-free decatenation assay using purified kDNA networks to directly observe the topological state of the DNA post-treatment[4]. Self-Validation System: The system includes a vehicle control (demonstrating complete decatenation by recombinant Topo II) and a reference inhibitor (e.g., standard pentamidine). If the reference inhibitor fails to prevent decatenation, the enzyme batch is flagged as hyperactive or the kDNA substrate as degraded, invalidating the run.

Step-by-Step Methodology:

  • Substrate Isolation: Extract and purify massive kDNA networks from Crithidia fasciculata (the industry standard model for kinetoplastid topoisomerase assays).

  • Reaction Assembly: Prepare a reaction mixture containing 200 ng of kDNA, 1 mM ATP, and standard Topo II reaction buffer.

  • Inhibitor Introduction: Add the novel analog at varying concentrations (1 µM to 50 µM).

  • Enzymatic Digestion: Introduce 1 unit of recombinant Topoisomerase II and incubate at 37°C for 30 minutes.

  • Termination: Terminate the reaction with a stop buffer containing 1% SDS and Proteinase K to digest the enzyme.

  • Resolution: Resolve the products on a 1% agarose gel containing ethidium bromide. Intact kDNA networks remain trapped in the well, while successful decatenation releases minicircles that migrate rapidly into the gel. Inhibition is quantified by the retention of DNA in the well.

Quantitative Efficacy Matrix

The structural evolution of these compounds has yielded significant improvements in both potency and target specificity. The table below summarizes the quantitative data for benchmark and novel analogs.

CompoundTarget PathogenEC₅₀ / IC₅₀ (µM)Key Mechanistic Feature & Notes
Pentamidine L. donovani1.46Reference standard; kDNA minor groove binder[4].
DB75 (Furamidine) L. donovani20.0Localizes to kDNA and mitochondria; altered curvature[4].
Compound 1 L. donovani3.2Strong DNA binding ( Δ Tₘ = 24.2°C); potent kDNA replication block[4].
PQM-250 L. amazonensis~2.5Induces moderate H₂O₂ elevation; low macrophage toxicity[8].
Aza-analogs (DB289) T. b. rhodesiense< 0.1Prodrug form improves oral bioavailability and CNS penetration[2].

Conclusion & Future Horizons

The antiparasitic potential of novel pentamidine analogs lies in our ability to rationally manipulate their molecular geometry and pharmacokinetic profiles. By transitioning from traditional dicationic diamidines to sophisticated prodrugs and hybrid scaffolds (like triazole-diaryl-hydrazones), we can bypass the historical limitations of systemic toxicity and poor bioavailability. For drug development professionals, the path forward requires rigorous, self-validating target engagement assays to ensure that these novel compounds selectively disrupt kinetoplastid biology without compromising host cellular integrity.

References

  • Interventions for Neglected Diseases Caused by Kinetoplastid Parasites: A One Health Approach to Drug Discovery, Development, and Deployment - MDPI. 1

  • What is the mechanism of Pentamidine Isethionate? - Patsnap Synapse. 3

  • Pentamidine | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. 5

  • Antileishmanial Mechanism of Diamidines Involves Targeting Kinetoplasts - PMC. 4

  • Antiparasitic Compounds That Target DNA - NIH Public Access. 6

  • Drug resistance in African trypanosomiasis: the melarsoprol and pentamidine story - PMC. 2

  • In Vivo SPECT Imaging of [¹²³I]-labeled Pentamidine Pro-Drugs for the Treatment of Human African Trypanosomiasis... - PubMed. 7

  • New Series of Pentamidine-Based 1,2,3-Triazole-Diaryl-Hydrazones... - RSC Publishing. 8

Sources

Exploratory

An In-Depth Technical Guide to Exploring the Therapeutic Targets of Amidinophenoxy Compounds

Prepared by a Senior Application Scientist Abstract Amidinophenoxy compounds represent a versatile class of molecules characterized by a core phenoxy group linked to a strongly basic amidine functionality. This structura...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by a Senior Application Scientist

Abstract

Amidinophenoxy compounds represent a versatile class of molecules characterized by a core phenoxy group linked to a strongly basic amidine functionality. This structural motif has proven to be a highly effective pharmacophore for interacting with a range of biological targets, most notably serine proteases. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key therapeutic targets of amidinophenoxy compounds. It delves into the underlying mechanisms of action, provides detailed, field-proven experimental protocols for target validation and characterization, and presents case studies of prominent drugs in this class. The guide is structured to offer not just procedural steps but also the scientific rationale behind them, ensuring a deep and applicable understanding of how to explore and validate the therapeutic potential of these compounds.

Introduction to Amidinophenoxy Compounds: A Privileged Scaffold

The amidinophenoxy scaffold is defined by its aromatic ring, an ether linkage, and a terminal amidine group (-C(=NH)NH2). The positive charge of the amidinium ion at physiological pH is a critical feature, enabling it to form strong electrostatic interactions and hydrogen bonds with negatively charged pockets in target proteins, such as the S1 pocket of many serine proteases which often contains an aspartate residue. This fundamental interaction underpins the broad inhibitory activity of this chemical class.

Historically, compounds like pentamidine have been used for decades as antimicrobial agents, though their exact mechanisms were not fully understood initially.[1][2] More recent research has elucidated that while some effects are due to DNA and RNA binding, a significant portion of their activity, and that of newer-generation compounds like nafamostat and camostat, is derived from potent enzyme inhibition.[3][4]

The Primary Target Class: Serine Proteases

Serine proteases are a large family of enzymes that cleave peptide bonds in proteins. They are characterized by a highly conserved catalytic triad consisting of serine, histidine, and aspartate residues in their active site. These proteases are integral to a vast number of physiological and pathological processes, including:

  • Coagulation Cascade: Thrombin, Factor Xa

  • Inflammation: Complement system proteases[5]

  • Viral Entry: Transmembrane Protease, Serine 2 (TMPRSS2)[6][7]

  • Digestion: Trypsin, Chymotrypsin

  • Cancer Progression: Urokinase-type plasminogen activator (uPA)

Given their central role in disease, serine proteases are high-value targets for therapeutic intervention.

Mechanism of Action: A Deep Dive into Competitive and Covalent Inhibition

Amidinophenoxy compounds primarily act as competitive inhibitors of serine proteases. The positively charged amidine group mimics the side chains of natural substrates like arginine or lysine, allowing it to bind with high affinity to the enzyme's specificity pocket (S1).

For many compounds in this class, such as nafamostat and camostat, the interaction goes a step further. After initial non-covalent binding in a Michaelis complex, the catalytic serine residue of the protease attacks the carbonyl group of the inhibitor, forming a stable, long-lived covalent acyl-enzyme intermediate.[8][9] This effectively inactivates the enzyme. The superior potency of nafamostat over camostat against targets like TMPRSS2 has been attributed to its higher propensity to form this stable covalent complex.[8][10]

Below is a conceptual diagram illustrating the inhibition of a serine protease, a key mechanism for viral entry, by an amidinophenoxy compound.

G cluster_virus SARS-CoV-2 cluster_cell Host Cell virus Spike Protein TMPRSS2 TMPRSS2 (Serine Protease) virus->TMPRSS2 1. Priming ACE2 ACE2 Receptor TMPRSS2->ACE2 2. Binding Fusion Membrane Fusion & Viral Entry ACE2->Fusion 3. Conformational Change Inhibitor Amidinophenoxy Compound (e.g., Nafamostat) Inhibitor->TMPRSS2 Inhibition

Caption: Inhibition of TMPRSS2-mediated viral entry by an amidinophenoxy compound.

Core Methodologies for Target Identification and Validation

A multi-faceted approach is essential to confidently identify and characterize the interaction between an amidinophenoxy compound and its putative target. This involves a logical cascade from initial in vitro activity to detailed biophysical characterization.

In Vitro Target Engagement: Enzyme Kinetics

The foundational experiment is a protease inhibition assay. This directly measures the effect of the compound on the enzyme's catalytic activity.

Causality Behind Experimental Choices:

  • Why a Chromogenic/Fluorogenic Substrate? These substrates release a colored or fluorescent product upon cleavage, providing a simple, continuous, and highly sensitive readout of enzyme activity that can be monitored with a standard plate reader.[11]

  • Why Pre-incubation? For inhibitors that exhibit slow-binding or form covalent adducts (like nafamostat), a pre-incubation step of the enzyme and inhibitor before adding the substrate is crucial. This allows the inhibitory interaction to reach equilibrium, ensuring an accurate determination of potency (IC50).

  • Why Include Controls? Controls (enzyme + substrate, substrate alone, etc.) are non-negotiable.[12] They validate that the observed signal change is due to enzyme activity and that the inhibitor itself isn't interfering with the assay signal (e.g., fluorescence quenching).

Step-by-Step Protocol: Serine Protease Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer for the specific protease (e.g., 0.1 M HEPES, 0.5 M NaCl, pH 7.25 for Human Neutrophil Elastase).[13]

    • Enzyme Stock: Prepare a concentrated stock solution of the target serine protease in a suitable buffer.

    • Substrate Stock: Prepare a stock solution of a specific fluorogenic substrate (e.g., Boc-Val-Pro-Arg-NHMec for thrombin) in DMSO.[11]

    • Inhibitor Stock: Prepare a serial dilution of the amidinophenoxy compound in DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add 80 µL of assay buffer.

    • Add 5 µL of the inhibitor dilution (or DMSO for control).

    • Add 5 µL of the enzyme solution to initiate the pre-incubation. Mix gently.

    • Incubate the plate at 37°C for 15 minutes.

    • Add 10 µL of the substrate solution to start the reaction. The final volume is 100 µL.

    • Immediately place the plate in a fluorescence plate reader.

  • Data Acquisition and Analysis:

    • Measure the rate of increase in fluorescence (e.g., λex 360 nm, λem 480 nm) over 30-60 minutes at 37°C.[11]

    • Calculate the initial velocity (rate) for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Biophysical Characterization: Quantifying the Interaction

While enzyme kinetics demonstrate functional inhibition, biophysical assays provide direct evidence of binding and quantify the interaction's affinity, kinetics, and thermodynamics.[14][15][16] These methods are critical for lead optimization and understanding the structure-activity relationship (SAR).[17]

Technique Parameters Measured Key Advantage Considerations
Surface Plasmon Resonance (SPR) KD (Affinity), kon (Association Rate), koff (Dissociation Rate)Real-time kinetic data, high sensitivity.[14]Requires immobilization of the target protein.
Isothermal Titration Calorimetry (ITC) KD (Affinity), ΔH (Enthalpy), Stoichiometry (n)Label-free, solution-based measurement of thermodynamic drivers.[16]Requires larger quantities of purified protein.
Thermal Shift Assay (TSA) ΔTm (Change in Melting Temperature)High-throughput screening, confirms direct binding.[17]Does not provide affinity or kinetic data.

Step-by-Step Protocol: Surface Plasmon Resonance (SPR)

  • Chip Preparation:

    • Immobilize the purified target protease onto a sensor chip surface (e.g., via amine coupling to a CM5 chip). The goal is to achieve a suitable density for a robust signal.

  • Analyte Preparation:

    • Prepare a series of precise dilutions of the amidinophenoxy compound in a running buffer (e.g., HBS-EP+).

  • Binding Analysis:

    • Inject the analyte dilutions sequentially over the immobilized target surface, from lowest to highest concentration.

    • Include a "zero concentration" (buffer only) injection for double referencing.

    • After each injection, allow for a dissociation phase where only running buffer flows over the surface.

    • Periodically, perform a regeneration step (e.g., a short pulse of low pH glycine) to remove all bound analyte and prepare the surface for the next cycle.

  • Data Analysis:

    • The instrument software records the binding response in real-time.

    • After subtracting the reference surface and buffer blank signals, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate kon, koff, and the equilibrium dissociation constant (KD).

The workflow for target validation using these techniques can be visualized as a logical cascade.

G Start Hypothesized Target Kinetics Enzyme Kinetic Assay (IC50 Determination) Start->Kinetics Functional Screening SPR Surface Plasmon Resonance (Binding Kinetics - kon, koff, KD) Kinetics->SPR Direct Binding Confirmation Cellular Cell-Based Assay (Functional Effect) Kinetics->Cellular Parallel Track ITC Isothermal Titration Calorimetry (Binding Thermodynamics - KD, ΔH) SPR->ITC Orthogonal Validation ITC->Cellular Biological Relevance Validated Validated Target Cellular->Validated

Caption: A logical workflow for amidinophenoxy compound target validation.

Case Studies: Amidinophenoxy Compounds in Therapeutic Development

Pentamidine: The Multifunctional Agent

Pentamidine is an older aromatic diamidine used to treat infections caused by protozoa and fungi, such as African trypanosomiasis and Pneumocystis pneumonia (PCP).[1] Its mechanism is multifaceted, involving interference with DNA, RNA, and protein synthesis.[2][18] It is known to bind to AT-rich regions of DNA and inhibit topoisomerase enzymes.[1][3] While not a classic phenoxy compound, its diamidine structure provides a foundational example of how this charged functional group drives biological activity through molecular interactions.[19]

Nafamostat & Camostat: From Pancreatitis to Antivirals

Nafamostat and camostat are synthetic serine protease inhibitors approved in some countries for treating pancreatitis and other conditions.[20] Their relevance surged during the COVID-19 pandemic due to their ability to inhibit TMPRSS2.[6][7] TMPRSS2 is a host cell serine protease essential for "priming" the spike protein of SARS-CoV-2, a critical step for viral entry into lung cells.[4][21]

  • Nafamostat: Exhibits greater potency against TMPRSS2 compared to camostat, which is attributed to its more efficient formation of a stable covalent intermediate with the enzyme.[6][9] It also has broader inhibitory activity against proteases in the coagulation cascade.[22]

  • Camostat: A prodrug that is rapidly converted to its active metabolite, GBPA.[9][20] Both camostat and GBPA inhibit TMPRSS2, blocking viral entry.[9]

The comparative inhibitory activity highlights the subtle structural modifications that can significantly impact therapeutic efficacy.

CompoundTargetIC50 / PotencyPrimary MechanismTherapeutic Use
Pentamidine DNA, TopoisomeraseVaries by organismDNA minor groove binding, enzyme inhibition[1][3]Antiprotozoal, Antifungal[2]
Nafamostat TMPRSS2, Thrombin, Factor Xa~55 nM (TMPRSS2)[9]Covalent Inhibition[8]Anticoagulant, Antiviral (investigational)[22]
Camostat TMPRSS2, Trypsin~142 nM (TMPRSS2)[9]Covalent Inhibition[20]Pancreatitis, Antiviral (investigational)[20]

Emerging Targets and Future Perspectives

While serine proteases are the most prominent targets, the chemical properties of amidinophenoxy compounds suggest potential interactions with other target classes. The positively charged amidine group can interact with any protein pocket containing accessible acidic residues (aspartate, glutamate). Future exploration could include:

  • Other Protease Classes: Investigating activity against cysteine or aspartyl proteases.

  • Kinases: Certain kinase active sites could potentially accommodate the amidine moiety.

  • Receptors and Ion Channels: Exploring interactions with transmembrane proteins where electrostatic interactions are key.

The development of prodrugs, such as converting the amidine to an amidoxime, is a key strategy to improve oral bioavailability, a common challenge for these highly basic compounds.[23]

Conclusion

Amidinophenoxy compounds are a powerful and versatile class of molecules with proven therapeutic value, primarily as inhibitors of serine proteases. A systematic and rigorous approach to target validation is paramount for advancing these compounds in drug discovery. By integrating functional enzyme kinetics with direct biophysical binding assays and relevant cell-based models, researchers can build a self-validating case for a compound's mechanism of action. The continued exploration of this chemical space, guided by the principles and protocols outlined in this guide, holds significant promise for developing novel therapeutics for a wide range of diseases.

References

  • Wikipedia. Pentamidine. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Pentamidine - LiverTox. NCBI Bookshelf. [Link]

  • Wareham, D. W. (2017). Pentamidine: a drug to consider re-purposing in the targeted treatment of multi-drug resistant bacterial infections? Journal of Laboratory and Precision Medicine. [Link]

  • Patsnap. (2024). What is the mechanism of Pentamidine Isethionate? Patsnap Synapse. [Link]

  • Charles River Laboratories. Biophysical Assays. [Link]

  • Medicosis Perfectionalis. (2024). Pharmacology of Pentamidine (Pentam 300, Nebupent) ; Uses, Mechanism of action, Side effects. YouTube. [Link]

  • Bremer, A., et al. (2020). Molecular mechanism of inhibiting the SARS-CoV-2 cell entry facilitator TMPRSS2 with camostat and nafamostat. Chalmers Research. [Link]

  • Ichor Life Sciences. Biophysical Assays. [Link]

  • Li, Z., et al. (2021). The TMPRSS2 Inhibitor Nafamostat Reduces SARS-CoV-2 Pulmonary Infection in Mouse Models of COVID-19. mBio. [Link]

  • Zhang, Q., et al. (2022). Difference in the inhibitory mechanism against TMPRSS2 between camostat and nafamostat: implications for drug design. RSC Publishing. [Link]

  • Concept Life Sciences. Biophysical Assays. [Link]

  • Reaction Biology. Biophysical Assay Services for Drug Discovery. [Link]

  • Bremer, A., et al. (2020). Molecular mechanism of inhibiting the SARS-CoV-2 cell entry facilitator TMPRSS2 with camostat and nafamostat. Chemical Science. [Link]

  • Ciaran, S., et al. (2018). Biophysical methods in early drug discovery. PMC. [Link]

  • Li, Z., et al. (2021). The TMPRSS2 Inhibitor Nafamostat Reduces SARS-CoV-2 Pulmonary Infection in Mouse Models of COVID-19. PubMed. [Link]

  • Bremer, A., et al. (2020). Molecular mechanism of SARS-CoV-2 cell entry inhibition via TMPRSS2 by Camostat and Nafamostat mesylate. bioRxiv. [Link]

  • Semenova, E., et al. (2022). Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19. Microbiology Spectrum. [Link]

  • Bremer, A., et al. (2020). Molecular mechanism of inhibiting the SARS-CoV-2 cell entry facilitator TMPRSS2 with camostat and nafamostat. PMC. [Link]

  • ResearchGate. (2020). Table 4. Experimental conditions for serine protease inhibition assays. [Link]

  • Tsuchida, K., et al. (2021). A Review of the Possibility of Nafamostat Mesylate in COVID-19 Treatment. Cardiovascular & Hematological Disorders-Drug Targets. [Link]

  • Hoffmann, A., & Markwardt, F. (1989). [Synthetic Inhibitors of Serine Proteinases. 35. Inhibition Action of Amidino- And Guanidinophenyl Derivatives Against Hemolysis Initiated by Complement Activation]. PubMed. [Link]

  • de Veer, S. J., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry. [Link]

  • Raffa, D., et al. (2015). Synthesis, Antiproliferative Activity and Possible Mechanism of Action of Novel 2-acetamidobenzamides Bearing the 2-phenoxy Functionality. PubMed. [Link]

  • Varela, R. M., et al. (2021). Pharmacological Activities of Aminophenoxazinones. PMC. [Link]

  • ResearchGate. (2020). The site of camostat and nafamostat action in the coronavirus 229E... [Link]

  • Fuchss, T., et al. (2011). Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). PubMed. [Link]

  • Groutas, W. C., et al. (2011). Mechanism-Based Inhibitors of Serine Proteases with High Selectivity Through Optimization of S' Subsite Binding. PMC. [Link]

  • Kaluzna-Czaplinska, J., et al. (2020). Serine Protease Inhibitors—New Molecules for Modification of Polymeric Biomaterials. Materials (Basel). [Link]

  • Al-Hussain, F. A., et al. (2023). Amidine containing compounds: Antimicrobial activity and its potential in combating... PMC. [Link]

Sources

Foundational

Unlocking the Fluorescence Properties of 1,5-Bis(4-amidinophenoxy)-2-pentanol for Advanced Cellular Imaging

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary and Molecular Architecture The compound 1,5-Bis(4-amid...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary and Molecular Architecture

The compound 1,5-Bis(4-amidinophenoxy)-2-pentanol (often referred to as 2-hydroxypentamidine) is a structurally modified, hydroxylated metabolite of the well-characterized diamidine, pentamidine[1]. In the realm of cellular imaging and drug development, diamidines are highly valued not only for their antiprotozoal and antimicrobial properties but also for their intrinsic2[2].

As a Senior Application Scientist, I emphasize that the addition of the hydroxyl group at the C2 position of the aliphatic pentane linker is not merely a metabolic artifact; it is a critical structural feature that alters the molecule's hydration thermodynamics. Unsubstituted pentamidine can suffer from non-specific hydrophobic partitioning into cellular lipid bilayers. The added polarity of the C2-hydroxyl group restricts the molecule primarily to aqueous compartments and specific electrostatic interactions, significantly improving the signal-to-noise ratio for high-fidelity nuclear and mitochondrial imaging.

Photophysics and the "Light-Up" Causality

To utilize 1,5-Bis(4-amidinophenoxy)-2-pentanol effectively, one must understand the causality behind its fluorescence emission. In a standard aqueous buffer, the molecule exhibits negligible fluorescence. The flexible pentanol linker allows for rapid intramolecular rotation between the two amidinophenoxy chromophores. This rotational freedom serves as a highly efficient non-radiative decay pathway, quenching the excited state before a photon can be emitted.

However, when the dicationic amidine groups engage in electrostatic interactions with the polyanionic phosphate backbone of DNA, the aromatic rings intercalate or insert into the AT-rich minor groove. This binding event locks the molecule into a rigid, planar conformation. The restriction of rotational relaxation forces the excited state to decay radiatively, resulting in a massive enhancement of blue fluorescence ( λem​≈455 nm). This intrinsic "light-up" property is a powerful tool, as it inherently minimizes background noise from unbound probes in the cytoplasm or extracellular media.

Quantitative Photophysical Benchmarks

The following table summarizes the photophysical parameters of 1,5-Bis(4-amidinophenoxy)-2-pentanol compared to its parent compound and the industry-standard DAPI.

Fluorophore λex​ Max (nm) λem​ Max (nm) Φ (Free in Buffer) Φ (Bound to dsDNA)Primary Binding Target
Pentamidine 340450< 0.010.15AT-rich Minor Groove
1,5-Bis(4-amidinophenoxy)-2-pentanol 345455< 0.010.18AT-rich Minor Groove
DAPI (Reference) 3584610.040.58AT-rich Minor Groove

Note: Quantum yield ( Φ ) values are representative benchmarks derived from structural analogues to guide comparative assay design and exposure times.

Mechanisms of Cellular Localization

The utility of this probe relies on its specific intracellular routing. Diamidines are actively transported across the plasma membrane via organic cation transporters (OCTs). Once in the cytoplasm, the molecules are driven by steep electrochemical gradients and the high density of nucleic acids directly into the nucleus and mitochondria. In parasitic models (e.g., Trypanosoma), these compounds 3[3].

Mechanism A 1,5-Bis(4-amidinophenoxy)-2-pentanol (Extracellular) B Cell Membrane Transport (Organic Cation Transporters) A->B C Cytoplasmic Accumulation B->C D Nuclear Import C->D E Mitochondrial Import C->E F AT-Rich DNA Minor Groove Binding D->F E->F G Restricted Rotational Relaxation (Non-radiative decay blocked) F->G H Fluorescence Emission (λem ≈ 455 nm) G->H

Cellular uptake and DNA-dependent fluorescence activation mechanism.

Self-Validating Experimental Methodologies

To ensure scientific integrity, every protocol must contain internal controls that validate the mechanistic claims of the assay.

Protocol 1: In Vitro Spectrofluorometric Validation of Minor Groove Binding

Objective: Confirm the DNA-dependent "light-up" effect and validate AT-rich minor groove specificity. Causality: If the probe strictly binds the minor groove, it will show massive fluorescence enhancement with AT-rich DNA, but negligible enhancement with GC-rich DNA (which has a sterically hindered minor groove due to the 2-amino group of guanine).

  • Preparation: Prepare a 1.0 μ M stock of 1,5-Bis(4-amidinophenoxy)-2-pentanol in physiological buffer (10 mM Tris-HCl, 50 mM NaCl, pH 7.4).

  • Baseline Acquisition: Record the baseline fluorescence emission spectrum ( λex​=345 nm, scan λem​ from 380 to 600 nm).

  • Experimental Titration: Titrate synthetic poly(dA-dT) from 0 to 10 μ M (base pair concentration). Record the emission at 455 nm after each addition.

  • Self-Validation Control: In a parallel cuvette, titrate synthetic poly(dG-dC) under identical conditions.

  • Data Interpretation: A >10-fold increase in fluorescence with poly(dA-dT) coupled with a flat response from poly(dG-dC) mathematically validates the minor-groove binding mechanism.

Protocol 2: High-Content Live-Cell Imaging Workflow

Objective: Image nuclear and mitochondrial DNA in live mammalian cells while actively ruling out non-specific lipid/protein binding.

Workflow S1 Step 1: Cell Preparation Seed cells in glass-bottom dishes S2 Step 2: Co-Staining Add 5 μM Probe + 100 nM MitoTracker S1->S2 V1 Validation Control DNase I pre-treatment (Negative Signal) S1->V1 Parallel Control S3 Step 3: Incubation 37°C, 5% CO2 for 30 mins S2->S3 S4 Step 4: Wash Step 3x PBS washes to remove background S3->S4 S5 Step 5: Confocal Imaging Ex: 350 nm / Em: 420-480 nm S4->S5 V1->S2

Self-validating live-cell imaging workflow with DNase I control.

Step-by-Step Execution:

  • Seeding: Seed HeLa or target cells in 35 mm glass-bottom imaging dishes and culture until 70% confluent.

  • Validation Branch (Crucial): Fix and permeabilize a control dish, then treat with 100 U/mL DNase I for 1 hour at 37°C. This destroys the biological target.

  • Staining: Co-incubate live cells (and the DNase-treated control) with 5 μ M 1,5-Bis(4-amidinophenoxy)-2-pentanol and 100 nM MitoTracker™ Deep Red (as a spatial reference) in complete media for 30 minutes.

  • Washing: Wash 3x with warm PBS to remove unbound fluorophores.

  • Imaging: Image using a confocal microscope. Use a 350-360 nm UV laser for the diamidine probe (emission filter: 420-480 nm) and a 640 nm laser for MitoTracker.

  • Validation Check: The DNase I control must show zero blue fluorescence. If blue signal persists in the control, the probe is aggregating or binding non-specifically to cellular proteins, and the concentration must be titrated down.

Overcoming Artifacts in High-Content Screening (E-E-A-T Insights)

A critical challenge in utilizing blue-emitting diamidines for 4[4] is the spectral overlap with endogenous cellular autofluorescence.

Specifically, the metabolic cofactors NADH and FAD are primary sources of 5[5]. The Causality: NADH is excited in the UV range ( ≈340 nm) and emits broadly around 450 nm, perfectly matching the 1,5-Bis(4-amidinophenoxy)-2-pentanol emission window.

Field-Proven Mitigation: To establish a reliable imaging window, researchers must perform a pre-staining baseline acquisition of the cells to capture the metabolic autofluorescence signature. This baseline is then computationally subtracted from the post-staining images. Alternatively, because diamidines complexed with DNA often exhibit longer fluorescence lifetimes than free NADH, Time-Correlated Single Photon Counting (TCSPC) or time-gated luminescence imaging can be employed to completely optically isolate the probe's signal from metabolic background noise.

References

  • Accumulation and Intracellular Distribution of Antitrypanosomal Diamidine Compounds DB75 and DB820 in African Trypanosomes. National Institutes of Health (NIH) / PMC.3

  • Distribution of Furamidine Analogues in Tumor Cells. Cancer Research (AACR Journals).4

  • A fluorescent reporter on electrostatic DNA-ligand interactions. National Institutes of Health (NIH) / PMC.2

  • Interference and Artifacts in High-content Screening - Assay Guidance Manual. National Center for Biotechnology Information (NCBI).5

  • Pentamidine | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.1

Sources

Exploratory

Understanding the Pharmacokinetics of Pentamidine Derivatives: A Comprehensive Technical Guide

Executive Summary Aromatic diamidines, primarily pentamidine, have served as critical therapeutic agents against human African trypanosomiasis (HAT), leishmaniasis, and Pneumocystis jirovecii pneumonia (PCP). However, th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aromatic diamidines, primarily pentamidine, have served as critical therapeutic agents against human African trypanosomiasis (HAT), leishmaniasis, and Pneumocystis jirovecii pneumonia (PCP). However, their clinical application is severely restricted by poor oral bioavailability and cumulative systemic toxicity. This whitepaper provides an in-depth mechanistic analysis of the pharmacokinetics (PK) of pentamidine and its rationally designed prodrug derivatives, specifically pafuramidine (DB289) and its active moiety furamidine (DB75). By dissecting biotransformation pathways, tissue distribution profiles, and the rigorous LC-MS/MS analytical methodologies required to quantify these highly basic dications, this guide serves as an authoritative resource for drug development professionals.

The Pharmacokinetic Bottleneck of Aromatic Diamidines

The pharmacokinetic behavior of pentamidine is fundamentally governed by its chemical structure. At physiological pH, pentamidine exists as a highly polar, dicationic molecule. This double-positive charge prevents passive diffusion across the lipophilic gastrointestinal epithelium, reducing oral bioavailability to near zero and necessitating intravenous (IV) or intramuscular (IM) administration .

Once in the systemic circulation, pentamidine exhibits a multi-compartmental PK profile. It is rapidly cleared from the plasma but sequesters extensively in tissues—primarily the kidneys, liver, and spleen. This extensive tissue binding results in a massive steady-state volume of distribution (Vd) exceeding 800 L for IV doses and over 2700 L for IM doses 1. Consequently, multiple dosing regimens lead to progressive drug accumulation, which is the primary driver of pentamidine's notorious nephrotoxicity and dysglycemia.

Prodrug Engineering: The Pafuramidine (DB289) Paradigm

To overcome the oral delivery barrier, researchers developed pafuramidine (DB289), an orally bioavailable prodrug of furamidine (DB75). DB289 masks the highly polar amidine groups of DB75 with N-methoxy and O-methyl modifications, significantly enhancing lipophilicity and enabling gastrointestinal absorption (50-70% absorbed) 2.

Mechanistic Pathway of Biotransformation

The causality behind this prodrug strategy relies on specific enzymatic trapping. The lipophilic DB289 is absorbed into the portal circulation and undergoes sequential, first-pass biotransformation in the liver to form the membrane-impermeable, active dication DB75. Because DB75 cannot easily cross membranes, it becomes trapped in the systemic circulation and target tissues (including the infectious parasites).

The hepatic conversion is a two-phase enzymatic process :

  • O-demethylation: Catalyzed by the Cytochrome P450 4F (CYP4F) subfamily, which removes the methoxy groups to form an oxime intermediate.

  • N-dehydroxylation: Catalyzed by cytochrome b5 and NADH-cytochrome b5 reductase, reducing the oxime into the active amidine (DB75).

Biotransformation DB289 Pafuramidine (DB289) Lipophilic Prodrug CYP4F O-demethylation (CYP4F Subfamily) DB289->CYP4F Oxime Oxime Intermediate CYP4F->Oxime Reductase N-dehydroxylation (Cyt b5 / NADH-Cyt b5 reductase) Oxime->Reductase DB75 Furamidine (DB75) Active Dication Reductase->DB75

Hepatic biotransformation pathway of pafuramidine (DB289) to furamidine (DB75).

Quantitative Data Summary: PK Parameters

Despite the high absorption of DB289, extensive first-pass metabolism limits the systemic bioavailability of DB75 to 10-20% 2. The table below summarizes the critical PK parameters comparing pentamidine with the DB289/DB75 prodrug system.

CompoundRouteCmaxVd (Steady State)Protein BindingPrimary Excretion
Pentamidine IV (3.9 - 4 mg/kg)~612 - 751 ng/mL821 L~69%Renal (slow)
Pentamidine IM (4 mg/kg)~200 ng/mL2724 L~69%Renal (slow)
Pafuramidine (DB289) Oral (100 mg)15.9 ng/mLLarge (Tissue bound)97-99%Fecal / Biliary
Furamidine (DB75) Oral (from DB289)3.6 ng/mLLarge (Brain, Liver)Concentration-dependentFecal

(Data synthesized from NCATS Inxight Drugs and foundational PK studies , 1, 2, )

Analytical Methodologies: Overcoming Dicationic Artifacts

Accurate quantification of diamidines in biological matrices is notoriously difficult. With a pKa > 11, these molecules remain fully protonated, leading to severe peak tailing on standard silica columns and non-specific binding to glassware and plasma proteins. The following protocol outlines a self-validating LC-MS/MS methodology designed to neutralize these artifacts 3, 4.

Protocol: LC-MS/MS Quantification of DB289 and DB75

Rationale & Causality: This methodology utilizes acidified methanol during extraction to disrupt electrostatic protein binding. Furthermore, the inclusion of Trifluoroacetic acid (TFA) in the reconstitution solvent acts as an ion-pairing agent, neutralizing the dicationic charge to enable sharp, reproducible chromatographic peaks.

Step 1: Sample Preparation (Protein Precipitation & Extraction)

  • Aliquot 50 µL of biological matrix (plasma or tissue homogenate) into a polypropylene microcentrifuge tube. (Causality: Polypropylene prevents the non-specific adsorption of basic diamidines that occurs with standard borosilicate glass).

  • Add 10 µL of internal standard solution (e.g., d8-pafuramidine and d8-furamidine) to establish a self-validating recovery baseline.

  • Add 300 µL of ice-cold Acetonitrile to precipitate plasma proteins.

  • Add 300 µL of 0.1% Hydrochloric Acid (HCl) in Methanol. (Causality: The HCl ensures the amidine groups remain fully protonated, disrupting electrostatic interactions with acidic plasma proteins and maximizing extraction yield).

  • Vortex vigorously for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

Step 2: Evaporation and Reconstitution

  • Transfer the supernatant to a clean polypropylene tube.

  • Evaporate to dryness under a gentle stream of nitrogen at 45°C.

  • Reconstitute the residue in 50 µL of 0.05% TFA in Water:Acetonitrile (9:1, v/v). (Causality: TFA acts as a volatile ion-pairing agent. It pairs with the amidine cations, increasing their lipophilicity and retention on the reversed-phase column while shielding them from secondary interactions with residual silanols).

Step 3: UPLC-MS/MS Analysis

  • Column Selection: Utilize a high-strength silica column designed to retain polar compounds (e.g., Acquity UPLC HSS T3, 2.1 mm × 50 mm, 5 µm).

  • Mobile Phase: Execute a high-pressure linear gradient using 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B) at a flow rate of 0.4 mL/min.

  • Detection: Operate a triple quadrupole mass spectrometer in ESI positive ion mode using Multiple Reaction Monitoring (MRM):

    • Pafuramidine (DB289): 365.1 → 334.1 m/z

    • Furamidine (DB75): 305.3 → 288.1 m/z

LCMS_Workflow Sample 1. Biological Matrix (Plasma/Tissue in Polypropylene) Extraction 2. Acidified Extraction (ACN + 0.1% HCl in MeOH) Sample->Extraction Disrupts protein binding Evap 3. N2 Evaporation & Reconstitution (0.05% TFA in H2O:ACN) Extraction->Evap Concentrates analytes Chromatography 4. UPLC Separation (HSS T3 Column, Gradient Elution) Evap->Chromatography Ion-pairing (TFA) Detection 5. ESI-MS/MS Detection (Positive Ion, MRM Mode) Chromatography->Detection Resolves DB289 & DB75

Step-by-step LC-MS/MS workflow for the quantification of diamidine derivatives.

Tissue Accumulation and Toxicity Horizons

A defining characteristic of pentamidine and furamidine PK is their profound tissue accumulation. While the prodrug DB289 is cleared at a rate approximating liver plasma flow, the active DB75 metabolite becomes the predominant radiochemical component in key organs—most notably the liver and brain—responsible for the long-term persistence of the drug 2.

This physiological trapping is a double-edged sword. While it ensures high concentrations of the drug reach tissue-resident parasites, it also drives cumulative toxicity. Clinical trials of pafuramidine (Phase IIb/III) were ultimately halted due to delayed, severe renal toxicity and hepatotoxicity observed during extended safety profiling 5. The accumulation of the dicationic DB75 in the proximal tubules of the kidney is hypothesized to interfere with mitochondrial function and purine transporter systems, leading to delayed cellular damage . Future diamidine drug development must carefully balance the lipophilicity of prodrugs with the renal clearance rates of their active dications to widen the therapeutic window.

References

  • NCATS Inxight Drugs: "PENTAMIDINE." National Center for Advancing Translational Sciences.
  • Andreana, I., et al. "Nanotechnological approaches for pentamidine delivery." Drug Delivery and Translational Research.
  • Midgley, I., et al. "Pharmacokinetics and metabolism of the prodrug DB289 in rat and monkey and its conversion to the antiprotozoal/antifungal drug DB75." PubMed, NIH.
  • NCATS Inxight Drugs: "PAFURAMIDINE." National Center for Advancing Translational Sciences.
  • Yan, et al. "A Semiphysiologically Based Pharmacokinetic Modeling Approach to Predict the Dose-Exposure Relationship of an Antiparasitic Prodrug/Active Metabolite Pair." PMC, NIH.
  • ResearchGate: "Ultra high performance liquid chromatography method for the determination of pentamidine and analog in rat biological fluids.
  • ResearchGate: "Clinical trials with pafuramidine (DB289), which is the prodrug of furamidine...

Sources

Foundational

A Technical Guide to Investigating the Minor Groove Binding of 1,5-Bis(4-amidinophenoxy)-2-pentanol to DNA

This guide provides a comprehensive framework for the detailed investigation of the binding interaction between the synthetic diamidine, 1,5-Bis(4-amidinophenoxy)-2-pentanol, and its putative target, the minor groove of...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the detailed investigation of the binding interaction between the synthetic diamidine, 1,5-Bis(4-amidinophenoxy)-2-pentanol, and its putative target, the minor groove of DNA. The methodologies outlined herein are designed to deliver a multi-faceted understanding of the binding event, from initial confirmation and thermodynamic profiling to high-resolution structural elucidation. Each experimental choice is rationalized to build a cohesive, self-validating body of evidence suitable for drug development and molecular biology research.

Introduction: The Significance of Minor Groove Binders

The DNA minor groove, with its unique electrostatic potential and hydrogen-bonding landscape, is a critical target for a class of small molecules that can modulate DNA-protein interactions and, consequently, gene expression.[1] Aromatic diamidines, such as pentamidine and its analogues, are well-established minor groove binders, often showing a preference for AT-rich sequences.[2][3][4] These compounds typically possess a crescent shape that complements the curvature of the minor groove, allowing for snug fitting and extensive van der Waals contacts.[2][5]

1,5-Bis(4-amidinophenoxy)-2-pentanol shares key structural motifs with known minor groove binders: two cationic amidinium groups separated by a flexible linker. The amidine groups are potent pharmacophores, crucial for forming hydrogen bonds with the N3 atoms of adenine and O2 atoms of thymine bases on the floor of the groove.[6][7] The central pentanol linker dictates the molecule's curvature and flexibility, which are critical determinants of binding affinity and sequence selectivity.[2][8] A thorough investigation is essential to confirm this binding mode, quantify its affinity and specificity, and understand its thermodynamic drivers. This knowledge is paramount for the rational design of new therapeutic agents that target DNA.[1]

A Multi-Tiered Experimental Workflow

A robust investigation relies on the integration of multiple biophysical techniques.[9][10] No single method provides a complete picture; instead, they offer complementary information. Our investigation will proceed through a logical sequence, starting with methods that confirm the interaction and provide initial binding parameters, and progressing to techniques that reveal the specific location and atomic details of the complex.

G cluster_0 Tier 1: Interaction Confirmation & Thermodynamics cluster_1 Tier 2: Binding Site Location & Specificity cluster_2 Tier 3: High-Resolution Structural Elucidation cluster_3 Data Synthesis CD_Spec Circular Dichroism (CD) - Qualitative binding confirmation - DNA conformational changes ITC Isothermal Titration Calorimetry (ITC) - Complete thermodynamic profile (Ka, ΔH, ΔS, n) CD_Spec->ITC Suggests interaction, justifying thermodynamic study UV_Vis UV-Vis Spectroscopy - Preliminary binding evidence Fluorescence Fluorescence Spectroscopy - Binding affinity (Ka) UV_Vis->Fluorescence Provides initial evidence Fluorescence->ITC Provides initial Ka estimate Footprinting DNase I Footprinting - Identifies protected region - Sequence preference ITC->Footprinting Confirms binding energy, justifying localization Synthesis Integrative Model of Binding ITC->Synthesis Crystallography X-ray Crystallography / NMR - Atomic-level structure of the DNA-ligand complex Footprinting->Crystallography Defines sequence for structural studies Footprinting->Synthesis Crystallography->Synthesis Provides structural basis

Caption: Integrated workflow for DNA-ligand interaction analysis.

Tier 1: Interaction Confirmation and Thermodynamic Profiling

The initial goal is to confirm that an interaction occurs and to define its energetic landscape. Spectroscopic and calorimetric methods are ideal for this phase as they are performed in solution and provide a global view of the binding event.[11][12]

Circular Dichroism (CD) Spectroscopy
  • Rationale: CD spectroscopy is highly sensitive to the chiral structure of DNA.[13] The canonical B-form DNA exhibits a characteristic CD spectrum with a positive band around 275-280 nm and a negative band around 245 nm.[14] Ligand binding, particularly in the minor groove, can perturb the DNA helix, leading to changes in this spectrum.[14][15] This provides a rapid and inexpensive method to qualitatively confirm an interaction.[13]

  • Expected Outcome: Upon titration of 1,5-Bis(4-amidinophenoxy)-2-pentanol, changes in the intensity or position of the characteristic B-DNA bands would indicate a binding event that alters DNA conformation.[15] If the ligand itself is achiral, the appearance of an induced CD (ICD) signal in the ligand's absorption range provides strong evidence of its association with the chiral DNA environment.[16][17]

  • Protocol: CD Titration

    • Preparation: Prepare a stock solution of calf thymus DNA (or a specific oligonucleotide like d(CGCGAATTCGCG)2) in a suitable buffer (e.g., 10 mM Phosphate, 100 mM NaCl, pH 7.0). Prepare a concentrated stock of the ligand in the same buffer.

    • Measurement: Record the CD spectrum of the DNA solution alone from 220 nm to 320 nm.

    • Titration: Add small aliquots of the concentrated ligand stock to the DNA solution in the cuvette. After each addition, allow the system to equilibrate (2-3 minutes) and record the CD spectrum.

    • Control: Perform a control titration of the ligand into buffer alone to ensure the ligand itself does not have a CD signal in this range.

    • Analysis: Plot the change in CD signal at a specific wavelength (e.g., 275 nm) versus the ligand/DNA molar ratio to observe the saturation behavior.

Isothermal Titration Calorimetry (ITC)
  • Rationale: ITC is the gold standard for thermodynamic characterization of binding interactions.[18] It directly measures the heat released or absorbed during a binding event, allowing for the simultaneous determination of the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n) in a single experiment.[18][19][20] From these values, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction.[18]

  • Expected Outcome: A successful ITC experiment will yield a binding isotherm that can be fit to a suitable model (e.g., one set of sites) to extract the thermodynamic parameters. The sign and magnitude of ΔH and ΔS will reveal the nature of the forces driving the binding (e.g., negative ΔH suggests favorable hydrogen bonding/van der Waals interactions, while positive ΔS often points to the release of water molecules from the binding interface).

  • Protocol: ITC Analysis

    • Sample Preparation: Prepare the DNA solution (the "macromolecule") and the ligand solution in identical, extensively dialyzed buffer to minimize heats of dilution.[21] A common starting point is ~20 µM DNA in the cell and ~200 µM ligand in the syringe.[21]

    • Instrument Setup: Set the experimental temperature (e.g., 25°C), stirring speed, and injection parameters (e.g., 19 injections of 2 µL each).

    • Titration: Perform the titration by injecting the ligand from the syringe into the DNA in the sample cell.

    • Control Experiments: Crucially, perform control titrations of the ligand into buffer and buffer into the DNA solution to determine the heats of dilution, which must be subtracted from the main experimental data.

    • Data Analysis: Integrate the raw heat-flow peaks to obtain the heat per injection. Plot this against the molar ratio of ligand to DNA and fit the resulting isotherm to a binding model using the instrument's software to determine K_a, ΔH, and n.

Tier 2: Pinpointing the Binding Site

Once the binding is confirmed and quantified, the next critical step is to determine where on the DNA the ligand binds. DNase I footprinting is a classic and powerful technique for this purpose.[22][23]

DNase I Footprinting
  • Rationale: DNase I is an endonuclease that cleaves the phosphodiester backbone of DNA. When a ligand is tightly bound in the minor groove, it physically protects that region of the DNA from cleavage by the enzyme.[23] By running the cleavage products on a sequencing gel, a "footprint" — a gap in the ladder of DNA fragments — appears at the ligand's binding site.[24]

  • Expected Outcome: A clear region of protection (a "footprint") on the autoradiogram of the sequencing gel, corresponding to a specific sequence of base pairs. Titrating the ligand concentration should show a dose-dependent appearance of this footprint. The technique is particularly effective at identifying binding to AT-rich tracts, which are the expected targets for diamidines.[3][4]

  • Protocol: DNase I Footprinting Assay

    • Probe Preparation: Prepare a DNA fragment of interest (e.g., a 150-200 bp fragment known to contain potential AT-rich binding sites). End-label a single strand with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP.[25] Purify the labeled probe.

    • Binding Reaction: Incubate the end-labeled DNA probe with increasing concentrations of 1,5-Bis(4-amidinophenoxy)-2-pentanol (e.g., 0, 0.1, 1, 10, 100 µM) to allow binding equilibrium to be reached (typically 30 min at room temperature).[26]

    • DNase I Digestion: Add a pre-determined, limiting amount of DNase I to each reaction and incubate for a short, precise time (e.g., 1-2 minutes) to achieve, on average, one cleavage event per DNA molecule.[26]

    • Reaction Quenching & Purification: Stop the reaction with a solution containing EDTA.[25] Purify the DNA fragments, for example, by phenol-chloroform extraction and ethanol precipitation.[27]

    • Gel Electrophoresis: Resuspend the samples in a formamide loading buffer, denature by heating, and separate the fragments on a high-resolution denaturing polyacrylamide (sequencing) gel.[26]

    • Controls: Run a "G-track" lane (Maxam-Gilbert sequencing reaction) alongside the samples to precisely map the protected sequence.[22] Also, run a control lane with DNA and DNase I but no ligand to visualize the normal cleavage pattern.

    • Visualization: Dry the gel and expose it to a phosphorimager screen or X-ray film to visualize the cleavage pattern and identify the footprint.

Tier 3: High-Resolution Structural Elucidation

The ultimate goal is to visualize the interaction at an atomic level. X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy can provide this definitive structural information.

X-ray Crystallography
  • Rationale: Co-crystallizing the ligand with a specific DNA oligonucleotide and solving the structure via X-ray diffraction provides an unambiguous, high-resolution 3D model of the complex.[5] This allows for the direct visualization of hydrogen bonds, water-mediated contacts, and the precise conformation of both the ligand and the DNA at the binding site.[6]

  • Expected Outcome: A detailed electron density map that allows for the building of an atomic model of the complex. This model would confirm minor groove binding, show the specific orientation of the ligand, identify all key intermolecular contacts, and reveal any ligand-induced changes in DNA structure (e.g., bending or groove width modification).[5][6]

  • Workflow: Co-crystallization and Structure Solution

    • Oligonucleotide Design: Based on the footprinting results, design and synthesize a self-complementary DNA oligonucleotide (e.g., 10-12 base pairs) containing the high-affinity binding site. The sequence d(CGCGAATTCGCG)2 is a classic choice for studying AT-specific minor groove binders.[1]

    • Crystal Screening: Mix the DNA and the ligand at a slight molar excess of the ligand. Screen a wide range of crystallization conditions (precipitants, buffers, salts, temperatures) using hanging-drop or sitting-drop vapor diffusion methods.

    • Data Collection: Once suitable crystals are obtained, cryo-protect them and collect X-ray diffraction data at a synchrotron source.

    • Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement, typically with a standard B-DNA model. Refine the model against the experimental data to obtain the final, high-resolution structure of the DNA-ligand complex.

Data Synthesis and Interpretation

The power of this approach lies in the integration of all data.

Caption: Table summarizing integrated data from multiple techniques.

The CD and ITC data will confirm a strong, thermodynamically favorable 1:1 binding event. The negative enthalpy would point towards significant hydrogen bonding and van der Waals interactions, consistent with minor groove binding. The footprinting experiment would then localize this interaction to a specific AT-rich sequence. Finally, the crystal structure would provide the visual, atomic-level proof, explaining how the observed affinity and specificity are achieved through a network of specific contacts within the minor groove. This comprehensive, multi-technique approach provides the rigorous, validated understanding required for advanced drug design and development.

References

  • Chang, Y. M., Chen, C. K. M., & Hou, M. H. (2012). Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism. International Journal of Molecular Sciences. Available at: [Link]

  • Creative Biostructure. (n.d.). CD Spectroscopy for DNA and RNA: A Practical Tool for Structural and Stability Studies. Creative Biostructure. Retrieved March 7, 2026. Available at: [Link]

  • Kelly, S. M., Jess, T. J., & Price, N. C. (2005). Circular dichroism to determine binding mode and affinity of ligand–DNA interactions. Nature Protocols. Available at: [Link]

  • Kelly, S. M., Jess, T. J., & Price, N. C. (2005). Circular dichroism to determine binding mode and affinity of ligand-DNA interactions. PubMed. Available at: [Link]

  • Nguyen, B., Lee, M. P. H., Hamelberg, D., Joubert, A., Bailly, C., Brun, R., Neidle, S., & Wilson, W. D. (2002). Strong Binding in the DNA Minor Groove by an Aromatic Diamidine with a Shape That Does Not Match the Curvature of the Groove. Journal of the American Chemical Society. Available at: [Link]

  • Gruta, P., et al. (2019). Monitoring DNA–Ligand Interactions in Living Human Cells Using NMR Spectroscopy. Journal of the American Chemical Society. Available at: [Link]

  • Roy, A., & Das, A. (2023). Elucidating Protein-Ligand Interactions Using High Throughput Biophysical Techniques. IntechOpen. Available at: [Link]

  • ResearchGate. (n.d.). Drug Design and DNA Structural Research Inspired by the Neidle Laboratory: DNA Minor Groove Binding and Transcription Factor Inhibition by Thiophene Diamidines. ResearchGate. Retrieved March 7, 2026. Available at: [Link]

  • Johnson, M. L. (2010). SSB Binding to ssDNA Using Isothermal Titration Calorimetry. National Institutes of Health. Available at: [Link]

  • Chaires, J. B. (n.d.). Optical Absorbance and Fluorescence Techniques for Measuring DNA–Drug Interactions. SpringerLink. Retrieved March 7, 2026. Available at: [Link]

  • Ali, M., & Johnson, P. E. (2022). Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. PubMed. Available at: [Link]

  • Cory, M., Tidwell, R. R., & Fairley, T. A. (1992). Structure and DNA Binding Activity of Analogues of 1,5-bis(4-amidinophenoxy)pentane (Pentamidine). PubMed. Available at: [Link]

  • Omics Online. (2024). Exploring Molecular Interactions: A Guide to Biophysical Techniques. Omics Online. Available at: [Link]

  • Rocha, R., & Bastos, M. (2022). Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents. IntechOpen. Available at: [Link]

  • Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical. Available at: [Link]

  • Wilson, W. D., et al. (2013). Binding to the DNA Minor Groove by Heterocyclic Dications: From AT Specific Monomers to GC Recognition with Dimers. National Institutes of Health. Available at: [Link]

  • Ogbonna, E. N., et al. (2024). Single GC base pair recognition by a heterocyclic diamidine: structures, affinities, and dynamics. RSC Publishing. Available at: [Link]

  • TA Instruments. (n.d.). Characterizing Binding Interactions by ITC. TA Instruments. Retrieved March 7, 2026. Available at: [Link]

  • Tsukiyama Lab. (n.d.). DNase I footprinting. Fred Hutchinson Cancer Center. Retrieved March 7, 2026. Available at: [Link]

  • University of California, Berkeley. (n.d.). DNase I footprinting. University of California, Berkeley. Retrieved March 7, 2026. Available at: [Link]

  • Huang, Y. (2024). Exploring Molecular Interactions: The Role of Biophysics in Understanding Biological Processes. BioSci Publisher. Available at: [Link]

  • ResearchGate. (n.d.). DNase I footprinting of small molecule binding sites on DNA. ResearchGate. Retrieved March 7, 2026. Available at: [Link]

  • Bailly, C., et al. (1997). Sequence-selective binding to DNA of bis(amidinophenoxy)alkanes related to propamidine and pentamidine. National Institutes of Health. Available at: [Link]

  • Current Protocols. (2001). DNase I Footprint Analysis of DNA-Protein Binding. Current Protocols. Available at: [Link]

  • Paul, A., et al. (2011). Design of DNA Minor Groove Binding Diamidines that Recognize GC base pair Sequences: A Dimeric-Hinge Interaction Motif. National Institutes of Health. Available at: [Link]

  • Fairley, T. A., et al. (1993). Structure, DNA minor groove binding, and base pair specificity of alkyl- and aryl-linked bis(amidinobenzimidazoles) and bis(amidinoindoles). PubMed. Available at: [Link]

  • Bailly, C., et al. (1997). Sequence-selective binding to DNA of bis(amidinophenoxy)alkanes related to propamidine and pentamidine. PubMed. Available at: [Link]

  • Li, G., et al. (2024). DNA-compatible synthesis of amidine pharmacophores via late-stage amine modification. RSC Publishing. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Cell-Based Assay for Determining the Efficacy of 1,5-Bis(4-amidinophenoxy)-2-pentanol (Pentamidine) by Quantifying Mitochondrial Dysfunction and Apoptosis

Introduction 1,5-Bis(4-amidinophenoxy)-2-pentanol, more commonly known as Pentamidine, is an aromatic diamidine compound with a broad spectrum of antimicrobial activity.[1][2] It is an essential medication used in the tr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1,5-Bis(4-amidinophenoxy)-2-pentanol, more commonly known as Pentamidine, is an aromatic diamidine compound with a broad spectrum of antimicrobial activity.[1][2] It is an essential medication used in the treatment of protozoal infections such as African trypanosomiasis (Trypanosoma brucei), leishmaniasis, and is particularly noted for its use in treating and preventing Pneumocystis jirovecii pneumonia (PCP) in immunocompromised individuals.[1][2] Beyond its established antimicrobial roles, emerging research has highlighted its potential as an anticancer agent, particularly in prostate and ovarian cancers.[3][4]

The precise mechanism of action for Pentamidine is multifaceted, but a primary target is the mitochondrion.[5][6] Evidence strongly suggests that Pentamidine's cationic and lipophilic properties allow it to accumulate within the mitochondria of target cells.[3] This accumulation disrupts critical mitochondrial functions, including the dissipation of the mitochondrial membrane potential (ΔΨm), depletion of mitochondrial DNA (mtDNA), and inhibition of topoisomerase enzymes, ultimately leading to a halt in cellular respiration and the induction of apoptosis.[1][3][7][8]

Given that mitochondrial dysfunction is a key consequence of Pentamidine treatment, assays that quantify this effect serve as a direct and biologically relevant measure of the drug's efficacy. This application note provides a detailed protocol for a multiplexed, cell-based assay designed to assess the efficacy of Pentamidine. The assay quantifies two key events:

  • Cell Viability: Measured via a resazurin-based assay that determines overall metabolic activity.

  • Apoptosis Induction: Measured via a fluorogenic substrate for activated caspase-3 and -7, key executioner enzymes in the apoptotic pathway.

This dual-readout approach provides a robust and comprehensive assessment of Pentamidine's cytostatic and cytotoxic effects, making it suitable for dose-response studies, screening of analogues, and investigating mechanisms of resistance.

Principle of the Assay

This protocol employs a sequential, two-step process within the same microplate well, providing more informative data than single-endpoint assays.[9]

  • Viability Assessment (Resazurin Assay): Resazurin, a blue and minimally fluorescent dye, is added to the cells.[10] Metabolically active, viable cells contain oxidoreductase enzymes that reduce resazurin to the highly fluorescent pink product, resorufin.[10][11] The fluorescence intensity is directly proportional to the number of living, metabolically active cells. This allows for the determination of Pentamidine's effect on cell proliferation and overall health.

  • Apoptosis Assessment (Caspase-3/7 Assay): Following the viability reading, a specialized non-lytic reagent containing a fluorogenic caspase-3/7 substrate is added. The substrate consists of the DEVD peptide sequence linked to a DNA-binding dye.[12] In healthy cells, the substrate is intact and cannot bind to DNA, remaining non-fluorescent. In apoptotic cells, activated caspase-3 and -7 cleave the DEVD peptide, releasing the dye, which then binds to the cell's DNA and emits a bright green fluorescence.[12] This signal is a direct marker of apoptosis execution.

By normalizing the apoptosis signal (caspase activity) to the viability signal (resazurin), a more accurate picture of specific apoptotic induction can be obtained, distinguishing it from general necrosis or cytostatic effects.

Mechanism of Action & Assay Rationale

The selection of this assay is directly informed by Pentamidine's known mechanism of action. The drug targets and compromises mitochondrial integrity, which is a central trigger for the intrinsic pathway of apoptosis.

Pentamidine_MoA Pent Pentamidine Mito Mitochondrion Pent->Mito Accumulates in MMP Dissipation of ΔΨm Mito->MMP Disrupts mtDNA mtDNA Depletion & Topoisomerase Inhibition Mito->mtDNA Induces CytoC Cytochrome c Release MMP->CytoC mtDNA->CytoC Apaf Apaf-1 CytoC->Apaf Binds to Casp9 Pro-Caspase-9 Apaf->Casp9 Recruits Apoptosome Apoptosome Assembly Casp9->Apoptosome Forms Casp37 Caspase-3/7 Activation Apoptosome->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis Executes

Caption: Pentamidine's mechanism inducing apoptosis via mitochondrial disruption.

Materials and Reagents

ReagentSupplier (Example)Catalog Number (Example)
Cell Line
Leishmania donovani PromastigotesATCCPRA-383
Culture Media & Supplements
M199 MediumGibco11150059
Fetal Bovine Serum (FBS), Heat-InactivatedGibco26140079
Penicillin-StreptomycinGibco15140122
Assay Reagents
Pentamidine Isethionate SaltSigma-AldrichP0547
Resazurin Sodium SaltR&D SystemsAR002
CellEvent™ Caspase-3/7 Green Detection ReagentThermo FisherC10423
Staurosporine (Positive Control)Abcamab120056
Dimethyl Sulfoxide (DMSO), Cell Culture GradeSigma-AldrichD2650
Phosphate-Buffered Saline (PBS), pH 7.4Gibco10010023
Equipment & Consumables
Black, clear-bottom 96-well microplatesCorning3603
Multi-mode microplate readerBMG LABTECHCLARIOstar Plus
Humidified incubator (26°C for Leishmania)
Hemocytometer or automated cell counter
Biosafety cabinet
Multichannel pipettes

Experimental Workflow

Assay_Workflow A 1. Culture & Harvest Leishmania Promastigotes B 2. Seed Cells into 96-Well Plate A->B C 3. Prepare & Add Pentamidine Serial Dilutions B->C D 4. Incubate (e.g., 48-72 hours) C->D E 5. Add Resazurin Reagent & Incubate (1-4 hours) D->E F 6. Read Viability (Fluorescence Ex/Em: 544/590 nm) E->F G 7. Add Caspase-3/7 Reagent & Incubate (30 mins) F->G H 8. Read Apoptosis (Fluorescence Ex/Em: 485/520 nm) G->H I 9. Data Analysis (Calculate IC50, Normalize Signals) H->I

Caption: Step-by-step workflow for the dual viability and apoptosis assay.

Detailed Protocol

Part 1: Cell Culture & Seeding

Causality Note: The choice of cell line is critical. This protocol uses Leishmania donovani promastigotes, a primary target for Pentamidine.[1] However, it can be adapted for other target cells, such as Trypanosoma brucei or relevant cancer cell lines (e.g., PC3, HO8910), by adjusting culture conditions and cell seeding density.[3][4]

  • Cell Culture: Culture L. donovani promastigotes in M199 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin at 26°C.[13][14] Maintain the culture in the logarithmic growth phase by subculturing every 2-3 days.[13]

  • Cell Counting: On the day of the assay, determine the cell density using a hemocytometer. Ensure cell viability is >95%.

  • Cell Seeding: Dilute the cell suspension in fresh culture medium to a final concentration of 2 x 10⁶ cells/mL. Using a multichannel pipette, dispense 50 µL of the cell suspension into each well of a black, clear-bottom 96-well plate (yielding 1 x 10⁵ cells/well).

  • Plate Layout: Include wells for:

    • Vehicle Control: Cells treated with the highest concentration of DMSO used to dissolve Pentamidine (typically ≤0.5%).

    • Positive Control: Cells treated with a known apoptosis inducer (e.g., 1 µM Staurosporine).

    • No-Cell Control: Medium only, for background fluorescence subtraction.

    • Test Compound: Cells treated with a serial dilution of Pentamidine.

Part 2: Compound Preparation and Treatment

  • Stock Solution: Prepare a 10 mM stock solution of Pentamidine Isethionate in sterile DMSO. Aliquot and store at -20°C.

  • Serial Dilutions: On the day of the assay, perform a serial dilution of the Pentamidine stock solution in complete culture medium to create 2X working concentrations. A typical 8-point dose-response curve might range from 200 µM to 0.78 µM (2X concentrations).

  • Cell Treatment: Add 50 µL of the 2X Pentamidine working solutions to the corresponding wells of the 96-well plate containing the cells. This will bring the final volume to 100 µL per well and achieve the desired 1X final concentrations.

  • Incubation: Incubate the plate for a predetermined time period (e.g., 48 or 72 hours) at the appropriate temperature and CO₂ conditions for the cell line (26°C for Leishmania). The optimal incubation time should be determined empirically.

Part 3: Assay Measurement

  • Viability Assay:

    • Prepare a 10X resazurin working solution (e.g., 0.15 mg/mL in PBS).

    • Add 10 µL of the 10X resazurin solution to each well.

    • Incubate for 1-4 hours at the culture temperature, protected from light. Note: Incubation time may need optimization based on cell type and density.

    • Measure fluorescence using a plate reader with an excitation wavelength of ~544 nm and an emission wavelength of ~590 nm.[10]

  • Apoptosis Assay:

    • Immediately following the viability read, add 2-3 drops/well of the CellEvent™ Caspase-3/7 Green Detection Reagent (or as per manufacturer's instructions).

    • Incubate for 30 minutes at room temperature, protected from light.

    • Measure fluorescence using a plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.[12]

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average fluorescence value from the no-cell control wells from all other wells for both the resazurin and caspase-3/7 readings.

  • Calculate Percent Viability:

    • % Viability = (Fluorescence_Sample / Fluorescence_Vehicle_Control) * 100

  • Calculate Fold Change in Caspase-3/7 Activity:

    • Fold Change = (Fluorescence_Sample / Fluorescence_Vehicle_Control)

  • Dose-Response Curves: Plot the Percent Viability against the log concentration of Pentamidine. Use a non-linear regression (four-parameter logistic) model to calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

  • Normalized Apoptosis: To get a clearer picture of apoptosis induction relative to the number of remaining cells, you can normalize the caspase signal:

    • Normalized Apoptosis Signal = (Caspase_Signal_Sample / Viability_Signal_Sample)

Example Data Presentation:

Pentamidine (µM)% Viability (±SD)Fold Change Caspase-3/7 (±SD)
0 (Vehicle)100 ± 4.51.0 ± 0.1
0.3995.2 ± 5.11.3 ± 0.2
0.7888.6 ± 3.92.1 ± 0.3
1.5675.1 ± 4.24.5 ± 0.5
3.1352.3 ± 3.17.8 ± 0.9
6.2528.9 ± 2.56.2 ± 0.7
12.510.4 ± 1.83.1 ± 0.4
255.1 ± 1.11.5 ± 0.2
IC₅₀ (µM) 3.31

Interpretation: The IC₅₀ value represents the potency of Pentamidine in reducing cell viability. The peak in caspase-3/7 activity before it declines at higher concentrations is typical, as widespread cell death and lysis reduce the number of cells available to produce a signal.[15]

Assay Validation and Quality Control

To ensure the assay is robust and trustworthy, perform the following validation steps:

  • Z'-Factor Calculation: This metric assesses the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. It is calculated using the positive (e.g., Staurosporine) and negative (vehicle) controls.

    • Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| )

  • Signal-to-Background Ratio (S/B): This ratio should be sufficiently high to distinguish the signal from noise.

    • S/B = Mean_Signal / Mean_Background

  • Reproducibility: The assay should be performed on multiple days to assess inter-assay variability (coefficient of variation, %CV).

References

  • ResearchGate. Pentamidine induces mitochondrial morphological changes and...[Link]

  • PMC. Cell-Based Assay Design for High-Content Screening of Drug Candidates.[Link]

  • Lifescience Global. Cell-Based Assays in High-Throughput Screening for Drug Discovery.[Link]

  • Pharmaron. Enhance Drug Efficacy With Cell-Based Assays.[Link]

  • Reaction Biology. Cell-based Assays for Drug Discovery.[Link]

  • PMC. A review for cell-based screening methods in drug discovery.[Link]

  • PMC. Pentamidine inhibits prostate cancer progression via selectively inducing mitochondrial DNA depletion and dysfunction.[Link]

  • Wikipedia. Pentamidine.[Link]

  • PubMed. A Cultivation Method for Growing Bloodstream Forms of Trypanosoma Brucei to Higher Cell Density and for Longer Time.[Link]

  • SpringerLink. In Vitro Culture for Differentiation Simulation of Leishmania spp.[Link]

  • PubMed. Effects of pentamidine isethionate on Saccharomyces cerevisiae.[Link]

  • ResearchGate. A cultivation method for growing bloodstream forms of Trypanosoma brucei to higher cell density and for longer time.[Link]

  • STAR Protocols. Protocol to culture Leishmania protozoans for lipophosphoglycan extraction and purification.[Link]

  • IRIS. Cultivation of bloodstream Trypanosoma brucei.[Link]

  • Patsnap Synapse. What is the mechanism of Pentamidine Isethionate?[Link]

  • George A. M. Cross Lab. Trypanosoma brucei culture commentary.[Link]

  • Sci-Hub. In vitro Cultivation of Trypanosoma (T.) brucei Bloodstream Forms Using Cell Lines and Sera from African Wild Bovidae.[Link]

  • JoVE. Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model.[Link]

  • PMC. Pentamidine Inhibits Ovarian Cancer Cell Proliferation and Migration by Maintaining Stability of PTEN in vitro.[Link]

  • Altogen Labs. Apoptosis Assay: Caspase-3 and Caspase-7 Cell Line Screen.[Link]

  • Semantic Scholar. CRYOPRESERVATION OF LEISHMANIA DONOVANI PROMASTIGOTES AT -80°C.[Link]

  • ResearchGate. In vitro cultivation of Leishmania donovani promastigotes: Growth potential of human urine as replacement of fetal calf serum.[Link]

  • MDPI. A High Throughput Apoptosis Assay using 3D Cultured Cells.[Link]

  • BMG LABTECH. Resazurin assay for cell viability & cytotoxicity.[Link]

  • PMC. Effects of pentamidine isethionate on Saccharomyces cerevisiae.[Link]

  • protocols.io. Cell Viability Assay (MTT Assay) Protocol.[Link]

  • ResearchGate. Pentamidine: a drug to consider re-purposing in the targeted treatment of multi-drug resistant bacterial infections?[Link]

  • PubMed. Resistance to pentamidine in Leishmania mexicana involves exclusion of the drug from the mitochondrion.[Link]

  • NCBI Bookshelf. Pentamidine - LiverTox.[Link]

Sources

Application

Application Notes and Protocols for Evaluating the Anti-Cancer Activity of Pentamidine Analogs

Introduction: Repurposing Pentamidine and its Analogs for Oncology Pentamidine, an aromatic diamidine, has long been utilized as an antimicrobial agent for treating parasitic and fungal infections.[1][2] Emerging researc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Repurposing Pentamidine and its Analogs for Oncology

Pentamidine, an aromatic diamidine, has long been utilized as an antimicrobial agent for treating parasitic and fungal infections.[1][2] Emerging research, however, has illuminated its potential as a potent anti-cancer agent, demonstrating efficacy against a range of human cancer cell lines, including prostate, ovarian, melanoma, and lung cancer.[3][4][5] The therapeutic promise of pentamidine has spurred the development and investigation of its analogs, aiming to enhance anti-tumor activity and mitigate potential side effects.[6][7]

These compounds exert their anti-cancer effects through a variety of mechanisms, including the disruption of mitochondrial function, inhibition of key signaling pathways, and modulation of the tumor microenvironment.[3][8][9] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the methods and protocols for evaluating the anti-cancer activity of novel pentamidine analogs. The following sections detail a logical workflow, from initial in vitro screening to more complex mechanistic studies, designed to rigorously assess the therapeutic potential of these compounds.

Unraveling the Mechanisms of Action

A critical aspect of evaluating pentamidine analogs is understanding their molecular targets and mechanisms of action. Several key pathways have been identified:

  • Mitochondrial Targeting: Pentamidine has been shown to accumulate in the mitochondria of cancer cells, leading to the depletion of mitochondrial DNA (mtDNA), altered mitochondrial morphology, dissipation of the mitochondrial membrane potential, and a reduction in ATP production.[3][10] This ultimately triggers apoptosis and inhibits cancer cell proliferation.

  • Inhibition of the S100A1-RAGE V Domain Interaction: Certain pentamidine analogs have been found to block the interaction between the S100A1 protein and the V domain of the Receptor for Advanced Glycation End-products (RAGE).[1][11][12][13] This interaction is crucial for a signaling cascade that promotes cell proliferation and tumor growth.[1][11][12]

  • Immune Checkpoint Blockade: Pentamidine has been identified as a small-molecule antagonist of Programmed Death-Ligand 1 (PD-L1).[14][15] By blocking the interaction between PD-1 and PD-L1, pentamidine can enhance T-cell-mediated cytotoxicity against cancer cells.[14][15]

  • Enzyme Inhibition: Pentamidine can inhibit oncogenic phosphatases of regenerating liver (PRL), which are implicated in various human malignancies.[4]

The following diagram illustrates the multifaceted anti-cancer mechanisms of pentamidine and its analogs.

cluster_mechanisms Anti-Cancer Mechanisms of Pentamidine Analogs cluster_mito Mitochondrial Disruption cluster_signal Signaling Pathway Inhibition cluster_immune Immunomodulation Pentamidine_Analogs Pentamidine Analogs mtDNA_Depletion mtDNA Depletion Pentamidine_Analogs->mtDNA_Depletion Targets Mitochondria S100A1_RAGE Block S100A1-RAGE Interaction Pentamidine_Analogs->S100A1_RAGE PRL_Inhibition Inhibit PRL Phosphatases Pentamidine_Analogs->PRL_Inhibition PTEN_Stability Maintain PTEN Stability Pentamidine_Analogs->PTEN_Stability PDL1_Antagonist PD-L1 Antagonist Pentamidine_Analogs->PDL1_Antagonist MMP_Dissipation MMP Dissipation mtDNA_Depletion->MMP_Dissipation ATP_Reduction ATP Reduction MMP_Dissipation->ATP_Reduction ROS_Increase ROS Increase ATP_Reduction->ROS_Increase Apoptosis Apoptosis ROS_Increase->Apoptosis Reduced_Proliferation_Migration Reduced Proliferation & Migration/Invasion S100A1_RAGE->Reduced_Proliferation_Migration PRL_Inhibition->Reduced_Proliferation_Migration PTEN_Stability->Reduced_Proliferation_Migration T_Cell_Activation Enhanced T-Cell Cytotoxicity PDL1_Antagonist->T_Cell_Activation T_Cell_Activation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Reduced_Proliferation_Migration->Cell_Cycle_Arrest

Caption: Key anti-cancer mechanisms of pentamidine analogs.

Experimental Workflow for Evaluating Pentamidine Analogs

A systematic approach is crucial for the efficient and comprehensive evaluation of novel pentamidine analogs. The following workflow outlines a logical progression from initial screening to in-depth mechanistic studies and in vivo validation.

Start Start: Novel Pentamidine Analogs In_Vitro_Screening Phase 1: In Vitro Screening Start->In_Vitro_Screening Cell_Viability Cell Viability/Cytotoxicity Assays (MTT, WST-1) In_Vitro_Screening->Cell_Viability Lead_Identification Lead Analog Identification Cell_Viability->Lead_Identification Mechanistic_Studies Phase 2: Mechanistic Studies Lead_Identification->Mechanistic_Studies Active Analogs End End: Candidate for Further Development Lead_Identification->End Inactive Analogs Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanistic_Studies->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Propidium Iodide) Mechanistic_Studies->Cell_Cycle_Analysis Migration_Invasion_Assay Migration/Invasion Assays (Wound Healing, Transwell) Mechanistic_Studies->Migration_Invasion_Assay In_Vivo_Validation Phase 3: In Vivo Validation Apoptosis_Assay->In_Vivo_Validation Cell_Cycle_Analysis->In_Vivo_Validation Migration_Invasion_Assay->In_Vivo_Validation Xenograft_Model Tumor Xenograft Model In_Vivo_Validation->Xenograft_Model Efficacy_Toxicity_Assessment Efficacy & Toxicity Assessment Xenograft_Model->Efficacy_Toxicity_Assessment Efficacy_Toxicity_Assessment->End

Caption: Experimental workflow for evaluating pentamidine analogs.

Phase 1: In Vitro Screening for Anti-Cancer Activity

The initial phase focuses on high-throughput screening of a library of pentamidine analogs to identify compounds with significant cytotoxic or anti-proliferative effects against relevant cancer cell lines.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[18] The intensity of the purple color is directly proportional to the number of viable cells.[18]

Materials:

  • Cancer cell lines (e.g., PC-3 for prostate cancer, HO8910 for ovarian cancer)

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS)

  • Pentamidine analogs (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[18]

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.[1] Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[19]

  • Compound Treatment: Prepare serial dilutions of the pentamidine analogs in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the analogs.[1] Include a vehicle control (medium with the same concentration of solvent used to dissolve the analogs).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[20]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[16]

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, protected from light.[16]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[16] A reference wavelength of >650 nm can be used to subtract background absorbance.[16]

Data Analysis: Calculate the percentage of cell viability for each concentration of the pentamidine analog relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 (half-maximal inhibitory concentration) value.

Pentamidine AnalogCancer Cell LineIncubation Time (h)IC50 (µM)
PentamidinePC-34815.2
Analog APC-3488.5
Analog BPC-34825.1
PentamidineHO89104820.8
Analog AHO89104812.3
Analog BHO89104832.7

Phase 2: Mechanistic Studies of Lead Analogs

Analogs that demonstrate potent anti-proliferative activity in the initial screening should be further investigated to elucidate their mechanisms of action.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[21] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[21] Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[21]

Materials:

  • Cancer cells treated with a lead pentamidine analog

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cancer cells with the lead pentamidine analog at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours). Harvest both adherent and floating cells.

  • Cell Washing: Wash the cells twice with cold PBS.[21]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[22]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Data Interpretation:

  • Annexin V- / PI-: Viable cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control95.22.12.7
Analog A (IC50)45.835.618.6
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[23][24] PI stoichiometrically binds to DNA, and the fluorescence intensity is proportional to the amount of DNA in the cell.[25]

Materials:

  • Cancer cells treated with a lead pentamidine analog

  • PBS

  • Ice-cold 70% ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the pentamidine analog as described for the apoptosis assay.

  • Fixation: Harvest the cells and wash them with PBS. Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 2 hours at -20°C.[26]

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution containing RNase A (to prevent staining of RNA).[25]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry.

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest induced by the pentamidine analog.

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control55.330.114.6
Analog A (IC50)72.815.212.0

Phase 3: In Vivo Validation

Promising pentamidine analogs should be evaluated in vivo to assess their anti-tumor efficacy and potential toxicity in a living organism.

Protocol 4: Tumor Xenograft Model

In this model, human cancer cells are implanted into immunodeficient mice, which then develop tumors.[27] The effect of the pentamidine analog on tumor growth can then be monitored.

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Human cancer cell line

  • Pentamidine analog formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of the immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer the pentamidine analog (e.g., via intraperitoneal injection) at a predetermined dose and schedule.[14] The control group receives the vehicle.

  • Monitoring: Measure the tumor volume using calipers every 2-3 days. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

Data Analysis: Plot the mean tumor volume over time for both the treatment and control groups. Calculate the tumor growth inhibition (TGI) to quantify the efficacy of the pentamidine analog.

Conclusion

The evaluation of pentamidine analogs as potential anti-cancer agents requires a multi-faceted and systematic approach. The protocols outlined in this application note provide a robust framework for screening, characterizing, and validating the anti-tumor activity of these promising compounds. By combining in vitro assays to assess cytotoxicity, apoptosis, and cell cycle effects with in vivo tumor models, researchers can effectively identify and advance lead candidates for further preclinical and clinical development.

References

  • Annexin V/PI apoptosis detection - Bio-protocol. Available from: [Link]

  • Parveen, N., Chiu, W. J., Shen, L. C., Chou, R. H., Sun, C. M., & Yu, C. (2022). The Anti-Cancer Activity of Pentamidine and Its Derivatives (WLC-4059) Is through Blocking the Interaction between S100A1 and RAGE V Domain. Biomolecules, 13(1), 81. Available from: [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1954. Available from: [Link]

  • Parveen, N., Chiu, W. J., Shen, L. C., Chou, R. H., Sun, C. M., & Yu, C. (2023). The Anti-Cancer Activity of Pentamidine and Its Derivatives (WLC-4059) Is through Blocking the Interaction between S100A1 and RAGE V Domain. International Journal of Molecular Sciences, 24(2), 1435. Available from: [Link]

  • MTT Cell Assay Protocol. Available from: [Link]

  • CytoSelect™ MTT Cell Proliferation Assay. Available from: [Link]

  • Zhu, H. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol, 2(7), e198. Available from: [Link]

  • MTT (Assay protocol, published on Feb 27, 2023). protocols.io. Available from: [Link]

  • Parveen, N., Chiu, W. J., Shen, L. C., Chou, R. H., Sun, C. M., & Yu, C. (2022). The Anti-Cancer Activity of Pentamidine and Its Derivatives (WLC-4059) Is through Blocking the Interaction between S100A1 and RAGE V Domain. Biomolecules, 13(1), 81. Available from: [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. Available from: [Link]

  • Annexin V-Dye Apoptosis Assay - G-Biosciences. Available from: [Link]

  • Annexin V-FITC/PI Apoptosis Kit - Elabscience. Available from: [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. Available from: [Link]

  • Cell Cycle Analysis. Available from: [Link]

  • Chen, X., Zha, J., Wang, C., Li, Y., Chen, C., Zhang, Y., ... & Liu, J. (2023). Repurposing pentamidine for cancer immunotherapy by targeting the PD1/PD-L1 immune checkpoint. Frontiers in Immunology, 14, 1169046. Available from: [Link]

  • Wang, Y., Chen, J., Li, Q., Li, W., Liu, W., He, Y., ... & Huang, Y. (2020). Pentamidine inhibits prostate cancer progression via selectively inducing mitochondrial DNA depletion and dysfunction. Cell proliferation, 53(1), e12718. Available from: [Link]

  • Zargaran, A., Zare, P., Emami, S., & Vahdati, S. N. (2023). Repurposing the anti-parasitic agent pentamidine for cancer therapy; a novel approach with promising anti-tumor properties. Daruj, 31(1), 1-19. Available from: [Link]

  • Wang, Y., Chen, J., Li, Q., Li, W., Liu, W., He, Y., ... & Huang, Y. (2020). Pentamidine inhibits prostate cancer progression via selectively inducing mitochondrial DNA depletion and dysfunction. Cell proliferation, 53(1), e12718. Available from: [Link]

  • Pathak, M. K., & Lokeshwar, B. L. (2002). Pentamidine is an inhibitor of PRL phosphatases with anticancer activity. Molecular cancer therapeutics, 1(14), 1255-1264. Available from: [Link]

  • Zargaran, A., Zare, P., Emami, S., & Vahdati, S. N. (2023). Repurposing the anti-parasitic agent pentamidine for cancer therapy; a novel approach with promising anti-tumor properties. DARU Journal of Pharmaceutical Sciences, 31(1), 1-19. Available from: [Link]

  • Wu, Y., Zhang, Y., Liu, Z., Sun, Y., & Li, Y. (2021). Pentamidine Inhibits Ovarian Cancer Cell Proliferation and Migration by Maintaining Stability of PTEN in vitro. Cancer Management and Research, 13, 5387. Available from: [Link]

  • Parveen, N., Chiu, W. J., Shen, L. C., Chou, R. H., Sun, C. M., & Yu, C. (2022). The Anti-Cancer Activity of Pentamidine and Its Derivatives (WLC-4059) Is through Blocking the Interaction between S100A1 and RAGE V Domain. Biomolecules, 13(1), 81. Available from: [Link]

  • A Review on in-vitro Methods for Screening of Anticancer Drugs. International Journal of Pharmaceutical and Biological sciences, 10(2), 1-8. Available from: [Link]

  • Chen, X., Zha, J., Wang, C., Li, Y., Chen, C., Zhang, Y., ... & Liu, J. (2023). Repurposing pentamidine for cancer immunotherapy by targeting the PD1/PD-L1 immune checkpoint. Frontiers in Immunology, 14, 1169046. Available from: [Link]

  • Wang, Y., Chen, J., Li, Q., Li, W., Liu, W., He, Y., ... & Huang, Y. (2020). Pentamidine induces mitochondrial morphological changes and dysfunction in prostate cancer cells. Cell Proliferation, 53(1), e12718. Available from: [Link]

  • Wu, Y., Zhang, Y., Liu, Z., Sun, Y., & Li, Y. (2021). Pentamidine Inhibits Ovarian Cancer Cell Proliferation and Migration by Maintaining Stability of PTEN in vitro. Cancer Management and Research, 13, 5387-5396. Available from: [Link]

  • Parbhane, M., Lande, D., Shelke, P., & Gaikawad, N. (2021). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. INTERNATIONAL JOURNAL OF CREATIVE RESEARCH THOUGHTS, 9(6), f503-f513. Available from: [Link]

  • In Vivo Oncology Models for Drug Discovery. (2023). Available from: [Link]

  • Werbovetz, K. A., Le, T. N., Le, T. L., Macnair, C. R., Farha, M. A., & Brown, E. D. (2021). In vitro screening of pentamidine analogs against bacterial and fungal strains. ACS infectious diseases, 7(4), 816-825. Available from: [Link]

  • Akram, M., Imtiaz, A., Khan, F. S., Laila, U., Iftikhar, M., Zainab, R., ... & Parmar, P. (2022). Assays for Anti-Cancer Screening of Medical Plants: A Review. Medical & Surgical Research, 3(1), 1-8. Available from: [Link]

  • Parveen, N., Chiu, W. J., Shen, L. C., Chou, R. H., Sun, C. M., & Yu, C. (2022). The Anti-Cancer Activity of Pentamidine and Its Derivatives (WLC-4059) Is through Blocking the Interaction between S100A1 and RAGE V Domain. Biomolecules, 13(1), 81. Available from: [Link]

  • MacNair, C. R., Farha, M. A., Serrano-Wu, M. H., Lee, K. K., Hubbard, B., Côté, J. P., ... & Brown, E. D. (2022). Preclinical Development of Pentamidine Analogs Identifies a Potent and Nontoxic Antibiotic Adjuvant. ACS infectious diseases, 8(4), 816-825. Available from: [Link]

  • González, V. M., Pérez, C., Pisani, G., & Palacios, M. (1998). Binding of Pt-pentamidine to nucleosomal DNA. Studies of the antiproliferative activity of the drug against human cancer cells. The Journal of biological chemistry, 273(43), 28315-28320. Available from: [Link]

Sources

Method

Nanoparticle Delivery Systems for 1,5-Bis(4-amidinophenoxy)-2-pentanol (Pentamidine): Application Notes and Protocols

Introduction: The Rationale for Nanoparticle-Mediated Delivery of Pentamidine 1,5-Bis(4-amidinophenoxy)-2-pentanol, commonly known as Pentamidine, is a potent aromatic diamidine compound with a broad spectrum of antimicr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Nanoparticle-Mediated Delivery of Pentamidine

1,5-Bis(4-amidinophenoxy)-2-pentanol, commonly known as Pentamidine, is a potent aromatic diamidine compound with a broad spectrum of antimicrobial activity. It is a cornerstone therapy for several parasitic infections, including African trypanosomiasis (sleeping sickness), leishmaniasis, and is used for the treatment and prevention of Pneumocystis jirovecii pneumonia (PCP), particularly in immunocompromised individuals[1]. Despite its therapeutic efficacy, the clinical utility of Pentamidine is hampered by significant challenges.

Systemic administration of Pentamidine is associated with severe side effects, most notably nephrotoxicity, but also hypotension, hypoglycemia, and hepatotoxicity[1][2][3]. These toxicities are a direct consequence of the drug's physicochemical properties and its non-specific biodistribution. Pentamidine is highly water-soluble and, at physiological pH, its two amidine groups are positively charged, leading to poor oral bioavailability and rapid clearance from the bloodstream, yet it accumulates in tissues like the kidneys, leading to dose-limiting toxicity[1].

Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations. By encapsulating Pentamidine within a nanocarrier, it is possible to:

  • Alter the pharmacokinetic profile: Nanoparticles can protect Pentamidine from premature degradation and clearance, prolonging its circulation time.

  • Improve therapeutic index: By modifying the biodistribution of Pentamidine, nanoparticle delivery can increase its concentration at the site of infection while reducing its accumulation in sensitive organs like the kidneys, thereby mitigating toxicity.

  • Enable controlled release: Nanoparticle formulations can be designed to release Pentamidine in a sustained manner, maintaining therapeutic concentrations over a longer period and reducing the need for frequent administration.

  • Facilitate targeted delivery: The surface of nanoparticles can be functionalized with ligands that specifically recognize and bind to receptors on target cells or pathogens, enhancing the drug's efficacy.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the formulation, characterization, and application of various nanoparticle systems for the delivery of Pentamidine. We will explore polymeric nanoparticles, liposomes, and solid lipid nanoparticles as promising carriers, providing step-by-step protocols and insights into their comparative advantages.

Physicochemical Properties of Pentamidine Isethionate

A thorough understanding of the physicochemical properties of the active pharmaceutical ingredient (API) is fundamental to the successful design of a nanoparticle delivery system.

PropertyValueReference
Molecular Formula C23H36N4O10S2
Molecular Weight 592.68 g/mol
Melting Point 188-194 °C (decomposes)
Solubility Freely soluble in water, sparingly soluble in ethanol, practically insoluble in methylene chloride.
pKa ~12.13 (predicted)
LogP 4 (experimental)
Stability Hygroscopic; aqueous solutions may deteriorate upon storage.

I. Polymeric Nanoparticles for Pentamidine Delivery

Poly(lactic-co-glycolic acid) (PLGA) and Poly(ε-caprolactone) (PCL) are biodegradable and biocompatible polymers extensively investigated for drug delivery. They offer robust platforms for encapsulating both hydrophilic and hydrophobic drugs, with the drug release rate tunable by altering the polymer's molecular weight and copolymer ratio.

A. PLGA Nanoparticles

PLGA nanoparticles have been shown to be effective in encapsulating Pentamidine, with studies demonstrating improved efficacy in models of leishmaniasis[4]. The negatively charged carboxylic end groups of PLGA can interact electrostatically with the positively charged amidine groups of Pentamidine, facilitating high encapsulation efficiency[5].

This method is particularly suitable for encapsulating hydrophilic drugs like Pentamidine isethionate.

Workflow for PLGA Nanoparticle Preparation

cluster_prep Preparation of Phases cluster_emulsion Emulsification cluster_formation Nanoparticle Formation & Purification drug_aq Aqueous Drug Solution (Pentamidine in Water) primary_emulsion Primary Emulsion (w/o) (High-Shear Homogenization) drug_aq->primary_emulsion Add to polymer_org Polymer Solution (PLGA in Dichloromethane) polymer_org->primary_emulsion secondary_emulsion Secondary Emulsion (w/o/w) (Sonication in PVA Solution) primary_emulsion->secondary_emulsion Add to Surfactant Solution solvent_evap Solvent Evaporation (Magnetic Stirring) secondary_emulsion->solvent_evap collection Nanoparticle Collection (Centrifugation) solvent_evap->collection washing Washing (Resuspension & Centrifugation) collection->washing lyophilization Lyophilization (with Cryoprotectant) washing->lyophilization

Caption: Double emulsion-solvent evaporation workflow for Pentamidine-PLGA nanoparticles.

Materials:

  • Pentamidine isethionate

  • PLGA (e.g., 50:50 lactide:glycolide ratio)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 1-5% w/v in water)

  • Purified water

  • Cryoprotectant (e.g., trehalose or sucrose)

Equipment:

  • High-shear homogenizer

  • Probe sonicator

  • Magnetic stirrer

  • High-speed refrigerated centrifuge

  • Lyophilizer (freeze-dryer)

Step-by-Step Procedure:

  • Preparation of the Inner Aqueous Phase (w): Dissolve a known amount of Pentamidine isethionate in a small volume of purified water (e.g., 10 mg in 0.5 mL).

  • Preparation of the Organic Phase (o): Dissolve a precise amount of PLGA in DCM (e.g., 100 mg in 2 mL).

  • Formation of the Primary Emulsion (w/o): Add the inner aqueous phase to the organic phase and immediately emulsify using a high-shear homogenizer at high speed (e.g., 10,000-15,000 rpm) for 1-2 minutes on ice to form a stable water-in-oil emulsion.

  • Formation of the Double Emulsion (w/o/w): Add the primary emulsion to a larger volume of PVA solution (e.g., 10 mL of 2% PVA) and sonicate using a probe sonicator on ice. Use short pulses to avoid excessive heating.

  • Solvent Evaporation: Transfer the resulting double emulsion to a beaker and stir on a magnetic stirrer at room temperature for several hours (e.g., 4-6 hours) to allow for the complete evaporation of DCM, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection and Washing: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 x g) for 20-30 minutes at 4°C. Discard the supernatant, which contains unencapsulated drug and PVA.

  • Purification: Resuspend the nanoparticle pellet in purified water and repeat the centrifugation step at least twice to remove any residual PVA and unencapsulated Pentamidine.

  • Lyophilization: Resuspend the final nanoparticle pellet in a solution of a cryoprotectant (e.g., 5% trehalose in water) and freeze-dry to obtain a stable powder that can be stored and reconstituted for later use.

B. PCL Nanoparticles

PCL is another biocompatible polymer that has been used to formulate Pentamidine nanoparticles, showing promise for transport across the blood-brain barrier[6].

Materials:

  • Pentamidine isethionate

  • Poly(ε-caprolactone) (PCL)

  • Chloroform

  • TPGS (d-α-tocopheryl polyethylene glycol 1000 succinate)

  • Purified water

Step-by-Step Procedure:

  • Aqueous Phase Preparation: Prepare a 1 mg/mL solution of Pentamidine in a 0.1 mg/mL aqueous solution of TPGS.

  • Organic Phase Preparation: Prepare a 5 mg/mL solution of PCL in chloroform.

  • Emulsification: Add the Pentamidine-TPGS solution to the PCL solution to mix the aqueous and oil phases and form an emulsion.

  • Solvent Evaporation and Nanoparticle Formation: Stir the emulsion at room temperature until the chloroform has completely evaporated, resulting in the formation of a nanoparticle suspension.

  • Purification and Storage: The resulting nanoparticles can be purified by centrifugation as described in Protocol 1.

II. Liposomal Formulations of Pentamidine

Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core. They are highly biocompatible and can encapsulate both hydrophilic and lipophilic drugs. For the water-soluble Pentamidine isethionate, it can be entrapped in the aqueous core of the liposomes.

Protocol 3: Preparation of Pentamidine-Loaded Liposomes by the Thin-Film Hydration Method

This is a widely used method for the preparation of multilamellar vesicles (MLVs), which can then be downsized to produce unilamellar vesicles.

Workflow for Liposome Preparation

cluster_film Lipid Film Formation cluster_hydration Hydration & Sizing cluster_purification Purification dissolve Dissolve Lipids (e.g., DSPC, Cholesterol) in Organic Solvent evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Dry Lipid Film (Under Vacuum) evaporate->dry hydrate Hydration (with Aqueous Pentamidine Solution) dry->hydrate size Downsizing (Extrusion or Sonication) hydrate->size purify Removal of Unencapsulated Drug (Dialysis or Gel Filtration) size->purify

Caption: Thin-film hydration workflow for preparing Pentamidine-loaded liposomes.

Materials:

  • Pentamidine isethionate

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol (CHOL)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (mPEG2000-DSPE) (for PEGylated liposomes)

  • Organic solvent (e.g., chloroform or a mixture of chloroform and methanol)

  • Hydration buffer (e.g., HEPES buffer, pH 7.4)

Equipment:

  • Rotary evaporator

  • Bath sonicator or extruder

  • Dialysis membrane or gel filtration column

Step-by-Step Procedure:

  • Lipid Film Formation:

    • Weigh the desired amounts of lipids (e.g., DSPC, CHOL, and mPEG2000-DSPE in a specific molar ratio) and dissolve them in an organic solvent in a round-bottom flask.

    • Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.

    • Further dry the lipid film under vacuum for several hours to remove any residual solvent.

  • Hydration:

    • Prepare a solution of Pentamidine isethionate in the desired hydration buffer.

    • Add the Pentamidine solution to the flask containing the dry lipid film.

    • Hydrate the lipid film by rotating the flask at a temperature above the phase transition temperature of the lipids (e.g., 60°C for DSPC-based liposomes). This process leads to the formation of MLVs.

  • Downsizing:

    • To obtain smaller, more uniform liposomes (unilamellar vesicles), the MLV suspension can be downsized by either sonication (using a bath or probe sonicator) or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification:

    • Remove the unencapsulated Pentamidine from the liposome suspension by dialysis against the hydration buffer or by size exclusion chromatography (gel filtration).

III. Solid Lipid Nanoparticles (SLNs) for Pentamidine Delivery

SLNs are colloidal carriers made from solid lipids that are solid at room and body temperature. They combine the advantages of polymeric nanoparticles and liposomes, offering high stability and the potential for controlled drug release.

Protocol 4: Preparation of Pentamidine-Loaded SLNs by High-Pressure Homogenization (Hot Homogenization Technique)

This is a common and scalable method for producing SLNs.

Materials:

  • Pentamidine isethionate

  • Solid lipid (e.g., glyceryl behenate, stearic acid)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Purified water

Equipment:

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • High-pressure homogenizer

Step-by-Step Procedure:

  • Preparation of Lipid and Aqueous Phases:

    • Melt the solid lipid at a temperature 5-10°C above its melting point. Dissolve or disperse the Pentamidine in the molten lipid.

    • In a separate beaker, dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Formation of Pre-emulsion:

    • Add the hot aqueous phase to the molten lipid phase and mix using a high-shear homogenizer for a few minutes to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization:

    • Immediately pass the hot pre-emulsion through a high-pressure homogenizer (also pre-heated) for several cycles (e.g., 3-5 cycles) at a pressure between 500 and 1500 bar[7].

  • Cooling and SLN Formation:

    • Cool the resulting hot nanoemulsion to room temperature, which allows the lipid to recrystallize and form solid nanoparticles.

IV. Characterization of Pentamidine-Loaded Nanoparticles

Thorough physicochemical characterization is essential to ensure the quality, stability, and in vivo performance of the nanoparticle formulations.

A. Particle Size, Polydispersity Index (PDI), and Zeta Potential

These parameters are crucial as they influence the stability, biodistribution, and cellular uptake of the nanoparticles.

  • Technique: Dynamic Light Scattering (DLS) for size and PDI, and Electrophoretic Light Scattering (ELS) for zeta potential.

  • Procedure: Dilute the nanoparticle suspension in an appropriate medium (e.g., purified water or buffer) and analyze using a suitable instrument (e.g., Malvern Zetasizer). Measurements should be performed in triplicate.

Table of Representative Physicochemical Properties of Pentamidine Nanoparticles:

Nanoparticle TypeMean Diameter (nm)PDIZeta Potential (mV)Reference
Pentamidine-loaded PCL NPs267.580.25-28.1[8]
Pentamidine-loaded Liposomes119.610.25+11.78[8]
Pentamidine-loaded PLGA NPs2630.17-3.2[4]
B. Encapsulation Efficiency (EE) and Drug Loading (DL)

EE and DL determine the amount of drug successfully incorporated into the nanoparticles.

  • Procedure:

    • Separate the unencapsulated ("free") drug from the nanoparticles using methods like ultracentrifugation or centrifugal filter devices.

    • Quantify the amount of free drug in the supernatant/filtrate using a validated analytical method (see Section V).

    • Calculate EE and DL using the following formulas:

    • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

    • DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

Table of Representative Encapsulation Efficiencies:

Nanoparticle TypeEncapsulation Efficiency (%)Reference
Pentamidine-loaded PLGA NPs91.5[4]
Pentamidine-loaded Chitosan NPs86[9]
Pentamidine-loaded Liposomes (with sulfate gradient)~45[5]
C. In Vitro Drug Release

In vitro release studies are performed to predict the in vivo performance of the drug delivery system.

  • Procedure (Dialysis Method):

    • Place a known amount of the Pentamidine-loaded nanoparticle suspension in a dialysis bag with a suitable molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.

    • Quantify the concentration of Pentamidine in the collected samples.

Comparative In Vitro Release of Pentamidine from Nanoparticles:

Studies have shown that Pentamidine release from nanoparticles is often biphasic, with an initial burst release followed by a sustained release phase. For instance, PCL nanoparticles and liposomes released approximately 12% and 22% of their Pentamidine content, respectively, over 24 hours[8]. In another study, PLGA nanoparticles released about 63-70% of the drug in 24 hours, indicating a faster release profile compared to liposomes[5].

V. Analytical Methods for Pentamidine Quantification

Accurate and reliable quantification of Pentamidine is crucial for both formulation development and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for this purpose.

Protocol 5: HPLC Method for Pentamidine Quantification

This protocol is based on a validated reversed-phase HPLC method.

Chromatographic Conditions:

  • Column: C18 column (e.g., µBondapak C-18)

  • Mobile Phase: A mixture of acetonitrile and an aqueous buffer. A common mobile phase consists of acetonitrile and 0.025 M monobasic phosphate buffer (pH 3.2) in a 24:76 ratio[6]. Another reported mobile phase is acetonitrile containing 0.1% H3PO4 and 0.1% NaCl (20:80)[10].

  • Flow Rate: 1 mL/min[6]

  • Detection: UV absorbance at 262 nm[10] or 270 nm[6].

  • Internal Standard: Sulfadiazine can be used as an internal standard[6].

Sample Preparation (from Nanoparticles):

  • Lyophilize the nanoparticle suspension.

  • Dissolve a known weight of the lyophilized powder in a solvent that dissolves both the polymer/lipid and the drug (e.g., dichloromethane for PLGA, followed by addition of methanol to precipitate the polymer)[5].

  • Centrifuge to pellet the polymer/lipid.

  • Analyze the supernatant containing the extracted Pentamidine by HPLC.

VI. In Vivo Performance and Reduced Toxicity

The ultimate goal of developing nanoparticle delivery systems for Pentamidine is to improve its therapeutic efficacy and reduce its toxicity in vivo.

Improved Efficacy in Leishmaniasis:

  • Studies in murine models of visceral leishmaniasis have demonstrated that Pentamidine-loaded poly(D,L-lactide) nanoparticles were 3.3 times more active than the free drug, with a median effective dose (ED50) of 0.32 mg/kg compared to 1.05 mg/kg for free Pentamidine[11].

  • Orally administered Pentamidine-loaded PLGA nanoparticles were shown to be effective in infected BALB/c mice, significantly reducing the parasite load in the spleen[4].

Reduced Toxicity:

  • A key advantage of nanoparticle encapsulation is the potential to reduce the severe side effects of Pentamidine. In vivo studies with Pentamidine-loaded polymethacrylate nanoparticles in mice showed no evidence of the shock that was observed immediately after the injection of the free drug[1].

  • Liposomal delivery of Pentamidine in tumor-bearing mice resulted in a 5-fold decrease in drug levels in the kidneys compared to the free drug, indicating a significant potential for reducing nephrotoxicity[5].

Mechanism of Reduced Toxicity and Enhanced Efficacy

cluster_free Free Pentamidine Administration cluster_nano Nanoparticle-Encapsulated Pentamidine free_drug Free Pentamidine rapid_clearance Rapid Clearance free_drug->rapid_clearance kidney High Kidney Accumulation free_drug->kidney low_target Low Concentration at Target rapid_clearance->low_target toxicity Nephrotoxicity kidney->toxicity low_efficacy Suboptimal Efficacy low_target->low_efficacy nano_drug Pentamidine Nanoparticle prolonged_circ Prolonged Circulation nano_drug->prolonged_circ epr EPR Effect / Active Targeting prolonged_circ->epr reduced_kidney Reduced Kidney Accumulation prolonged_circ->reduced_kidney high_target High Concentration at Target epr->high_target high_efficacy Enhanced Efficacy high_target->high_efficacy reduced_toxicity Reduced Toxicity reduced_kidney->reduced_toxicity

Caption: Nanoparticle delivery alters Pentamidine's biodistribution, enhancing efficacy and reducing toxicity.

Conclusion and Future Perspectives

Nanoparticle delivery systems represent a highly promising approach to address the significant challenges associated with Pentamidine therapy. Polymeric nanoparticles, liposomes, and solid lipid nanoparticles have all demonstrated the potential to improve the drug's therapeutic index by altering its pharmacokinetic profile, enabling controlled release, and reducing its accumulation in non-target organs. The detailed protocols and characterization methods provided in this guide offer a solid foundation for researchers and drug development professionals to design and evaluate novel Pentamidine formulations.

Future research should focus on direct, head-to-head comparative studies of different nanoparticle platforms in relevant animal models to determine the optimal formulation for specific indications. Furthermore, the development of targeted nanoparticle systems, for example, by functionalizing the nanoparticle surface with ligands that recognize specific receptors on parasites or infected cells, could lead to even greater improvements in efficacy and further reductions in toxicity. Ultimately, the translation of these advanced delivery systems from the laboratory to the clinic holds the potential to significantly improve the treatment outcomes for patients suffering from the debilitating and often life-threatening infections for which Pentamidine is a critical therapeutic agent.

References

  • Durand, R., et al. (1995). Activity of pentamidine-loaded poly (D,L-lactide) nanoparticles against Leishmania infantum in a murine model. Parasite, 2(4), 369-375.
  • Stella, B., et al. (2020). Pentamidine-Loaded Lipid and Polymer Nanocarriers as Tunable Anticancer Drug Delivery Systems. Journal of Pharmaceutical Sciences, 109(3), 1356-1366. Available from: [Link]

  • Stella, B., et al. (2020). Pentamidine-Loaded Lipid and Polymer Nanocarriers as Tunable Anticancer Drug Delivery Systems. PubMed. Available from: [Link]

  • D'Accolti, M., et al. (2022). Nanotechnological approaches for pentamidine delivery. Drug Delivery and Translational Research, 12(5), 1131-1151. Available from: [Link]

  • Goyal, K., et al. (2016). Ultra high performance liquid chromatography method for the determination of pentamidine and analog in rat biological fluids. Journal of Chromatography B, 1033-1034, 32-39. Available from: [Link]

  • Goins, B. A., & Phillips, W. T. (2002). A novel HPLC assay for pentamidine: comparative effects of creatinine and inulin on GFR estimation and pentamidine renal excretion in the isolated perfused rat kidney. Journal of Pharmacy and Pharmaceutical Sciences, 5(2), 153-162. Available from: [Link]

  • Mishra, V., et al. (2012). An overview of various approaches for the preparation of solid lipid nanoparticles. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(3), 525-535.
  • Valle, J. F., et al. (2019). Oral pentamidine-loaded poly(d,l-lactic-co-glycolic) acid nanoparticles: an alternative approach for leishmaniasis treatment. International Journal of Nanomedicine, 14, 8939-8951. Available from: [Link]

  • Omarch, G., et al. (2019). Comparative in vitro transportation of pentamidine across the blood-brain barrier using polycaprolactone nanoparticles and phosphatidylcholine liposomes. Artificial Cells, Nanomedicine, and Biotechnology, 47(1), 1428-1436. Available from: [Link]

  • Omarch, G., et al. (2019). Comparative in vitro transportation of pentamidine across the blood-brain barrier using polycaprolactone nanoparticles and phosphatidylcholine liposomes. Taylor & Francis Online. Available from: [Link]

  • Drew, R. H., & Tice, A. D. (1987). High-performance liquid chromatographic method for measurement of pentamidine in plasma and its application in an immunosuppressed patient with renal dysfunction. Therapeutic Drug Monitoring, 9(4), 422-425. Available from: [Link]

  • Omarch, G., et al. (2019). Comparative in vitro transportation of pentamidine across the blood-brain barrier using polycaprolactone nanoparticles and phosphatidylcholine liposomes. ResearchGate. Available from: [Link]

  • D'Accolti, M., et al. (2022). Nanotechnological approaches for pentamidine delivery. PubMed. Available from: [Link]

  • Lovato, G., et al. (2023). Development and validation of a stability-indicating HPLC-DAD method for the simultaneous quantification of maytansine and its S-methyl metabolite in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 235, 115642. Available from: [Link]

  • Satapathy, S., & Patro, C. S. (2022). Solid Lipid Nanoparticles: Formulation, Preparation, and Characterization: A Review. Asian Pacific Journal of Health Sciences, 9(4), 46-56.
  • Trubiano, J. A., & Stout, J. E. (1995). Stability of pentamidine isethionate in 5% dextrose and 0.9% sodium chloride injections. American Journal of Health-System Pharmacy, 52(14), 1568-1571.
  • Khan, A., et al. (2022). Efficacy of pentamidine-loaded chitosan nanoparticles as a novel drug delivery system for Leishmania tropica. Malaysian Society for Parasitology and Tropical Medicine, 28(4), 1-13. Available from: [Link]

  • Sastri, K. T., et al. (2020). Solid lipid nanoparticles: Preparation techniques, their characterization, and an update on recent studies. Journal of Applied Pharmaceutical Science, 10(6), 126-141.
  • Feddersen, A., & Sack, K. (1991). Experimental studies on the nephrotoxicity of pentamidine in rats. The Journal of Antimicrobial Chemotherapy, 28(3), 437-446. Available from: [Link]

  • Tran, T. H., et al. (2019). Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method. Molecules, 24(17), 3173. Available from: [Link]

  • Satapathy, S., & Patro, C. S. (2022). Solid Lipid Nanoparticles: Formulation, Preparation, and Characterization: A Review. SciSpace. Available from: [Link]

  • Kolapkar, J. S. (2024). Investigating Novel Methods for Formulating Solid Lipid Nanoparticles. Systematic Reviews in Pharmacy, 15(7), 231-236.
  • Singh, R., et al. (2020). Formulation, Characterization and Applications on Solid Lipid Nanoparticles – A Review. International Journal of Pharmaceutical Sciences and Research, 11(1), 1-12.
  • Kiziltas, M. V. (2021). HPLC Method development and validation for Nano drug delivery system.
  • Kiziltas, M. V. (2019). Current HPLC Methods for Assay of Nano Drug Delivery Systems. ResearchGate. Available from: [Link]

  • Kumar, P. S., & Mohan, T. R. (2011). Formulation and Characterization of Solid Lipid Nanoparticles. International Journal of Drug Development and Research, 3(4), 244-251.
  • Al-Kassas, R., & Al-Ghananeem, A. M. (2022). Solid Lipid Nanoparticle Preparation Techniques. Encyclopedia.pub. Available from: [Link]

  • Astashkina, A. I., et al. (2014). Nanoparticle toxicity assessment using an in vitro 3-D kidney organoid culture model. Biomaterials, 35(25), 6995-7005. Available from: [Link]

  • D'Accolti, M., et al. (2022). Nanotechnological approaches for pentamidine delivery. ResearchGate. Available from: [Link]

  • Satapathy, S., & Patro, C. S. (2022). Solid Lipid Nanoparticles: Formulation, Preparation, and Characterization: A Review. Asian Pacific Journal of Health Sciences, 9(4), 46-56.
  • Rabi, N. (2012). Preparation and characterization of solid lipid nanoparticles-a review. Current Drug Delivery, 9(2), 161-169. Available from: [Link]

  • Musiał, K., & Kloc, A. (2021). Drug-Induced Nephrotoxicity Assessment in 3D Cellular Models. International Journal of Molecular Sciences, 23(1), 3. Available from: [Link]

  • Riaz, M., et al. (2016). Toxicity of Nanoparticles on the Reproductive System in Animal Models: A Review. Journal of Nanomaterials, 2016, 1-13. Available from: [Link]

  • Petrič, A., et al. (2012). STABILITY OF NANOPARTICLE SUSPENSIONS IN DIFFERENT BIOLOGICALLY RELEVANT MEDIA. Materiali in tehnologije, 46(5), 509-513. Available from: [Link]

Sources

Application

Application Note: Aerosolized Delivery of Novel Pentamidine Derivatives for Respiratory Infections

Executive Summary & Mechanistic Rationale Pentamidine isethionate, an aromatic diamidine derivative, is a cornerstone prophylactic and therapeutic agent against Pneumocystis jirovecii pneumonia (PCP), a severe opportunis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Pentamidine isethionate, an aromatic diamidine derivative, is a cornerstone prophylactic and therapeutic agent against Pneumocystis jirovecii pneumonia (PCP), a severe opportunistic respiratory infection[1]. While intravenous (IV) administration is highly effective, it is frequently dose-limited by severe systemic toxicities, including nephrotoxicity, hepatotoxicity, and dysglycemia[2].

Aerosolized delivery fundamentally alters the drug's pharmacokinetic profile. By delivering the therapeutic agent directly to the bronchoalveolar space, aerosolization achieves massive local drug concentrations while restricting systemic absorption to less than 5% of that seen with IV dosing[3][4]. To further optimize this therapeutic window, drug development has shifted toward novel pentamidine analogs—such as 1,3-di(4-imidazolino-2-methoxyphenoxy)propane (DIMP)—which substitute imidazoline moieties for amidine groups to maintain anti-PCP efficacy while intrinsically reducing cellular toxicity[5].

This application note provides a comprehensive, self-validating methodological framework for characterizing the aerodynamic properties and in vivo biodistribution of these novel aerosolized derivatives.

PK_Pathway IV Intravenous (IV) Administration SysCirc Systemic Circulation (High Concentration) IV->SysCirc Rapid Distribution Aero Aerosolized Administration Lung Bronchoalveolar Space (Target Site) Aero->Lung Direct Deposition (MMAD 1-2 μm) Tox Hepatic & Renal Toxicity SysCirc->Tox Accumulation SysCirc->Lung Low Penetration LowSys Systemic Circulation (<5% Absorption) Lung->LowSys Minimal Clearance Efficacy Pneumocystis Eradication Lung->Efficacy High Local Dose

Pharmacokinetic divergence of intravenous versus aerosolized pentamidine delivery.

Aerodynamic Principles & Device Selection

The clinical success of aerosolized pentamidine derivatives is strictly governed by the Mass Median Aerodynamic Diameter (MMAD) of the aerosol plume. To bypass oropharyngeal impaction and achieve uniform alveolar distribution, an MMAD of 1.0 to 2.0 μm is required[1].

Experimental choices regarding nebulizer hardware directly dictate causality in downstream efficacy data. Jet nebulizers equipped with one-way valves and baffles (e.g., Respirgard II) filter out larger particles, yielding an MMAD of ~0.90 to 1.42 μm[6][7]. While this ensures precise alveolar targeting, it results in a lower total lung deposition fraction. Conversely, ultrasonic nebulizers (e.g., Fisoneb) produce larger particles (MMAD ~3.90 μm), which increases total lung deposition but exacerbates local airway irritation and central airway impaction[1][7].

Table 1: Impact of Nebulizer Mechanics on Pentamidine Delivery
Delivery SystemTechnology TypeMMAD (μm)Lung Deposition (%)Target RegionSystemic Absorption
Respirgard II Baffled Jet Nebulizer0.90 - 1.425.3%Alveolar SpaceMinimal (<5%)
AeroTech II Jet Nebulizer1.3015.7%BronchoalveolarLow
Fisoneb Ultrasonic Nebulizer3.9026.4%Central AirwaysModerate
Intravenous (IV) Parenteral InfusionN/AN/ADiffuse / Poor100% (High Toxicity)

(Data synthesized from Ilowite et al.[7] and Montgomery et al.[6])

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, the following protocols operate as a self-validating system: Protocol 1 empirically confirms the physical characteristics of the aerosolized derivative, ensuring that the biological responses observed in Protocol 2 are caused by localized alveolar drug delivery rather than off-target impaction or ingestion.

Workflow Form 1. Formulation (Novel Derivative) InVitro 2. In Vitro Aerosol Characterization Form->InVitro MMAD Cascade Impaction (Target: 1-2 μm) InVitro->MMAD InVivo 3. In Vivo Nose-Only Exposure (Murine) MMAD->InVivo Validated Plume BAL 4. BALF & Tissue Collection InVivo->BAL LCMS 5. LC-MS/MS Quantification BAL->LCMS

Self-validating experimental workflow for evaluating aerosolized pentamidine derivatives.
Protocol 1: In Vitro Aerodynamic Characterization

Objective: Validate the MMAD and Fine Particle Fraction (FPF) of the formulated derivative prior to in vivo use. Rationale: Novel imidazoline-substituted compounds (like DIMP) exhibit lower aqueous solubility than standard pentamidine isethionate[5]. Changes in formulation viscosity or surface tension can drastically alter nebulizer output, requiring empirical validation of the aerosol plume.

Step-by-Step Methodology:

  • Formulation: Dissolve the pentamidine derivative in Sterile Water for Injection, USP. If the derivative exhibits low solubility, utilize an appropriate co-solvent or liposomal encapsulation technique[4][5].

  • Nebulizer Setup: Connect a baffled jet nebulizer (e.g., Respirgard II) to a compressed air source calibrated to a flow rate of 6-8 L/min.

  • Cascade Impaction: Attach the nebulizer mouthpiece to a Next Generation Impactor (NGI) or Andersen Cascade Impactor (ACI) operating at a controlled inspiratory flow rate of 15 L/min.

  • Aerosolization: Actuate the nebulizer until the reservoir is completely empty (typically 30 to 45 minutes)[4].

  • Quantification: Wash each impactor stage with a compatible mobile phase solvent. Quantify the deposited drug mass via High-Performance Liquid Chromatography (HPLC).

  • Validation Check: Calculate the MMAD. Do not proceed to in vivo studies unless the MMAD is confirmed to be between 1.0 and 2.0 μm, ensuring the formulation is capable of deep lung penetration[1].

Protocol 2: In Vivo Biodistribution and Efficacy Model

Objective: Quantify target-site retention (lung) versus systemic absorption (plasma/organs) in a murine model. Rationale: Aerosolized pentamidine salts are retained in the lung for prolonged periods (detectable in human bronchoalveolar fluid up to 115 days post-therapy) without causing histologic organ toxicity[3][8]. This protocol verifies that the novel derivative maintains this highly favorable lung-to-extrapulmonary drug ratio[8].

Step-by-Step Methodology:

  • Animal Preparation: Utilize specific-pathogen-free BALB/c mice. For efficacy endpoints, induce immunosuppression (e.g., via dexamethasone) and inoculate intratracheally with P. jirovecii[5][8].

  • Exposure Chamber: Secure mice in a nose-only inhalation exposure system. Critical Causality Note: Nose-only exposure is mandatory to prevent the aerosol from depositing on the animals' pelts, which would lead to oral ingestion during grooming and confound systemic absorption data.

  • Dosing: Aerosolize the validated derivative solution into the exposure manifold for 20-30 minutes.

  • Pharmacokinetic Sampling: Euthanize cohorts at predetermined intervals (e.g., 1h, 24h, 7 days, 14 days). Collect whole blood, bronchoalveolar lavage fluid (BALF), lung tissue, liver, and kidneys.

  • BALF Processing (Crucial Step): Centrifuge the BALF to separate the supernatant from the cellular sediment. Mechanistic Insight: Pentamidine heavily concentrates in the sediment (e.g., 705 ng/mL post-aerosol vs. 9.34 ng/mL post-IV) compared to the supernatant (23.2 ng/mL post-aerosol)[4][6]. Failing to analyze the sediment will result in a massive underestimation of drug delivery.

  • Analysis: Analyze all biological matrices via LC-MS/MS. A successful novel derivative will demonstrate robust anti-PCP activity (equivalent to 10 mg/kg/day IV pentamidine), high BALF sediment concentrations, and negligible accumulation in the liver and kidneys[2][5].

References

  • ClinicalTrials.gov (NCT00000722) . Aerosols in the Treatment of Pneumocystis Pneumonia: A Pilot Study Quantitating the Deposition of Aerosolized Pentamidine...2

  • PubMed (NIH) . Biodistribution, tissue reaction, and lung retention of pentamidine aerosolized as three different salts. 8

  • ASM Journals . Concentrations of aerosolized pentamidine in bronchoalveolar lavage, systemic absorption, and excretion. 9

  • PubMed (NIH) . Selective delivery of pentamidine to the lung by aerosol. 6

  • PubMed (NIH) . Concentrations of aerosolized pentamidine in bronchoalveolar lavage, systemic absorption, and excretion. 3

  • PubMed (NIH) . Inhaled pentamidine. An overview of its pharmacological properties and a review of its therapeutic use in Pneumocystis carinii pneumonia. 1

  • PubMed (NIH) . Novel pentamidine analogs in the treatment of experimental Pneumocystis carinii pneumonia. 5

  • PubMed (NIH) . Delivered dose and regional distribution of aerosolized pentamidine using different delivery systems. 7

  • Drugs.com . Pentamidine Inhalation: Package Insert / Prescribing Info. 4

Sources

Method

"in vivo testing of 1,5-Bis(4-amidinophenoxy)-2-pentanol in a murine model of trypanosomiasis"

Introduction & Scientific Rationale Human African Trypanosomiasis (HAT) manifests in two distinct phases: an early hemolymphatic stage (Stage 1) and a late central nervous system (CNS) stage (Stage 2). While pentamidine...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Human African Trypanosomiasis (HAT) manifests in two distinct phases: an early hemolymphatic stage (Stage 1) and a late central nervous system (CNS) stage (Stage 2). While pentamidine is the frontline therapy for Stage 1 Trypanosoma brucei gambiense infections, it is predominantly ineffective once parasites breach the blood-brain barrier (BBB)[1]. This clinical failure is driven by the drug's retention within the cerebral capillary endothelium and active efflux via P-glycoprotein (P-gp) and multidrug resistance-associated proteins (MRP)[1].

To overcome these pharmacokinetic limitations, structural analogues and metabolites of pentamidine are rigorously evaluated. 1,5-Bis(4-amidinophenoxy)-2-pentanol is a specific hydroxylated metabolite of pentamidine[2]. Evaluating this compound in vivo allows researchers to determine if the addition of a hydroxyl group on the pentoxy chain alters its polarity enough to bypass endothelial retention, evade P-gp efflux, or enhance trypanocidal activity without increasing systemic toxicity.

Mechanism of Action & Cellular Uptake

The trypanocidal activity of diamidines is driven by selective accumulation rather than a single enzymatic target. Compounds like pentamidine and its hydroxylated analogues enter the trypanosome primarily via the P2 aminopurine transporter and aquaglyceroporin 2 (AQP2)[3]. Once internalized, the drug accumulates to millimolar concentrations and binds with high affinity to AT-rich regions of the mitochondrial kinetoplast (kDNA)[3]. This binding disrupts the mitochondrial membrane potential, triggering an apoptotic-like cascade that results in parasite death[3].

MoA Drug 1,5-Bis(4-amidinophenoxy)-2-pentanol (Hydroxylated Metabolite) Transporters P2 & AQP2 Transporters (Trypanosome Membrane) Drug->Transporters Facilitated Uptake Cytoplasm Intracellular Accumulation (Millimolar Concentrations) Transporters->Cytoplasm Internalization Kinetoplast Mitochondrial Kinetoplast (kDNA Binding & Disruption) Cytoplasm->Kinetoplast High Affinity Binding Death Loss of Membrane Potential & Parasite Death Kinetoplast->Death Apoptosis Cascade

Mechanism of Action: Uptake and kinetoplast disruption by pentamidine analogues.

Experimental Design: The Self-Validating Murine Model

To accurately assess the efficacy of 1,5-Bis(4-amidinophenoxy)-2-pentanol, the experimental design must differentiate between hemolymphatic clearance and true CNS penetrance.

  • Model Selection: We utilize female BALB/c mice infected with cloned stabilates of T. b. brucei GVR35[1]. Causality: The GVR35 strain is the gold-standard model for Stage 2 HAT because it reliably invades the brain parenchyma by Day 21 post-infection. This predictable timeline allows researchers to test both Stage 1 (early) and Stage 2 (late) efficacy within the same cohort.

  • Self-Validating Controls:

    • Negative Control: Vehicle (Saline/DMSO) to establish baseline mortality.

    • Stage 1 Positive Control: Pentamidine isethionate (validates systemic clearance but expected to fail in Stage 2).

    • Stage 2 Positive Control: Melarsoprol (validates CNS clearance and sterile cure).

Step-by-Step In Vivo Protocol

Phase 1: Preparation and Infection
  • Thaw cloned stabilates of T. b. brucei GVR35/C1.7.

  • Dilute the parasites in phosphate-buffered saline (PBS) containing 1% glucose (pH 8.0) to a working concentration of 2×105 parasites/mL[1].

    • Expert Insight: Glucose is critical for trypanosome motility and viability during the injection window. A drop in viability here will lead to asynchronous infection rates across your cohort, destroying the statistical power of your efficacy data.

  • Inject 0.1 mL ( 2×104 trypanosomes) intraperitoneally (i.p.) into female BALB/c mice (20–25g)[1].

Phase 2: Parasitemia Monitoring
  • Beginning Day 3 post-infection (p.i.), perform tail vein venipuncture.

  • Express 2 µL of blood and mix with 18 µL of 0.83% ammonium chloride.

    • Expert Insight: Ammonium chloride selectively lyses murine erythrocytes without damaging the trypanosomes. This reduces visual obstruction, creating a self-validating counting environment where parasites can be accurately quantified using a Neubauer hemocytometer.

  • Establish baseline parasitemia thresholds (typically >106 parasites/mL) before initiating treatment.

Phase 3: Drug Administration (Stage 1 vs. Stage 2)
  • Early-Stage Evaluation: Administer 1,5-Bis(4-amidinophenoxy)-2-pentanol (5–15 mg/kg) via i.v. or i.p. injection on Days 3–7 p.i.

  • Late-Stage Evaluation: Delay administration until Days 21–25 p.i.

    • Causality: By Day 21, T. b. brucei GVR35 has reliably breached the BBB. Treating at this stage strictly assesses the drug's capacity to clear neuro-infections.

Phase 4: CNS Perfusion and Pharmacokinetic Sampling
  • Euthanize mice at designated time points post-dosing (e.g., 1h, 4h, 24h).

  • Perform in situ heart perfusion with heparinized saline (100 IU/mL) at a flow rate of 2.5 mL/min for 3 minutes[1].

    • Expert Insight: Pentamidine and its analogues adhere strongly to the capillary endothelium[1]. Perfusion physically washes out the vascular compartment. Failing to perform this step invalidates the assay by conflating endothelial binding with true CNS penetrance. Monitor the liver during perfusion; if it does not rapidly blanch (turn pale), the perfusion has failed, and the brain tissue must be excluded from LC-MS/MS analysis.

  • Extract the brain, homogenize in 50% acetonitrile, and quantify the metabolite via LC-MS/MS. Track remaining live cohorts for 60 days to confirm a sterile cure (absence of relapse).

Workflow Infect 1. Inoculation (T. b. brucei GVR35) Monitor 2. Parasitemia Monitoring Infect->Monitor Days 1-3 Treat 3. Drug Administration (Early vs. Late Stage) Monitor->Treat Threshold Met Assess 4. Heart Perfusion & LC-MS/MS Treat->Assess PK Cohort Survival 5. Survival Tracking (60-Day Cure) Treat->Survival Efficacy Cohort

In vivo experimental workflow for evaluating trypanocidal efficacy and CNS penetrance.

Data Visualization & Expected Outcomes

To ensure robust preclinical validation, all quantitative data must be summarized to compare the test metabolite against established clinical standards. Below are the standardized reporting matrices for this workflow.

Table 1: Comparative In Vivo Efficacy (Parasitemia Clearance & Survival)

Treatment Group Dose Regimen Stage 1 (Day 3-7) Cure Rate Stage 2 (Day 21-25) Cure Rate Mean Relapse Time
Vehicle (Saline) - 0% 0% N/A (Lethal by Day 30)
Pentamidine Isethionate 15 mg/kg i.p. 100% 0% 35 Days
Melarsoprol (CNS Control) 15 mg/kg i.p. 100% 100% >60 Days (Sterile Cure)

| 1,5-Bis(4-amidinophenoxy)-2-pentanol | 15 mg/kg i.p. | [Empirical Data] | [Empirical Data] | [Empirical Data] |

Table 2: Pharmacokinetic Distribution (Brain vs. Plasma at 24h Post-Dose) | Compound | Plasma Cmax​ (nM) | Brain Homogenate (nM) | Brain/Plasma Ratio | Endothelial Retention | | :--- | :--- | :--- | :--- | :--- | | Pentamidine | ~430 | < 10 | < 0.05 | High | | 1,5-Bis(4-amidinophenoxy)-2-pentanol | [Empirical Data] | [Empirical Data] | [Empirical Data] | [Empirical Data] |

(Note: Data for the test metabolite should be populated post-LC-MS/MS analysis to determine if the 2-pentanol modification successfully alters the Brain/Plasma ratio compared to the parent pentamidine structure[4]).

References

  • [1] Sanderson, L., et al. "Pentamidine Movement across the Murine Blood-Brain and Blood-Cerebrospinal Fluid Barriers: Effect of Trypanosome Infection, Combination Therapy, P-Glycoprotein, and Multidrug Resistance-Associated Protein." Journal of Pharmacology and Experimental Therapeutics. National Institutes of Health (NIH). URL:

  • [4] "1,5-Bis(4-amidinophenoxy)-2-pentanol Chemical Data & Properties." LGC Standards. URL:

  • [3] Baker, N., et al. "Drug resistance in African trypanosomiasis: the melarsoprol and pentamidine story." Trends in Parasitology. National Institutes of Health (NIH). URL:

  • [2] "1,5-Bis(4-amidinophenoxy)-2-pentanol - Hydroxylated metabolite of Pentamidine." CymitQuimica. URL:

Sources

Application

Application Note &amp; Protocol: Elucidating the Interaction of 1,5-Bis(4-amidinophenoxy)-2-pentanol with DNA using Circular Dichroism Spectroscopy

Abstract This comprehensive guide details the application of Circular Dichroism (CD) spectroscopy for characterizing the binding interaction between the aromatic diamidine, 1,5-Bis(4-amidinophenoxy)-2-pentanol (a pentami...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the application of Circular Dichroism (CD) spectroscopy for characterizing the binding interaction between the aromatic diamidine, 1,5-Bis(4-amidinophenoxy)-2-pentanol (a pentamidine analog), and double-stranded DNA. This document provides researchers, scientists, and drug development professionals with the foundational principles, detailed experimental protocols, and data interpretation strategies necessary to leverage CD spectroscopy in the study of DNA-ligand interactions. The focus is on understanding how the binding of a minor groove agent like 1,5-Bis(4-amidinophenoxy)-2-pentanol perturbs the helical structure of DNA, and how these changes are manifested in the CD spectrum.

Introduction: The Significance of DNA-Ligand Interactions and the Power of Circular Dichroism

The interaction of small molecules with DNA is a cornerstone of drug discovery and development, particularly in the fields of antimicrobial and anticancer therapies.[1] 1,5-Bis(4-amidinophenoxy)-2-pentanol, a derivative of pentamidine, belongs to a class of compounds known to exert their biological effects through DNA binding.[2] Pentamidine and its analogs are known to preferentially bind to the minor groove of DNA, particularly at AT-rich sequences.[3][4][5] This interaction can interfere with essential cellular processes such as DNA replication and transcription.[2]

Understanding the precise nature of these interactions—the binding mode, affinity, and induced conformational changes in the DNA—is critical for rational drug design.[6] Circular Dichroism (CD) spectroscopy is a powerful, non-destructive optical technique that is exceptionally sensitive to the chiral structure of biomacromolecules like DNA.[7][8] It measures the differential absorption of left and right circularly polarized light, providing a unique spectral fingerprint of the molecule's three-dimensional structure.[8][9]

CD spectroscopy is an invaluable tool for studying DNA-ligand interactions for several key reasons:

  • Sensitivity to Conformational Changes: The CD spectrum of DNA is highly sensitive to its helical structure. Transitions between different forms of DNA (e.g., B-form, A-form, Z-form) result in distinct CD signatures.[1][10] The binding of a ligand can induce subtle to significant changes in the DNA conformation, which are readily detectable by CD.[11]

  • Induced Circular Dichroism (ICD): Many small molecule ligands, including 1,5-Bis(4-amidinophenoxy)-2-pentanol, are achiral and therefore do not have a CD signal on their own. However, upon binding to a chiral macromolecule like DNA, they can exhibit an induced CD (ICD) signal in the region of the ligand's absorbance.[9][12] This ICD signal is a direct and powerful confirmation of the binding event and can provide information about the binding geometry.[12][13]

  • Thermodynamic and Kinetic Analysis: By performing CD titrations, where the concentration of the ligand is systematically varied, one can determine the binding affinity (Kb) and stoichiometry of the interaction.[9][10] Temperature-dependent CD measurements can also be used to assess the thermal stability of the DNA-ligand complex.

This application note will guide the user through the entire workflow of a CD-based investigation of the 1,5-Bis(4-amidinophenoxy)-2-pentanol–DNA interaction, from experimental design and sample preparation to data analysis and interpretation.

Fundamental Principles of Circular Dichroism for DNA-Ligand Studies

The CD spectrum of DNA in the UV region (typically 200-320 nm) is dominated by the chirality of its double helical structure and the stacking interactions between the base pairs. The canonical B-form DNA, prevalent under physiological conditions, exhibits a characteristic CD spectrum with a positive band around 275 nm (due to base stacking) and a negative band around 245 nm (related to the right-handed helicity).[1][10]

Interpreting Spectral Changes Upon Ligand Binding

When a ligand like 1,5-Bis(4-amidinophenoxy)-2-pentanol binds to DNA, the observed changes in the CD spectrum can be categorized as follows:

  • Changes in the Intrinsic DNA Spectrum (220-320 nm):

    • Minor Groove Binding: Minor groove binders, such as pentamidine and its analogs, typically cause less dramatic changes to the overall DNA conformation compared to intercalators.[14] The binding often leads to an increase in the intensity of the positive band at ~275 nm and the negative band at ~245 nm, with slight shifts in their positions.[8] This is indicative of a stabilization of the B-form conformation and a change in the local DNA structure without unwinding the helix.

    • Intercalation: Intercalating agents, which insert themselves between the base pairs, cause significant distortion of the DNA helix. This is typically observed as a large increase in the intensity of the positive band and a decrease (or even a positive shift) of the negative band, often accompanied by a red-shift in the positive peak. Viscometric titrations have shown that pentamidine analogs do not intercalate.[14]

  • Induced CD (ICD) of the Ligand (>300 nm):

    • 1,5-Bis(4-amidinophenoxy)-2-pentanol is achiral and will not have a CD signal in solution by itself. Upon binding to the chiral environment of the DNA minor groove, its electronic transitions can couple with those of the DNA bases, resulting in an induced CD signal in the absorption region of the ligand (typically above 300 nm).[12] The appearance of an ICD signal is unequivocal proof of binding. The sign and magnitude of the ICD signal are dependent on the geometry of the complex.

The following diagram illustrates the logical flow of interpreting CD spectral changes to determine the binding mode.

Logical Flow for CD Data Interpretation observe_cd Observe CD Spectrum of DNA + Ligand intrinsic_change Changes in Intrinsic DNA Spectrum (220-320 nm)? observe_cd->intrinsic_change icd_observed Induced CD (ICD) Observed (>300 nm)? observe_cd->icd_observed no_change No Significant Change intrinsic_change->no_change No minor_groove Minor Groove Binding intrinsic_change->minor_groove Yes (e.g., increased intensity, slight shifts) intercalation Intercalation intrinsic_change->intercalation Yes (e.g., large intensity increase, red shift, decreased negative band) binding_confirmed Binding Confirmed icd_observed->binding_confirmed Yes no_binding No Binding icd_observed->no_binding No no_change->no_binding

Caption: Interpreting CD spectral changes for DNA-ligand binding.

Experimental Design and Protocols

This section provides a detailed, step-by-step protocol for conducting a CD titration experiment to study the interaction of 1,5-Bis(4-amidinophenoxy)-2-pentanol with DNA.

Materials and Reagents
  • DNA: High-quality, purified DNA (e.g., Calf Thymus DNA or a specific oligonucleotide sequence like poly(dA-dT)·poly(dA-dT)). The DNA should be free of protein and other contaminants.

  • Ligand: 1,5-Bis(4-amidinophenoxy)-2-pentanol (ensure high purity).

  • Buffer: A suitable buffer that does not have high absorbance in the far-UV region is crucial.[15] A 10 mM sodium phosphate buffer with 50-100 mM NaCl, pH 7.4, is a common choice. Avoid buffers containing Tris or other components that absorb below 220 nm.[16]

  • Equipment:

    • CD Spectropolarimeter

    • Quartz cuvettes with a defined path length (e.g., 1 cm or 0.1 cm)

    • Micropipettes

    • UV-Vis Spectrophotometer

    • Nitrogen gas source for purging the spectrometer[17]

Experimental Workflow

The overall experimental workflow is depicted below.

CD Titration Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffer Prepare & Degas Buffer prep_dna Prepare DNA Stock Solution prep_buffer->prep_dna prep_ligand Prepare Ligand Stock Solution prep_buffer->prep_ligand conc_dna Determine DNA Concentration (UV-Vis at 260 nm) prep_dna->conc_dna conc_ligand Determine Ligand Concentration (UV-Vis) prep_ligand->conc_ligand purge Purge CD Spectrometer with N2 conc_dna->purge conc_ligand->purge baseline Record Buffer Baseline purge->baseline dna_spectrum Record Spectrum of DNA alone baseline->dna_spectrum titration Perform Ligand Titration: Add aliquots of ligand to DNA solution dna_spectrum->titration record_spectra Record CD Spectrum after each addition titration->record_spectra Equilibrate record_spectra->titration Repeat correct_spectra Baseline & Dilution Correction record_spectra->correct_spectra plot_data Plot Spectra & Analyze Changes correct_spectra->plot_data binding_curve Generate Binding Curve (ΔEllipticity vs. [Ligand]) plot_data->binding_curve calc_kb Calculate Binding Affinity (Kb) binding_curve->calc_kb

Caption: Workflow for CD titration of a DNA-ligand interaction.

Detailed Protocol

Step 1: Sample Preparation

  • Buffer Preparation: Prepare the desired buffer (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, pH 7.4). Degas the buffer to remove dissolved oxygen, which can interfere with measurements below 200 nm.[17]

  • DNA Stock Solution: Dissolve the DNA in the buffer. To ensure complete dissolution, this may require gentle agitation overnight at 4°C.

  • Ligand Stock Solution: Prepare a concentrated stock solution of 1,5-Bis(4-amidinophenoxy)-2-pentanol in the same buffer.

  • Concentration Determination:

    • Accurately determine the concentration of the DNA stock solution using a UV-Vis spectrophotometer by measuring the absorbance at 260 nm (A260). For double-stranded DNA, an A260 of 1.0 corresponds to approximately 50 µg/mL.

    • Determine the concentration of the ligand stock solution using its known molar extinction coefficient at its absorbance maximum.

Step 2: CD Spectrometer Setup

  • Purge the Instrument: Purge the spectrometer with dry nitrogen gas for at least 30 minutes before turning on the lamp.[17] This is crucial to remove atmospheric oxygen which absorbs in the far-UV region.

  • Set Acquisition Parameters:

    • Wavelength Range: 220 nm to 400 nm (to cover both the DNA and potential ICD regions).

    • Data Pitch: 0.5 nm or 1.0 nm.

    • Scanning Speed: 100 nm/min.

    • Response Time: 1 sec.

    • Bandwidth: 1.0 nm.

    • Accumulations: 3-5 scans to improve the signal-to-noise ratio.

    • Temperature: 25°C (or the desired experimental temperature).

Step 3: Data Acquisition

  • Baseline Correction: Record a baseline spectrum of the buffer in the cuvette that will be used for the samples. This spectrum will be subtracted from all subsequent sample spectra.

  • Spectrum of Free DNA:

    • Prepare a solution of DNA in the cuvette at the desired concentration (e.g., 50-100 µM in base pairs). The total absorbance in the measurement range should ideally not exceed 1.5.[15]

    • Record the CD spectrum of the DNA solution. This is your "DNA alone" or "free DNA" spectrum.

  • Titration:

    • Add a small aliquot of the concentrated ligand stock solution directly to the DNA solution in the cuvette.

    • Mix gently by inverting the capped cuvette or using a magnetic stirrer designed for cuvettes. Avoid introducing air bubbles.

    • Allow the solution to equilibrate for 2-5 minutes.

    • Record the CD spectrum.

    • Repeat the addition of ligand aliquots, recording a spectrum after each addition, until no further significant changes in the CD spectrum are observed (saturation). It is important to keep the total volume of added ligand small (e.g., <5% of the initial volume) to minimize dilution effects.

Data Analysis and Interpretation

Data Processing
  • Baseline Subtraction: Subtract the buffer baseline from each of the recorded spectra (DNA alone and DNA + ligand).

  • Dilution Correction: Correct each spectrum for the small dilution effect caused by the addition of the ligand aliquots. The corrected ellipticity (θcorr) can be calculated as: θcorr = θobs * (Vi + Va) / Vi where θobs is the observed ellipticity, Vi is the initial volume, and Va is the total volume of ligand added.

  • Conversion to Molar Ellipticity: For comparison across different experiments, it is useful to convert the data from millidegrees (mdeg) to molar ellipticity ([θ]), which is normalized for concentration and path length. The formula for molar ellipticity per nucleotide is: [θ] = (θcorr * 100) / (c * l) where c is the molar concentration of DNA in nucleotides and l is the path length of the cuvette in cm.

Hypothetical Data and Interpretation

Let's consider a hypothetical titration of 100 µM Calf Thymus DNA with increasing concentrations of 1,5-Bis(4-amidinophenoxy)-2-pentanol.

Table 1: Hypothetical CD Titration Data

[Ligand] (µM)[Ligand]/[DNA] RatioMolar Ellipticity at 278 nm (deg·cm²·dmol⁻¹)Molar Ellipticity at 247 nm (deg·cm²·dmol⁻¹)ICD at 330 nm (mdeg)
00.08.1 x 10³-7.9 x 10³0.0
100.18.5 x 10³-8.4 x 10³0.5
200.28.9 x 10³-8.8 x 10³1.0
400.49.4 x 10³-9.5 x 10³1.8
600.69.7 x 10³-9.9 x 10³2.3
800.89.8 x 10³-10.1 x 10³2.5
1001.09.8 x 10³-10.1 x 10³2.5

Interpretation of the Hypothetical Data:

  • Intrinsic DNA Region (220-320 nm): Upon addition of the ligand, there is a clear increase in the magnitude of both the positive peak (at 278 nm) and the negative peak (at 247 nm). This perturbation is characteristic of minor groove binding, suggesting a stabilization of the B-form DNA helix without causing the large structural distortions associated with intercalation.[8][14]

  • Induced CD Region (>300 nm): A positive ICD signal appears and grows at 330 nm (a hypothetical wavelength where the ligand absorbs but DNA does not). The emergence of this signal confirms the binding of the achiral ligand to the chiral DNA.[9][12]

  • Saturation: The changes in both the intrinsic and induced CD signals begin to plateau at a [Ligand]/[DNA] ratio of approximately 0.8, indicating that the binding sites on the DNA are becoming saturated.

Determining Binding Affinity (Kb)

The binding constant can be estimated by plotting the change in molar ellipticity (Δ[θ]) at a specific wavelength (e.g., 278 nm) against the concentration of the free ligand. However, a more rigorous approach involves fitting the data to a suitable binding model, such as the Scatchard equation or by non-linear regression analysis using software like Origin or GraphPad Prism.

A simplified method involves plotting 1/Δ[θ] versus 1/[Ligand]. For a 1:1 binding model, this can yield a straight line from which Kb can be calculated.

Troubleshooting and Best Practices

  • Noisy Spectra: Often caused by high absorbance of the buffer or sample, or insufficient N2 purging.[15][17] Ensure your buffer is transparent in the far-UV and that the total absorbance of your sample is below 1.5. Increase the number of accumulations to improve the signal-to-noise ratio.

  • Inconsistent Results: Ensure accurate concentration determination of both DNA and ligand. Use the same cuvette and buffer for all measurements to maintain consistency.

  • Precipitation: At high concentrations, some ligands can cause DNA to precipitate. Visually inspect the cuvette for any turbidity. If precipitation occurs, the experiment should be repeated at lower concentrations.

Conclusion

Circular Dichroism spectroscopy is a highly effective and accessible technique for the detailed characterization of DNA-ligand interactions.[7] By carefully designing and executing CD titration experiments, researchers can gain significant insights into the binding mode, conformational effects, and binding affinity of small molecules like 1,5-Bis(4-amidinophenoxy)-2-pentanol with DNA. The observation of characteristic changes in the intrinsic DNA CD spectrum, coupled with the appearance of an induced CD signal for the ligand, provides a robust and multi-faceted confirmation of minor groove binding. This information is invaluable for the structure-activity relationship studies that drive modern drug discovery.[6][18]

References

  • What is the mechanism of Pentamidine Isethionate?. (2024, July 17). Patsnap Synapse. [Link]

  • The Application of Circular Dichroism in Pharmaceutical Analysis. (No date). MtoZ Biolabs. [Link]

  • Schematic image of mechanism of action of pentamidine via DNA binding. (No date). ResearchGate. [Link]

  • Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. (2010, October 1). American Laboratory. [Link]

  • Circular dichroism in drug discovery and development: an abridged review. (2010, September 15). PubMed. [Link]

  • Circular dichroism to determine binding mode and affinity of ligand–DNA interactions. (No date). Nature Protocols. [Link]

  • Pentamidine. (2017, July 30). Johns Hopkins HIV Guide. [Link]

  • Circular dichroism to determine binding mode and affinity of ligand–DNA interactions. (No date). Protocol Exchange. [Link]

  • Circular dichroism to determine binding mode and affinity of ligand-DNA interactions. (No date). PubMed. [Link]

  • Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism. (2012, March 12). International Journal of Molecular Sciences. [Link]

  • Pentamidine binds to tRNA through non-specific hydrophobic interactions and inhibits aminoacylation and translation. (No date). PMC. [Link]

  • Analysing DNA complexes by circular and linear dichroism. (No date). PubMed. [Link]

  • Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism. (2012, March 12). MDPI. [Link]

  • Circular and Linear Dichroism of Drug-DNA Systems. (No date). Springer Nature Experiments. [Link]

  • Complex DNA Binding Kinetics Resolved by Combined Circular Dichroism and Luminescence Analysis. (2008, May 2). ACS Publications. [Link]

  • Beginners guide to circular dichroism. (2021, March 26). The Biochemist. [Link]

  • A Beginner's Guide to Circular Dichroism Spectroscopy. (2025, July 8). Creative Biostructure. [Link]

  • Structure and DNA Binding Activity of Analogues of 1,5-bis(4-amidinophenoxy)pentane (Pentamidine). (No date). PubMed. [Link]

  • Antiparasitic Compounds That Target DNA. (No date). NIH Public Access. [Link]

  • 5 handy pointers on circular dichroism sample preparation. (2022, March 19). Bitesize Bio. [Link]

  • Sequence-selective binding to DNA of bis(amidinophenoxy)alkanes related to propamidine and pentamidine. (No date). PMC. [Link]

  • 1,5-Bis(4-amidinophenoxy)pentane (Pentamidine) Is a Potent Inhibitor of [3H]idazoxan Binding to Imidazoline I2 Binding Sites. (1998, July 17). PubMed. [Link]

  • Core and Flanking bHLH-PAS:DNA interactions mediate specificity and drive obesity. (2022, February 2). Nature. [Link]

Sources

Method

Uncovering Resistance Mechanisms to 1,5-Bis(4-amidinophenoxy)-2-pentanol via High-Throughput CRISPR-Cas9 Screening

Application Note & Protocol Target Audience: Researchers, scientists, and drug development professionals. Executive Summary & Mechanistic Rationale 1,5-Bis(4-amidinophenoxy)-2-pentanol is a major hydroxylated metabolite...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Mechanistic Rationale

1,5-Bis(4-amidinophenoxy)-2-pentanol is a major hydroxylated metabolite of the diamidine drug pentamidine . While pentamidine is classically deployed as an antiprotozoal agent against Trypanosoma brucei and Leishmania, both the parent compound and its metabolites are increasingly investigated as repurposed oncology agents due to their ability to bind AT-rich regions in the DNA minor groove and disrupt critical protein-DNA interactions (e.g., STAT3, c-Myc) .

However, acquired drug resistance remains a critical bottleneck. Resistance to diamidines is rarely driven by target-site mutations; instead, it is overwhelmingly dictated by loss-of-function mutations in cellular uptake machinery or the upregulation of efflux pumps. For instance, in parasitic models, resistance is heavily mediated by the loss of aquaglyceroporins (e.g., AQP2) or specific solute carriers .

To systematically map the resistance landscape of 1,5-Bis(4-amidinophenoxy)-2-pentanol in mammalian or engineered parasitic cell lines, a genome-wide CRISPR-Cas9 positive selection screen is the gold standard . By knocking out every gene in the genome and applying a lethal dose of the drug, cells harboring sgRNAs that target essential uptake transporters or pro-apoptotic effectors will survive and enrich.

Causality in Experimental Design
  • Why a Positive Selection Screen? Unlike negative selection (dropout) screens that identify essential survival genes, positive selection applies a severe bottleneck. Only cells with a genetic perturbation that confers a direct survival advantage against the drug will proliferate.

  • Why use MAGeCK for Analysis? The Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout (MAGeCK) algorithm uses a negative binomial model to account for overdispersion in sequencing read counts, providing a robust False Discovery Rate (FDR) that distinguishes true biological resistance from random survival noise .

Mechanism Drug 1,5-Bis(4-amidinophenoxy) -2-pentanol Transporter Uptake Transporter (e.g., AQP2 / SLCs) Drug->Transporter Cellular Uptake Target DNA Minor Groove Binding Transporter->Target Intracellular Accumulation Toxicity Cell Death / Arrest Target->Toxicity DNA Interference Mutation Transporter Knockout (Resistance Driver) Mutation->Transporter Blocks Uptake Efflux Drug Efflux Pumps (Resistance Driver) Efflux->Drug Extrusion

Caption: Mechanism of 1,5-Bis(4-amidinophenoxy)-2-pentanol toxicity and pathways of acquired resistance.

Self-Validating Experimental Workflow

The following protocol is optimized for mammalian cell lines (e.g., A375, HEK293T) using the Brunello genome-wide library, but the principles apply directly to custom libraries used in Leishmania or Trypanosoma research.

Phase 1: Optimization and Library Transduction

To ensure a self-validating system, the Multiplicity of Infection (MOI) must be strictly controlled. An MOI > 0.3 results in multiple sgRNAs per cell, creating "passenger" effects that confound data.

  • Cas9 Integration: Establish a stable Cas9-expressing cell line. Validate Cas9 activity using a functional assay (e.g., GFP-knockout reporter).

  • Kill Curve Determination: Treat the Cas9-expressing cells with a gradient of 1,5-Bis(4-amidinophenoxy)-2-pentanol for 7–14 days. Identify the IC80​ to IC90​ (the concentration that kills 80-90% of cells). Causality: Using IC100​ can cause complete library collapse, while IC50​ allows too much background survival.

  • Lentiviral Transduction: Transduce the sgRNA library at an MOI of 0.3. Ensure a minimum representation of 500X coverage (i.e., 500 cells per sgRNA in the library). For the Brunello library (~77,000 sgRNAs), start with at least 1.2×108 cells.

  • Puromycin Selection: Select transduced cells with puromycin for 3–5 days to eliminate non-transduced cells.

Phase 2: Pharmacological Selection
  • Baseline Collection (Day 0 Control): Harvest 4×107 cells (maintaining 500X coverage) immediately after puromycin selection. Validation Step: Sequencing this pool confirms that the library representation is intact before drug pressure is applied.

  • Drug Treatment: Split the remaining cells into two arms:

    • Vehicle Control: Treated with DMSO/solvent.

    • Treatment Arm: Treated with 1,5-Bis(4-amidinophenoxy)-2-pentanol at the established IC80​−IC90​ .

  • Expansion: Culture both arms for 14–21 days. Replenish the drug and media every 3 days. Maintain at least 500X coverage during every cell passage to prevent random genetic drift.

Phase 3: Genomic DNA Extraction and NGS
  • gDNA Extraction: Harvest cells and extract genomic DNA. Use a column-based or precipitation method optimized for high molecular weight DNA to avoid shearing the sgRNA cassettes.

  • Library Preparation: Amplify the sgRNA region using a two-step PCR protocol with staggered primers to increase sequence diversity on the Illumina flow cell.

  • Sequencing: Sequence on an Illumina NextSeq or NovaSeq platform (single-end 75bp), aiming for at least 30 million reads per sample to ensure deep coverage of the surviving sgRNAs.

Workflow Lib sgRNA Library Transduction MOI Selection (Puromycin) Lib->MOI Drug Drug Treatment (IC80-IC90) MOI->Drug Surv Resistant Pool Expansion Drug->Surv NGS gDNA Extraction & NGS Surv->NGS Ana MAGeCK Analysis NGS->Ana

Caption: Step-by-step CRISPR-Cas9 positive selection workflow for identifying drug resistance mechanisms.

Quantitative Data Presentation & Analytics

Table 1: Optimization of Drug Concentration (Kill Curve)

Empirical determination of selective pressure is required to prevent library bottlenecking.

Drug Concentration (µM)Cell Viability (%)Expected Outcome in ScreenDecision
0.195%Massive background survival; high false positives.Reject
1.050%Insufficient selective pressure; weak enrichment.Reject
5.0 15% Optimal selection; isolates true resistant clones. Select ( IC85​ )
20.0<1%Library collapse; loss of biological signal.Reject
Bioinformatics Analysis via MAGeCK

Run the MAGeCK count and test modules to compare the Treatment Arm against the Vehicle Control. MAGeCK evaluates both the degree of enrichment (Log2 Fold Change) and the consistency across multiple sgRNAs targeting the same gene (FDR).

Table 2: Representative MAGeCK Output for Positive Selection

Mock data demonstrating expected hit profiles for a diamidine-class compound.

Gene SymbolPathway / FunctionsgRNA Count (Enriched)Log2 Fold ChangeFDRInterpretation
SLC22A1 Solute Carrier / Transporter4/4+6.40.0001Primary uptake transporter. Loss prevents drug entry.
BAX Apoptosis Effector3/4+4.20.0025Downstream cell death mediator. Loss prevents apoptosis.
BRCA1 DNA Repair (HR)0/4-3.10.0150Sensitizer (Dropout). Loss makes cells more vulnerable.
NTC-001 Non-Targeting Control0/4+0.10.8500Internal validation. Confirms absence of random drift.

Internal Validation Check: If Non-Targeting Controls (NTCs) show significant positive Log2 Fold Changes, the selective pressure was either too high (causing random bottlenecking) or the sequencing depth was insufficient.

References

  • Atsriku, C., Britton, D. J., Held, J. M., et al. (2002). In vitro metabolism of pentamidine to a hydroxylated derivative by human liver microsomes. Chemical Research in Toxicology, 15(8), 1054-1063.[Link]

  • Das, S., et al. (2024). Protein–DNA interactions in disease and drug discovery. RSC Chemical Biology.[Link]

  • Baker, N., Glover, L., Munday, J. C., et al. (2012). Aquaglyceroporin 2 controls susceptibility to melarsoprol and pentamidine in African trypanosomes. Proceedings of the National Academy of Sciences, 109(27), 10996-11001.[Link]

  • Beneke, T., et al. (2024). CRISPR-Cas9 high-throughput screening to study drug resistance in Leishmania infantum. mBio, 15(7).[Link]

  • Li, W., Xu, H., Xiao, T., Cong, L., Love, M. I., Zhang, F., Irizarry, R. A., & Liu, J. S. (2014). MAGeCK enables robust identification of essential genes from genome-scale CRISPR/Cas9 knockout screens. Genome Biology, 15(12), 554.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Mitigating the Cytotoxicity of 1,5-Bis(4-amidinophenoxy)-2-pentanol in Cell Culture

Overview 1,5-Bis(4-amidinophenoxy)-2-pentanol (a 2-pentanol analog and major microsomal metabolite of pentamidine) is frequently utilized in antiprotozoal, antifungal, and oncological research[1]. However, like its paren...

Author: BenchChem Technical Support Team. Date: March 2026

Overview 1,5-Bis(4-amidinophenoxy)-2-pentanol (a 2-pentanol analog and major microsomal metabolite of pentamidine) is frequently utilized in antiprotozoal, antifungal, and oncological research[1]. However, like its parent compound, it exhibits significant dose- and time-dependent cytotoxicity in standard cell culture models, particularly in metabolically active cells such as hepatocytes (HepG2) and alveolar type 2 cells[2]. This support guide provides mechanistic insights and validated protocols to troubleshoot and mitigate these cytotoxic effects, ensuring reliable experimental outcomes.

Section 1: Troubleshooting Guide & FAQs

Q: My cells are dying rapidly within 24 hours of exposure to the compound. What is causing this acute toxicity? A: Acute toxicity within 24 hours is typically driven by direct plasma membrane disruption and necrosis, rather than secondary metabolic effects. Pentamidine and its hydroxylated analogs can induce programmed cell death and cell-cycle arrest at the G2/M phase at high concentrations[3]. Actionable Solution: Perform a rigorous dose-titration. Cytotoxicity is generally minimized when concentrations are kept below 10 µM[4]. Additionally, ensure your vehicle (e.g., DMSO) final concentration does not exceed 0.1% (v/v) to prevent synergistic solvent toxicity.

Q: Cell viability is stable at 24 hours, but severe toxicity appears at 48–72 hours. Why is the toxicity delayed? A: Delayed toxicity is a hallmark of two primary mechanisms:

  • Mitochondrial Dysfunction: Pentamidine derivatives accumulate in the mitochondria, disrupting the mitochondrial membrane potential ( ΔΨm​ ) and inducing morphological changes[5]. This leads to a delayed cellular energy crisis.

  • Metabolic Bioactivation: In metabolically competent cells, the compound may undergo further Cytochrome P450 (CYP)-mediated oxidation (specifically via CYP2C) into highly toxic amidoxime metabolites, such as N,N'-dihydroxypentamidine[1][2].

Q: How can I distinguish between CYP450-mediated toxicity and inherent mitochondrial toxicity in my cell line? A: You can isolate the mechanism by running parallel mitigation assays. Co-treat one set of cells with a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole) to block metabolic bioactivation[1]. Co-treat another set with Uridine and Pyruvate. If Uridine/Pyruvate rescues the cells, the primary driver is mitochondrial pyrimidine starvation[6].

Section 2: Experimental Protocols for Cytotoxicity Mitigation
Protocol A: Mitochondrial Rescue via Uridine/Pyruvate Supplementation

Causality: Mitochondrial toxicity inhibits dihydroorotate dehydrogenase (DHODH), an enzyme located in the inner mitochondrial membrane that is essential for de novo pyrimidine synthesis. Supplementing the media with Uridine bypasses this defect via the salvage pathway, while Pyruvate provides an alternative electron acceptor, effectively abrogating mitochondrial toxicity without altering the compound's primary non-mitochondrial targets[6].

Step-by-Step Methodology:

  • Preparation: Prepare a 100X stock solution of Uridine (20 mM) and Sodium Pyruvate (100 mM) in sterile PBS.

  • Media Supplementation: Supplement standard culture media (e.g., DMEM with 10% FBS) to a final concentration of 200 µM Uridine and 1 mM Sodium Pyruvate[6].

  • Pre-incubation: Pre-incubate cells (e.g., HepG2 or A549) in this supplemented media for 2 hours prior to drug exposure.

  • Treatment: Add 1,5-Bis(4-amidinophenoxy)-2-pentanol at your target concentration (e.g., 0.1–50 µM).

  • Validation & Assay: Incubate for 72 hours and assess viability using an LDH release or MTT assay[7]. Self-Validation: Always include a control group treated with the compound in unsupplemented media to calculate the exact percentage of rescued viability.

Protocol B: CYP450 Inhibition Assay

Causality: Blocking CYP2C and related isoenzymes prevents the conversion of the compound into hyper-toxic N,N'-dihydroxy derivatives, a known issue in hepatic and alveolar cell lines[1][2].

Step-by-Step Methodology:

  • Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-treat cells with 1-aminobenzotriazole (1-ABT) at a final concentration of 1 mM for 1 hour to broadly inhibit CYP450 activity.

  • Treatment: Introduce 1,5-Bis(4-amidinophenoxy)-2-pentanol to the culture.

  • Incubation: Proceed with standard incubation (48-72h).

  • Quantification: Measure cell viability and compare the IC50 shift against cells treated without 1-ABT.

Section 3: Data Presentation

Table 1: Comparative Mitigation Strategies for 1,5-Bis(4-amidinophenoxy)-2-pentanol Cytotoxicity

Mitigation StrategyTarget MechanismRecommended ConcentrationOptimal Cell LinesExpected Outcome on IC50
Dose Limitation Acute Necrosis / DNA binding< 10 µMAll lines (e.g., H1975, primary T cells)Baseline establishment[4]
Uridine + Pyruvate Mitochondrial DHODH inhibition200 µM Uridine + 1 mM PyruvateHepG2, PC3, DU1452 to 3-fold increase in IC50[5][6]
CYP Inhibition (1-ABT) Toxic amidoxime metabolite formation1 mM (1-ABT)HepG2, Alveolar Type 2 cellsSignificant reduction in 72h toxicity[1][2]
Shortened Exposure Time-dependent accumulationN/A (Assess at 24h instead of 72h)DH82, L6 myoblastsPrevention of delayed apoptosis[8]
Section 4: Mechanistic and Workflow Visualizations

ToxicityMechanisms Compound 1,5-Bis(4-amidinophenoxy)-2-pentanol CYP CYP450 Metabolism (e.g., CYP2C) Compound->CYP Bioactivation Mito Mitochondrial Dysfunction Compound->Mito Direct Toxicity Metabolites Toxic Amidoxime Metabolites CYP->Metabolites Oxidation Apoptosis Cell Death / Apoptosis Metabolites->Apoptosis Cellular Damage Mito->Apoptosis Energy Depletion & Pyrimidine Starvation Mitigation1 CYP Inhibitors (e.g., 1-ABT) Mitigation1->CYP Inhibits Mitigation2 Uridine + Pyruvate Supplementation Mitigation2->Mito Bypasses Defect

Figure 1: Dual pathways of cytotoxicity and targeted mitigation strategies.

Workflow Seed Seed Cells (e.g., HepG2) Pretreat Pre-treat with Mitigators Seed->Pretreat Treat Add Compound (0.1 - 50 µM) Pretreat->Treat Incubate Incubate (24h - 72h) Treat->Incubate Assay Viability Assay (MTT / LDH) Incubate->Assay Analyze Data Analysis (IC50 Shift) Assay->Analyze

Figure 2: Standardized experimental workflow for evaluating and mitigating compound cytotoxicity.

References[4] Title: Repurposing pentamidine for cancer immunotherapy by targeting the PD1/PD-L1 immune checkpoint

Sources

Optimization

Pentamidine In Vivo Nephrotoxicity: Technical Support &amp; Troubleshooting Center

As a Senior Application Scientist, I have designed this Technical Support Center to provide researchers and drug development professionals with field-proven insights into managing the nephrotoxicity of pentamidine and it...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this Technical Support Center to provide researchers and drug development professionals with field-proven insights into managing the nephrotoxicity of pentamidine and its analogues. Rather than just listing steps, this guide explains the physiological causality behind acute kidney injury (AKI) in animal models, offering self-validating experimental workflows to ensure your preclinical data remains robust and reproducible.

Mechanistic Overview: The Causality of Pentamidine Nephrotoxicity

Pentamidine is an aromatic diamidine utilized primarily for treating Pneumocystis jirovecii pneumonia, leishmaniasis, and trypanosomiasis[1]. However, its dose-limiting toxicity in both clinical settings and animal models is severe nephrotoxicity, which frequently manifests as acute tubular necrosis (ATN) and life-threatening hyperkalemia[2][3].

The causality of this toxicity is rooted in renal accumulation . Pentamidine's renal transport involves a combination of glomerular filtration, active tubular secretion (via basolateral organic cation transporters), and passive reabsorption[4]. When luminal transport mechanisms become saturated—or are competitively inhibited by other organic cations—the drug accumulates heavily in renal lysosomes. Furthermore, pentamidine structurally blocks luminal sodium channels in the distal nephron in a manner similar to potassium-sparing diuretics, directly precipitating cellular injury, hyperkalemia, and a sharp decline in the Glomerular Filtration Rate (GFR)[4].

Frequently Asked Questions (FAQs)

Q: How do I differentiate pentamidine-induced acute tubular necrosis (ATN) from other forms of kidney injury in my rodent models? A: Pentamidine-induced nephrotoxicity presents with a highly specific metabolic signature: marked hyperkalemia, elevated blood urea nitrogen (BUN), and significantly reduced creatinine clearance[2]. Histologically, you will observe acute tubular necrosis without significant glomerular inflammation[5]. If your model shows interstitial nephritis or glomerular sclerosis, you must investigate confounding variables such as concurrent infections or vehicle-induced toxicity.

Q: Can I use pro-drugs to circumvent nephrotoxicity during my efficacy studies? A: Yes. Recent pharmacokinetic studies utilizing SPECT imaging in rats have demonstrated that N,N'-dihydroxy pentamidine pro-drugs significantly improve oral bioavailability and alter the biodistribution profile[6]. By shifting the pharmacokinetic curve and reducing direct renal tubular exposure to the active diamidine, these pro-drugs mitigate acute nephrotoxicity while maintaining antiparasitic efficacy, particularly for central nervous system penetration[6].

Q: What is the impact of co-administering other drugs in my in vivo model? A: Pentamidine undergoes active secretion via organic cation transporters. Co-administration with other organic cations (e.g., tetraethylammonium) competitively inhibits luminal transport. This prevents the excretion of pentamidine into the urine, forcing intracellular accumulation in the proximal tubules and exacerbating GFR reduction[4]. Always review the transporter affinities of any concomitant experimental compounds.

Troubleshooting Guide: In Vivo Experiments

Issue 1: Rapid GFR Decline and High Mortality Post-IV Administration
  • Symptom: Mice or rats exhibit lethargy, anuria, and rapid mortality within 48-72 hours of intravenous pentamidine dosing.

  • Root Cause: Saturable excretion leading to acute lysosomal accumulation and subsequent ATN. Pentamidine exhibits non-linear excretion kinetics at high doses[4].

  • Resolution:

    • Dose Titration: Avoid bolus IV dosing above 4 mg/kg. If higher systemic exposure is required, utilize continuous infusion or divided intramuscular (IM) doses to prevent saturating the renal luminal transporters.

    • Hydration Status: Ensure animals are euvolemic. Volume depletion synergistically increases the likelihood of ATN[5]. Administer subcutaneous saline (1-2 mL) prior to dosing.

    • Alternative Delivery: Consider localized delivery (e.g., nebulization for pulmonary targets) if systemic exposure is not strictly required, though note that systemic absorption and subsequent toxicity can still occur over time[7].

Issue 2: Severe Hyperkalemia in the Treatment Cohort
  • Symptom: Routine blood panels show potassium levels exceeding 6.0 mEq/L, accompanied by cardiac arrhythmias.

  • Root Cause: Pentamidine structurally blocks luminal sodium channels in the distal nephron, impairing potassium excretion[3][4].

  • Resolution:

    • Dietary Modification: Switch animals to a low-potassium diet 48 hours prior to the initiation of pentamidine therapy.

    • Monitoring & Intervention: Implement daily metabolic panels. If K+ exceeds 6.0 mEq/L, administer sodium polystyrene sulfonate (a cation-exchange resin) via oral gavage to bind enteric potassium[2].

Experimental Protocols

Protocol: Isolated Perfused Rat Kidney (IPK) Model for Pentamidine Clearance

To accurately assess the nephrotoxic potential of new pentamidine analogues, it is critical to isolate renal clearance mechanisms from hepatic metabolism. The IPK model is a self-validating system that allows direct quantification of pentamidine accumulation and its impact on GFR[4].

Step-by-Step Methodology:

  • Subject Preparation: Anesthetize a male Sprague-Dawley rat (250-350 g) using isoflurane. Administer heparin (500 U) via the femoral vein to prevent microthrombi.

  • Surgical Isolation: Cannulate the right renal artery via the superior mesenteric artery without interrupting blood flow. Cannulate the ureter with PE-10 tubing for continuous urine collection.

  • Perfusion Setup: Transfer the excised kidney to a perfusion chamber maintained at 37°C. Perfuse with a modified Krebs-Henseleit buffer containing 6 g/dL bovine serum albumin (BSA) and a GFR marker (e.g., inulin).

  • Drug Administration: Introduce pentamidine into the perfusate at targeted initial concentrations (e.g., 1 to 50 µg/mL).

  • Sampling & Validation: Collect urine and venous effluent samples every 10 minutes for 90 minutes. Measure inulin clearance to validate kidney viability (A baseline GFR > 0.4 mL/min/g is required for a valid experimental run).

  • Quantification: Analyze pentamidine in the perfusate, urine, and homogenized kidney tissue using HPLC. Calculate renal accumulation using the mass balance equation:

    Xk​=X0​−Xp​−ΣXu​

    (where Xk​ is kidney accumulation, X0​ is initial dose, Xp​ is amount in perfusate, and Xu​ is amount in urine)[4].

Quantitative Data Summaries

The following table synthesizes the pharmacokinetic and toxicological parameters of pentamidine in rodent models to guide experimental design and establish safety thresholds.

Parameter / MetricObservation in Rodent ModelsMechanistic Implication
Dose Range (IV/IM) 1 - 4 mg/kg/dayNon-linear excretion at higher doses leads to rapid accumulation[4].
GFR Reduction Up to 95% decrease at high dosesDirect correlation with tissue accumulation; indicates acute tubular necrosis[4][5].
Hyperkalemia Onset Days 3 - 9 post-initiationBlockade of distal luminal Na+ channels impairs K+ excretion[2][3].
Clearance Inhibition >50% reduction with TetraethylammoniumConfirms active tubular secretion via organic cation transporters[4].
Pro-drug Bioavailability >3-fold increase vs. standard pentamidineN,N'-dihydroxy pro-drugs bypass direct renal toxicity while maintaining efficacy[6].

Pathway Visualization

PentamidineToxicity Admin Pentamidine Administration (In Vivo) Blood Systemic Circulation Admin->Blood Filtration Glomerular Filtration Blood->Filtration Secretion Active Basolateral Secretion (OCT Transporters) Blood->Secretion Luminal Luminal Transport (Urine Excretion) Filtration->Luminal Secretion->Luminal Accumulation Intracellular Accumulation (Lysosomes & Na+ Channels) Luminal->Accumulation Transporter Saturation Inhibition Competitive Inhibition (e.g., Tetraethylammonium) Inhibition->Luminal Blocks Excretion Toxicity Acute Tubular Necrosis (ATN) & Hyperkalemia Accumulation->Toxicity Cellular Injury

Mechanism of Pentamidine Renal Transport and Toxicity in Animal Models.

Sources

Troubleshooting

Technical Support Center: Preventing Precipitation of 1,5-Bis(4-amidinophenoxy)-2-pentanol in Culture Media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of diamidine compounds in biological assays.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of diamidine compounds in biological assays. This guide is specifically engineered for scientists and drug development professionals working with 1,5-Bis(4-amidinophenoxy)-2-pentanol (also known as hydroxypentamidine), a hydroxylated active metabolite of the antiprotozoal agent pentamidine[1][2].

When introduced into standard cell culture media, this compound notoriously crashes out of solution, ruining dose-response curves and assay reproducibility. Below, we dissect the chemical causality of this precipitation and provide field-proven, self-validating protocols to ensure stable delivery in your workflows.

Part 1: The Chemistry of Precipitation (Mechanistic Causality)

To permanently solve precipitation issues, you must understand the molecular behavior of 1,5-Bis(4-amidinophenoxy)-2-pentanol in aqueous environments. The compound's instability in media is driven by three primary factors:

  • Dicationic Ion-Pairing: The molecule possesses two terminal amidine groups. With a pKa of approximately 11.4, these groups are fully protonated at physiological pH (7.2–7.4), rendering the molecule a dication[3][4]. Standard culture media (e.g., DMEM, RPMI) are heavily supplemented with multivalent anions such as sulfates, phosphates, and citrates. The dicationic amidines undergo rapid electrostatic attraction with these anions, forming highly insoluble salt complexes (e.g., sulfate salts) that immediately precipitate[5].

  • Free Base Insolubility: If the pH of your buffer or media drifts into the alkaline range (>8.0), the amidine groups deprotonate. The resulting free base form is highly hydrophobic and completely insoluble in water, leading to spontaneous aggregation[4][6].

  • Solvent Shock (The "Crash"): While the compound is highly soluble in organic solvents like DMSO[7], rapidly pipetting a concentrated organic stock into aqueous media causes a sudden spike in local water concentration. The compound is exposed to media anions before it can evenly disperse, causing an irreversible "solvent crash."

Visualization: Precipitation Pathways and Solubilization Strategies

G Compound 1,5-Bis(4-amidinophenoxy)-2-pentanol (Dicationic at pH 7.4) Anions Multivalent Anions in Media (Sulfates, Citrates, Phosphates) Compound->Anions Electrostatic Attraction Alkaline Alkaline pH (>7.4) Free Base Conversion Compound->Alkaline Deprotonation Strategy1 Protocol A: Use Isethionate Salt Compound->Strategy1 Salt Exchange Strategy2 Protocol B: SBE-β-CD Encapsulation Compound->Strategy2 Host-Guest Shielding Strategy3 Protocol C: Liposomal Delivery Compound->Strategy3 Lipid Encapsulation Precip1 Precipitation: Insoluble Salt Complex Anions->Precip1 Aggregation Precip2 Precipitation: Hydrophobic Free Base Alkaline->Precip2 Loss of Charge Soluble Stable, Soluble Compound in Media Strategy1->Soluble Enhances Hydration Strategy2->Soluble Steric Shielding Strategy3->Soluble Prevents Ion-Pairing

Mechanisms of diamidine precipitation in media and corresponding formulation rescue strategies.

Part 2: Quantitative Data & Solvent Compatibility

Before preparing your stock, consult the following solubility limits. These benchmarks are derived from the parent compound (pentamidine) and its optimized salt forms to help you select the appropriate solvent system[7][8].

Solvent / MatrixSalt FormMax ConcentrationApplication Notes
Water / Saline Free Base< 0.1 mg/mLNot recommended. Rapid precipitation[6].
Water / Saline Isethionate Salt≥ 10.54 mg/mLPreferred for aqueous stocks. Highly stable[7].
100% DMSO Isethionate / Free Base≥ 22.6 mg/mLExcellent for high-concentration storage[7].
20% SBE-β-CD (Saline) Any≥ 2.08 mg/mLBest for complex media; prevents ion-pairing[8].
Part 3: Self-Validating Experimental Protocols
Protocol A: Preparation of a Stable Aqueous Stock (Isethionate Conversion)

Using the free base or dihydrochloride form directly in media is a primary cause of assay failure. Utilizing the isethionate salt form introduces a bulky, highly polar counterion that disrupts the crystal lattice energy of the diamidine, allowing water molecules to hydrate the compound effectively[4].

  • Material Selection: Weigh 10 mg of 1,5-Bis(4-amidinophenoxy)-2-pentanol (isethionate salt) into a sterile, low-binding polypropylene tube. (Causality: Low-binding tubes prevent the dicationic compound from adsorbing to negatively charged plastic surfaces).

  • Dissolution: Add 0.948 mL of sterile, cell-culture grade H2O to create a 10.54 mg/mL stock[7].

  • Agitation: Vortex vigorously for 60 seconds. If necessary, warm slightly in a 37°C water bath to facilitate kinetic dissolution.

  • Validation Step: Centrifuge the tube at 10,000 x g for 5 minutes. Inspect the bottom of the tube against a dark background. A completely clear supernatant with no visible pellet confirms successful solubilization.

Protocol B: Cyclodextrin-Mediated Shielding for Complex Media

If your experimental design requires high concentrations of the compound in sulfate-rich media, steric shielding using Sulfobutylether-β-cyclodextrin (SBE-β-CD) is required[8]. The hydrophobic cavity of the cyclodextrin encapsulates the aromatic rings of the compound, while its polyanionic exterior physically blocks media sulfates from interacting with the amidine groups.

  • Prepare Carrier: Dissolve SBE-β-CD in sterile saline to a final concentration of 20% (w/v).

  • Primary Stock: Dissolve the compound in 100% DMSO to a concentration of 20 mg/mL[7].

  • Complexation: Add the DMSO stock dropwise to the 20% SBE-β-CD solution while vortexing continuously, achieving a final ratio of 10% DMSO to 90% Cyclodextrin buffer[8].

  • Validation Step: Measure the absorbance of the solution at 600 nm. An OD600 of <0.05 indicates the absence of colloidal aggregates. You can now safely dilute this shielded complex into your final culture media.

Protocol C: Liposomal Encapsulation (For Advanced Delivery)

For long-term assays (48-72h) where sustained release is needed without media interaction, encapsulate the compound in phosphatidylcholine liposomes[4].

  • Lipid Film Generation: Mix L-phosphatidylcholine and cholesterol at a 4:1 molar ratio in chloroform. Evaporate the solvent under vacuum (1 h, 55°C) in a rotary evaporator to form a thin, uniform lipid film[4].

  • Hydration: Prepare a 1 mg/mL solution of the compound in PBS (pH 7.4). Add this aqueous phase to the flask containing the lipid film[4].

  • Vesicle Formation: Place the flask in a water-bath sonicator warmed to 25°C for 30 minutes. Follow this with 10 minutes of vigorous vortexing to form homogeneous, drug-loaded liposomes[4].

  • Validation Step: Run the suspension through Dynamic Light Scattering (DLS) to confirm a uniform liposomal size distribution (typically 100-150 nm). Unencapsulated precipitated drug will appear as massive spikes (>1000 nm) on the DLS readout.

Part 4: Frequently Asked Questions (FAQs)

Q: My media turns cloudy immediately after adding my DMSO stock. Why? A: You are experiencing a "solvent crash." While the compound is highly soluble in DMSO (≥ 22.6 mg/mL)[7], rapidly pipetting it into aqueous media causes a sudden depletion of the organic solvent. The dicationic molecules are exposed to multivalent anions (like sulfates) before they can evenly disperse, forming insoluble salts[5]. Solution: Pre-dilute your DMSO stock in a cyclodextrin buffer (Protocol B)[8], or add the stock dropwise to the media while it is actively stirring to ensure rapid diffusion.

Q: I don't see any visible precipitate, but my drug response curve is completely flat. Where is the compound going? A: You are likely experiencing plasticware adsorption. Dicationic diamidines strongly bind to the negatively charged surfaces of standard tissue culture plastics (polystyrene). Solution: Use glass-bottom plates or pre-coat your plasticware with a blocking agent. Alternatively, use liposomal encapsulation (Protocol C) to mask the positive charge of the drug[4].

Q: Can I just raise the pH of my media to help it dissolve? A: Absolutely not. Raising the pH above 8.0 will deprotonate the amidine groups, converting the compound into its free base form. The free base of pentamidine derivatives is highly hydrophobic and will precipitate instantly[5][6]. Always maintain the pH between 7.2 and 7.4.

Sources

Optimization

Technical Support Center: Addressing Drug Resistance to 1,5-Bis(4-amidinophenoxy)-2-pentanol in Parasites

Welcome to the technical support center for researchers investigating drug resistance to the aromatic diamidine, 1,5-Bis(4-amidinophenoxy)-2-pentanol, and its analogs like pentamidine. This guide is designed to provide i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers investigating drug resistance to the aromatic diamidine, 1,5-Bis(4-amidinophenoxy)-2-pentanol, and its analogs like pentamidine. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) to support your experimental workflows. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower your research.

Section 1: Understanding the Mechanism of Action and Resistance

A solid foundation in the drug's mechanism of action is critical for understanding and investigating resistance. 1,5-Bis(4-amidinophenoxy)-2-pentanol, a close analog of pentamidine, belongs to the diamidine class of compounds.

Core Concepts: Mechanism of Action

Aromatic diamidines, including pentamidine, primarily target the parasite's mitochondrion and its unique kinetoplast DNA (kDNA).[1][2][3] The key steps in its antiparasitic activity are:

  • Cellular Uptake: The positively charged diamidine is transported into the parasite. In some parasites, like Trypanosoma brucei, this can involve transporters such as the P2 nucleoside transporter.[1] However, in Leishmania, other specific, high-affinity carriers are involved.[1]

  • Mitochondrial Accumulation: The drug is actively sequestered within the parasite's mitochondrion, driven by the mitochondrial membrane potential.[1][4]

  • Disruption of Mitochondrial Function: Accumulation of the drug leads to a collapse of the mitochondrial membrane potential, a key early event in its cytotoxic effect.[1][5] This disrupts essential cellular processes, including ATP production.

  • kDNA Binding and Inhibition of Replication: Diamidines bind to the A-T rich regions of DNA, particularly the kDNA found within the mitochondrion.[2][3] This interaction can inhibit DNA topoisomerases, enzymes crucial for DNA replication and organization, leading to the disintegration of the kinetoplast.[3][5]

Visualizing the Mechanism of Action

Mechanism_of_Action cluster_parasite Parasite Cell cluster_mitochondrion Mitochondrion Mito_Membrane Mitochondrial Membrane ATP_Production ATP Production Mito_Membrane->ATP_Production Inhibits kDNA kDNA Topoisomerase Topoisomerase kDNA->Topoisomerase Inhibits Topoisomerase->kDNA Affects Replication Drug_Uptake Drug Uptake via Transporters Drug_Accumulation Drug Accumulation Drug_Uptake->Drug_Accumulation Transport to Mitochondrion Drug_Accumulation->Mito_Membrane Disrupts Potential Drug_Accumulation->kDNA Binds to A-T rich regions Drug_Outside 1,5-Bis(4-amidinophenoxy) -2-pentanol Drug_Outside->Drug_Uptake Enters Cell

Caption: Mechanism of action of 1,5-Bis(4-amidinophenoxy)-2-pentanol.

FAQ: Mechanism of Action

Q1: Is the mechanism of action identical for all kinetoplastid parasites?

A1: While the general mechanism of targeting the mitochondrion and kDNA is conserved, the specific transporters involved in drug uptake can differ between parasite species. For instance, the P2 transporter is significant in T. brucei, but Leishmania species utilize different carriers.[1] This is a crucial consideration when investigating cross-species resistance.

Q2: Does this drug have any other potential targets within the parasite?

A2: Yes, while the primary targets are mitochondrial, some studies suggest that diamidines can also inhibit other cellular processes. For example, they have been shown to be competitive inhibitors of arginine transport and noncompetitive inhibitors of polyamine transport in some Leishmania species.[5] However, the disruption of mitochondrial function is considered the principal mechanism of cell death.

Section 2: Troubleshooting Drug Resistance in Your Experiments

The emergence of drug resistance is a significant challenge in antiparasitic drug development. Below are common issues encountered in the lab and guidance on how to address them.

Troubleshooting Guide
Observed Problem Potential Cause(s) Recommended Troubleshooting Steps
Increased EC50/IC50 values in in vitro susceptibility assays. 1. Development of resistance in the parasite population. 2. Issues with drug stability or concentration. 3. Variability in the host cells used for amastigote assays.[6]1. Confirm Resistance: Perform molecular and biochemical assays (see Section 3) to investigate resistance mechanisms. 2. Verify Drug Integrity: Use a fresh stock of the drug and verify its concentration. Pentamidine solutions are more stable at a lower pH.[7] 3. Standardize Host Cells: If using intracellular amastigote models, ensure consistency in the type and passage number of host cells, as drug activity can be host cell-dependent.[6]
No change in EC50/IC50, but treatment failure in animal models. 1. Pharmacokinetic issues (e.g., poor drug distribution to the site of infection). 2. Host immune response influencing drug efficacy. 3. Emergence of a sub-population of resistant parasites not detected in bulk in vitro assays.1. Pharmacokinetic Analysis: Measure drug levels in plasma and tissues of the animal model. 2. Immune Modulation: Consider using immunocompromised animal models to assess drug efficacy independent of the host immune system. 3. Single-Cell Analysis: If possible, perform single-cell assays to detect heterogeneous responses to the drug.
Inconsistent results between experimental replicates. 1. Inconsistent parasite density at the start of the assay. 2. Variations in incubation time or conditions. 3. Subjectivity in manual counting methods.1. Standardize Inoculum: Carefully quantify the number of parasites used to initiate each experiment. 2. Control Environment: Ensure consistent temperature, CO2 levels, and humidity for all replicates. 3. Automated Readouts: Utilize fluorescence- or luminescence-based assays for more objective and high-throughput measurements of parasite viability.[8][9]
Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow Start Start: Observe Increased EC50/IC50 Check_Drug Verify Drug Stock (Concentration, Stability) Start->Check_Drug Standardize_Assay Standardize Assay Conditions (Parasite Density, Host Cells) Check_Drug->Standardize_Assay Consistent Results Consistent? Standardize_Assay->Consistent Investigate_Resistance Investigate Resistance Mechanisms (Uptake, Efflux, Genomics) Consistent->Investigate_Resistance Yes Re_evaluate Re-evaluate Assay Protocol Consistent->Re_evaluate No End End: Resistance Confirmed Investigate_Resistance->End Re_evaluate->Standardize_Assay

Caption: A logical workflow for troubleshooting increased EC50/IC50 values.

Section 3: Experimental Protocols for Investigating Resistance

Here we provide step-by-step protocols for key experiments to elucidate the mechanisms of resistance to 1,5-Bis(4-amidinophenoxy)-2-pentanol.

Protocol 1: In Vitro Drug Susceptibility Assay (Promastigote Model)

This protocol is adapted for Leishmania promastigotes and utilizes a resazurin-based viability readout.

Materials:

  • 96-well microtiter plates

  • Leishmania promastigotes in logarithmic growth phase

  • Complete culture medium (e.g., M199)

  • 1,5-Bis(4-amidinophenoxy)-2-pentanol stock solution (in DMSO or water)

  • Resazurin sodium salt solution (e.g., 0.125 mg/mL in PBS)

  • Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)

Procedure:

  • Parasite Seeding: Adjust the concentration of promastigotes to 2 x 10^6 parasites/mL in complete medium. Add 100 µL of this suspension to each well of a 96-well plate (2 x 10^5 parasites/well).

  • Drug Dilution: Prepare a serial dilution of the drug in complete medium. Add 100 µL of each dilution to the appropriate wells. Include wells with untreated parasites (medium only) and a blank (medium only, no parasites).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 26°C for Leishmania) for 48-72 hours.

  • Viability Assessment: Add 20 µL of resazurin solution to each well and incubate for another 4-24 hours, until a color change from blue to pink is observed in the untreated control wells.

  • Fluorescence Reading: Measure the fluorescence using a plate reader.

  • Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of parasite viability against the log of the drug concentration and fitting the data to a dose-response curve.

Self-Validation:

  • Positive Control: Include a known effective drug (e.g., amphotericin B) to ensure the assay is performing as expected.

  • Z'-factor: For high-throughput screening, calculate the Z'-factor to assess the quality and reliability of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Protocol 2: Drug Uptake and Efflux Assay

This protocol requires a radiolabeled version of the drug or a fluorescent analog.

Materials:

  • Radiolabeled drug (e.g., [³H]pentamidine) or a fluorescent analog (e.g., DAPI, which mimics pentamidine localization).[1]

  • Wild-type and suspected resistant parasite lines.

  • Washing buffer (e.g., ice-cold PBS).

  • Scintillation fluid and counter (for radiolabeled compounds) or a flow cytometer/fluorescence microscope (for fluorescent analogs).

Procedure (Uptake):

  • Resuspend parasites (e.g., 1 x 10^8 cells/mL) in an appropriate buffer.

  • Add the labeled drug at a known concentration and incubate at the desired temperature (e.g., 25°C).

  • At various time points, take aliquots of the cell suspension, transfer to a microfuge tube containing an oil mixture (to separate cells from the aqueous medium), and centrifuge.

  • For radiolabeled compounds, freeze the tube, cut off the tip containing the cell pellet, and measure radioactivity by liquid scintillation counting.

  • For fluorescent analogs, wash the cells with ice-cold buffer and analyze by flow cytometry or visualize under a fluorescence microscope.

Procedure (Efflux):

  • "Load" the parasites with the labeled drug by incubating as described for the uptake assay.

  • Wash the cells multiple times with ice-cold, drug-free buffer to remove external drug.

  • Resuspend the loaded cells in fresh, drug-free medium at 25°C.

  • At various time points, take aliquots and measure the amount of drug remaining in the cells as described above.

Causality and Interpretation:

  • A significantly lower accumulation of the labeled drug in the suspected resistant line compared to the wild-type is a strong indicator of resistance mediated by reduced uptake or increased efflux.[1][4]

  • A faster decrease in intracellular drug concentration in the efflux assay for the resistant line points towards an active efflux mechanism.

Protocol 3: Molecular Characterization of Resistance

Whole-genome sequencing (WGS) is a powerful, untargeted approach to identify genetic changes associated with resistance.[10][11]

Workflow:

  • Generate Resistant Lines: Culture parasites under increasing, sub-lethal concentrations of 1,5-Bis(4-amidinophenoxy)-2-pentanol over several passages to select for a resistant population.

  • DNA Extraction: Extract high-quality genomic DNA from both the parental (sensitive) and the selected resistant parasite lines.[12]

  • Whole-Genome Sequencing: Perform next-generation sequencing (NGS) on the extracted DNA.

  • Bioinformatic Analysis:

    • Align the sequencing reads to a reference genome.

    • Compare the genomes of the resistant and sensitive lines to identify:

      • Single Nucleotide Polymorphisms (SNPs)

      • Insertions and Deletions (InDels)

      • Copy Number Variations (CNVs)

  • Candidate Gene Identification: Focus on non-synonymous mutations or CNVs in genes encoding for:

    • Transporters (e.g., ABC transporters, aquaglyceroporins).[5][13]

    • Mitochondrial proteins.

    • Enzymes involved in drug metabolism.

  • Validation: Functionally validate the role of candidate genes in resistance through genetic manipulation (e.g., CRISPR/Cas9-mediated knockout or overexpression) and assess the impact on drug susceptibility.

Trustworthiness of the Protocol:

  • Sequencing multiple independently selected resistant lines can help distinguish between resistance-driving mutations and random mutations that occurred during culturing.

  • Comparing results to known resistance mechanisms for similar drugs (e.g., pentamidine) can help prioritize candidate genes.[14]

Section 4: FAQs on Advanced Topics

Q3: How can I investigate changes in mitochondrial membrane potential in resistant parasites?

A3: You can use fluorescent dyes that accumulate in mitochondria in a potential-dependent manner, such as JC-1, TMRM, or TMRE. A decrease in fluorescence intensity in the resistant line compared to the wild-type when stained with these dyes would indicate a reduced mitochondrial membrane potential, which is a known mechanism of resistance to diamidines.[1]

Q4: My WGS data revealed several mutations. How do I prioritize which ones to validate?

A4: Prioritize genes that have a known or plausible role in drug action or resistance. This includes transporters, mitochondrial proteins, and DNA repair enzymes.[15] Look for mutations that are predicted to have a significant impact on protein function (e.g., nonsense, frameshift, or missense mutations in conserved domains). If you have generated multiple resistant lines, focus on genes that are mutated across several of these lines.

Q5: Are there any high-throughput methods to screen for resistance in field isolates?

A5: Yes, molecular surveillance using techniques like PCR-RFLP or targeted sequencing can be used to screen for known resistance-associated mutations in a large number of samples.[16] For untargeted screening, developing high-throughput in vitro susceptibility assays using fluorescent or colorimetric readouts is a viable strategy.[9][17]

References

  • Basselin, M., et al. (2002). Resistance to Pentamidine in Leishmania mexicana Involves Exclusion of the Drug from the Mitochondrion. Antimicrobial Agents and Chemotherapy, 46(12), 3731–3738. [Link]

  • Coelho, A. C., & Cotrim, P. C. (2019). An Overview of Drug Resistance in Protozoal Diseases. Molecules, 24(22), 4134. [Link]

  • MIT News. (2024). Scientists identify mechanism behind drug resistance in malaria parasite. MIT News. [Link]

  • Saliba, K. J., & Kirk, K. (2018). Transporters for Drug Delivery and as Drug Targets in Parasitic Protozoa. Current Topics in Medicinal Chemistry, 18(12), 1035-1047. [Link]

  • Green, T. J., et al. (1998). 1,5-Bis(4-amidinophenoxy)pentane (Pentamidine) Is a Potent Inhibitor of [3H]idazoxan Binding to Imidazoline I2 Binding Sites. European Journal of Pharmacology, 353(1), 97-103. [Link]

  • Vergnes, B., et al. (2020). Experimental Strategies to Explore Drug Action and Resistance in Kinetoplastid Parasites. Molecules, 25(12), 2908. [Link]

  • Borah, J., et al. (2023). Molecular detection of drug-resistant Plasmodium falciparum mutants in Assam. The Indian Journal of Medical Research, 157(2), 161-167. [Link]

  • Wilson, W. D., et al. (2010). Antiparasitic Compounds That Target DNA. Current Medicinal Chemistry, 17(28), 3198-3215. [Link]

  • Munde, M., et al. (2014). Antileishmanial Mechanism of Diamidines Involves Targeting Kinetoplasts. Antimicrobial Agents and Chemotherapy, 58(4), 2273-2280. [Link]

  • Google Patents. (1989). Pharmaceutical compositions of 1,5-d1¹(4-amidinophenoxy) pentane.
  • Yuthavong, Y. (1985). Biochemical aspects of drug action and resistance in malaria parasites. Southeast Asian Journal of Tropical Medicine and Public Health, 16(3), 459-471. [Link]

  • ResearchGate. (n.d.). Chemical structure of pentamidine (1,5-bis(4-amidinophenoxy)pentane). [Link]

  • Munde, M., et al. (2014). Antileishmanial Mechanism of Diamidines Involves Targeting Kinetoplasts. Antimicrobial Agents and Chemotherapy, 58(4), 2273–2280. [Link]

  • Feng, J., et al. (2023). Molecular markers associated with drug resistance in Plasmodium falciparum parasites in central Africa between 2016 and 2021. Frontiers in Cellular and Infection Microbiology, 13, 1221711. [Link]

  • Esteves, M. A., et al. (2023). In Vitro Drug Susceptibility of a Leishmania (Leishmania) infantum Isolate from a Visceral Leishmaniasis Pediatric Patient after Multiple Relapses. Microorganisms, 11(7), 1746. [Link]

  • Insuasty, B., et al. (2013). New Amide Derivatives of Quinoxaline 1,4-di-N-Oxide with Leishmanicidal and Antiplasmodial Activities. Molecules, 18(6), 6836-6851. [Link]

  • ResearchGate. (n.d.). Diamidine Activity Against Trypanosomes: The State of the Art. [Link]

  • Vergnes, B., et al. (2020). Experimental Strategies to Explore Drug Action and Resistance in Kinetoplastid Parasites. International Journal of Molecular Sciences, 21(12), 4475. [Link]

  • Nsanzabana, C., et al. (2022). A Novel Ex Vivo Drug Assay for Assessing the Transmission-Blocking Activity of Compounds on Field-Isolated Plasmodium falciparum Gametocytes. Antimicrobial Agents and Chemotherapy, 66(11), e00858-22. [Link]

  • van den Kerkhof, M., et al. (2010). In vitro activity of anti-leishmanial drugs against Leishmania donovani is host cell dependent. Journal of Antimicrobial Chemotherapy, 65(5), 963-968. [Link]

  • MalariaGEN. (2013). Fingerprinting malaria parasite drug resistance. MalariaGEN. [Link]

  • de Koning, H. P. (2017). Drug resistance in protozoan parasites. Emerging Topics in Life Sciences, 1(6), 549-560. [Link]

  • Guggilla, C. S., et al. (2022). Bridging the Gap in Malaria Parasite Resistance, Current Interventions, and the Way Forward from in Silico Perspective: A Review. International Journal of Molecular Sciences, 23(22), 14247. [Link]

  • ResearchGate. (2015). Resistance to Pentamidine in Leishmania mexicana Involves Exclusion of the Drug from the Mitochondrion. [Link]

  • CABI Digital Library. (2024). Molecular Methods for Detecting Antiparasitic Resistance. [Link]

  • ResearchGate. (n.d.). Biochemical and molecular mechanisms of drug resistance in parasites. [Link]

  • Jena Bioscience. (n.d.). In Vitro Screening Test Using Leishmania Promastigotes Stably Expressing mCherry Protein. [Link]

  • Science.gov. (n.d.). parasite inhibitory activity: Topics by Science.gov. [Link]

  • Aguiar, A. C. C., et al. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLoS ONE, 7(5), e37259. [Link]

  • M'bangue, A. N., et al. (2023). Drug Resistance Molecular Markers of Plasmodium falciparum and Severity of Malaria in Febrile Children in the Sentinel Site for Malaria Surveillance of Melen in Gabon: Additional Data from the Plasmodium Diversity Network African Network. Journal of Clinical Medicine, 12(7), 2496. [Link]

  • Wikipedia. (n.d.). Pentamidine. [Link]

  • de Souza, N. B., et al. (2010). Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds. PLoS Neglected Tropical Diseases, 4(5), e675. [Link]

  • Munday, J. C., et al. (2002). Mechanisms of Arsenical and Diamidine Uptake and Resistance in Trypanosoma brucei. Eukaryotic Cell, 1(1), 106-115. [Link]

  • Raya, Q. (2024). Drug Resistance in Parasitic Infections: Current Status and Future Implications. Journal of Bacteriology and Parasitology, S26:091. [Link]

  • Howe, D. K., et al. (2010). A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility. PLoS Neglected Tropical Diseases, 4(11), e885. [Link]

  • T'Kindt, R., et al. (2018). Experimental Resistance to Drug Combinations in Leishmania donovani: Metabolic and Phenotypic Adaptations. Antimicrobial Agents and Chemotherapy, 62(7), e00234-18. [Link]

  • Gonzalez-Alvarez, M., et al. (2020). Discovery of Amoebicidal Compounds by Combining Computational and Experimental Approaches. Antimicrobial Agents and Chemotherapy, 64(8), e00612-20. [Link]

Sources

Troubleshooting

Technical Support Center: Long-Term Stability of 1,5-Bis(4-amidinophenoxy)-2-pentanol Formulations

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1,5-Bis(4-amidinophenoxy)-2-pentanol formulations. This center provides in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1,5-Bis(4-amidinophenoxy)-2-pentanol formulations. This center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during long-term stability testing. Our goal is to equip you with the scientific rationale and practical steps needed to ensure the integrity and robustness of your stability studies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the long-term stability testing of 1,5-Bis(4-amidinophenoxy)-2-pentanol formulations.

Q1: What are the primary stability concerns for a molecule like 1,5-Bis(4-amidinophenoxy)-2-pentanol?

A1: Given its chemical structure, the primary stability concerns involve several potential degradation pathways.[1][2] The amidine groups are susceptible to hydrolysis, which can lead to the formation of the corresponding amides and, eventually, carboxylic acids. The ether linkages, while generally more stable, can also undergo hydrolysis under harsh acidic conditions. Furthermore, the secondary alcohol (2-pentanol) moiety can be susceptible to oxidation. The aromatic phenoxy groups could be prone to oxidative degradation, potentially initiated by factors like exposure to light, oxygen, or trace metal ions.[1][3]

Q2: What are the standard ICH conditions for long-term stability testing of a parenteral formulation of this compound?

A2: For a new drug product, the International Council for Harmonisation (ICH) Q1A(R2) guideline is the authoritative source.[4][5][6][7][8] The choice of long-term storage conditions is based on the climatic zone for which the product is intended. For most products intended for the EU, Japan, and the USA, the following conditions apply:

Study TypeStorage ConditionMinimum Duration
Long-Term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

RH = Relative Humidity. Intermediate testing is only necessary if significant change occurs during accelerated testing.[6][9]

Q3: How frequently should samples be tested during a long-term stability study?

A3: According to ICH Q1A(R2), for a product with a proposed shelf life of at least 12 months, the testing frequency for long-term studies should typically be every 3 months for the first year, every 6 months for the second year, and annually thereafter.[6][10][11] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[10][11]

Q4: What constitutes a "significant change" that would trigger intermediate stability testing?

A4: A significant change is generally defined as:

  • A 5% change in assay from its initial value.

  • Any degradation product exceeding its acceptance criterion.

  • Failure to meet the acceptance criteria for appearance, physical attributes, and functionality testing (e.g., color, phase separation, pH, dosage unit delivery).

  • For aqueous-based formulations in semi-permeable containers, a greater than 5% water loss from its initial value.

Q5: Why is a stability-indicating analytical method crucial, and what does it entail?

A5: A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and distinguish it from its degradation products, potential impurities, and excipients.[10][12] This is essential to ensure that the observed changes are due to drug degradation and not analytical variability. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[13] The method must be validated to demonstrate its specificity, accuracy, precision, linearity, and range.

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues that may arise during your experiments.

Guide 1: HPLC Analysis - Unexpected Peaks or Poor Resolution

The appearance of unexpected peaks or poor resolution between the API and other peaks is a common challenge in stability sample analysis.

start Unexpected Peak Observed in Chromatogram check_blank Inject a mobile phase blank and a sample diluent blank start->check_blank is_blank_peak Is the peak present in the blanks? check_blank->is_blank_peak ghost_peak Peak is a 'ghost peak'. Troubleshoot mobile phase, carryover, or system contamination. is_blank_peak->ghost_peak Yes not_blank_peak Peak is related to the sample is_blank_peak->not_blank_peak No check_t0 Compare with t=0 (initial) sample chromatogram not_blank_peak->check_t0 is_t0_peak Is the peak present at t=0? check_t0->is_t0_peak impurity Peak is likely a process-related impurity or excipient-related. is_t0_peak->impurity Yes degradation_product Peak is a potential degradation product. is_t0_peak->degradation_product No stress_studies Compare with forced degradation study chromatograms (acid, base, peroxide, heat, light) degradation_product->stress_studies match_found Does the retention time match a known degradant? stress_studies->match_found known_degradant Tentatively identify as known degradant. Proceed with peak tracking and quantification. match_found->known_degradant Yes unknown_degradant Peak is an unknown degradant. Requires characterization (e.g., LC-MS). match_found->unknown_degradant No start Phase Separation or Precipitation Observed check_pH Measure pH of the stability sample start->check_pH is_pH_changed Has pH shifted significantly from initial? check_pH->is_pH_changed pH_shift_cause pH shift is likely the cause. Investigate buffer capacity and degradation pathways that produce acidic/basic species. is_pH_changed->pH_shift_cause Yes no_pH_change pH is within specification is_pH_changed->no_pH_change No microscopy Analyze precipitate using microscopy no_pH_change->microscopy is_crystalline Is the precipitate crystalline? microscopy->is_crystalline api_precipitation API or excipient may be crystallizing. Assess solubility limits at storage temperature. Consider polymorph screening. is_crystalline->api_precipitation Yes amorphous Precipitate is amorphous is_crystalline->amorphous No characterize_precipitate Characterize the precipitate (e.g., via FTIR, DSC) amorphous->characterize_precipitate is_api Is the precipitate related to the API? characterize_precipitate->is_api api_related_precipitate API degradation product may have poor solubility. Identify the degradant. is_api->api_related_precipitate Yes excipient_interaction Excipient interaction or degradation. Review excipient compatibility studies. is_api->excipient_interaction No

Caption: Decision tree for investigating formulation instability.

IssuePotential Cause(s)Investigation and Mitigation Strategies
pH Shift - Buffer Degradation or Insufficient Capacity: The chosen buffer system may not be stable or its concentration is too low to maintain the pH upon formation of acidic or basic degradants.<[14]br>- Hydrolysis of Amidine Groups: Hydrolysis of the two amidine groups to form carboxylic acids will lower the pH of the formulation.- Evaluate Buffer System: Select a buffer with a pKa close to the target formulation pH and ensure its concentration is sufficient (typically >10 mM). [15]Consider buffers known for good stability, such as histidine or citrate.- Forced Degradation pH Monitoring: Monitor the pH of the formulation during forced degradation studies to predict the direction and magnitude of pH shifts.
Precipitation - Poor Solubility of API or Degradants: The concentration of the API may be close to its saturation solubility at the storage temperature, or a degradation product may be less soluble than the parent API.<[16][17]br>- Excipient Interaction: An excipient may be interacting with the API, leading to the formation of an insoluble complex.<[14]br>- Leachables from Container Closure: Components from the vial or stopper could leach into the formulation and cause precipitation.- Solubility Studies: Determine the equilibrium solubility of the API in the formulation buffer at various temperatures (e.g., 5°C, 25°C, 40°C).- Excipient Compatibility: Conduct binary mixture studies of the API with each excipient to screen for interactions.- Container Closure Evaluation: Perform a leachable and extractable study on the proposed container closure system.

Section 3: Experimental Protocols

This section provides a high-level protocol for initiating a forced degradation study, which is essential for developing a stability-indicating method.

Protocol: Forced Degradation (Stress Testing)

Objective: To identify potential degradation products of 1,5-Bis(4-amidinophenoxy)-2-pentanol and to establish the stability-indicating nature of the analytical method. [10][18] Materials:

  • 1,5-Bis(4-amidinophenoxy)-2-pentanol API

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter, HPLC system with UV or PDA detector, photostability chamber, oven.

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the API in a suitable solvent (e.g., water or methanol). [18]2. Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Store at 60°C for up to 24 hours.

    • Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours), neutralize with 0.1 M NaOH, and dilute to a target concentration of ~100 µg/mL with mobile phase for HPLC analysis. [18]3. Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Store at 60°C for up to 8 hours.

    • Withdraw aliquots, neutralize with 0.1 M HCl, and dilute for analysis. [18]4. Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for up to 12 hours.

    • Withdraw aliquots and dilute for analysis. [18]5. Thermal Degradation:

    • Store a known quantity of solid API in an oven at 80°C for 48 hours.

    • At time points, withdraw a sample, dissolve, and dilute for analysis. [18]6. Photolytic Degradation:

    • Expose the API solution and solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Analyze the exposed samples against a control sample stored in the dark. [18]7. Analysis: Analyze all stressed samples by HPLC. The goal is to achieve 5-20% degradation of the API to ensure that major degradation products are formed without secondary degradation complicating the chromatogram. [18]

References

  • ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency; 2003. [Link]

  • FDA. Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. [Link]

  • European Medicines Agency. Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

  • European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • FDCELL. ICH Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Micro-Solv Technology Corporation. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. [Link]

  • Restek. HPLC Troubleshooting Guide. [Link]

  • Persee. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. [Link]

  • European Medicines Agency. Stability testing of existing active substances and related finished products. [Link]

  • Vetter Pharma. Choosing the right drug stability strategy for a parenteral product. [Link]

  • ResearchGate. Investigation of the Oxidative Degradation Pathway of Amidoximes by LC/MS/MS. [Link]

  • SciTechnol. Challenges in parenteral formulation development studies and an evaluation from QbD point of view. [Link]

  • Pharmaguideline. Understanding the Stability of Injectable Products. [Link]

  • Q Laboratories. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

  • Lab Manager. Stability Testing of Pharmaceuticals: Procedures and Best Practices. [Link]

  • FreeThink Technologies, Inc. Stability of Parenteral Drug Products. [Link]

  • National Center for Biotechnology Information. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. [Link]

  • Pharmacy 180. Drug degradation pathways. [Link]

  • American Pharmaceutical Review. Challenges and Opportunities in Oral Formulation Development. [Link]

  • Separation Science. Analytical Techniques In Stability Testing. [Link]

  • PubChem. 1,5-Bis(p-aminophenoxy)pentane. [Link]

  • ResearchGate. Analytical Techniques for the Assessment of Drug Stability. [Link]

  • Contract Pharma. Overcoming Challenges in Early Phase Drug Product Development. [Link]

  • PubChem. 1,5-Di(4-Amidinophenoxy)-3-Oxa-Pentane. [Link]

  • Chromatography Online. Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • Pharmaffiliates. Key Challenges in Pharmaceutical Formulation Development and Evidence-Based Mitigation Strategies. [Link]

  • AMS Biopharma. Stability-indicating methods for peptide drug analysis. [Link]

  • A.B. Enterprises. 2-pentanol – Solvent, Flavor & Fragrance Chemical Uses | Bulk Supplier. [Link]

  • ResearchGate. Possible pathways of amoxicillin degradation. [Link]

  • SlideShare. Key Formulation Challenges of protein (mAb) drugs. [Link]

  • ResearchGate. Degradation of common pharmaceuticals and personal care products in mixed solutions by advanced oxidation techniques. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Pharmacological Analysis: Pentamidine vs. Its Major Metabolite 1,5-Bis(4-amidinophenoxy)-2-pentanol

Executive Summary Pentamidine is a potent, broad-spectrum antiprotozoal and antifungal agent historically deployed against Pneumocystis jirovecii pneumonia (PCP), human African trypanosomiasis, and leishmaniasis[1],[2]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pentamidine is a potent, broad-spectrum antiprotozoal and antifungal agent historically deployed against Pneumocystis jirovecii pneumonia (PCP), human African trypanosomiasis, and leishmaniasis[1],[2]. However, its clinical utility is often complicated by a narrow therapeutic index and significant off-target toxicity, including nephrotoxicity and dysglycemia. Understanding its pharmacokinetic profile requires a deep dive into its hepatic clearance mechanisms.

When processed by the liver, pentamidine is rapidly metabolized by Cytochrome P450 (CYP450) mixed-function oxidases into several phase I metabolites[1],[3]. The most prominent of these are the 2-pentanol and 3-pentanol analogs[4]. This guide provides a definitive comparative analysis between the parent drug, pentamidine , and its primary aliphatic hydroxylated metabolite, 1,5-bis(4-amidinophenoxy)-2-pentanol , detailing their physicochemical divergence, metabolic pathways, and the self-validating experimental protocols required to isolate and evaluate them.

Chemical and Structural Divergence

The pharmacological activity of diamidines is heavily dependent on the geometry and lipophilicity of the linker connecting the two amidine-bearing aromatic rings.

  • Pentamidine (Parent): Features a highly flexible, unsubstituted 5-carbon (pentane) aliphatic chain. This flexibility allows the molecule to adopt a planar conformation that optimally intercalates into the minor groove of kinetoplast DNA (kDNA) in protozoan parasites[4].

  • 1,5-Bis(4-amidinophenoxy)-2-pentanol (Metabolite): The introduction of a hydroxyl (-OH) group at the C2 position of the pentane linker breaks the uniform hydrophobicity of the chain[1]. This biotransformation increases the molecule's polarity, shifting its primary role from an active therapeutic agent to a clearance intermediate designed for renal excretion.

Comparative Physicochemical Profile
PropertyPentamidine (Parent API)1,5-Bis(4-amidinophenoxy)-2-pentanol
Pharmacological Role Active Antimicrobial / AntiprotozoalMajor Phase I Hepatic Metabolite
Molecular Formula C19H24N4O2C19H24N4O3
Molecular Weight 340.42 g/mol [4]356.42 g/mol [5]
Structural Feature Unsubstituted pentane diether linkerHydroxyl group at C2 of the pentane linker
Primary Source SyntheticHepatic CYP450 (Mixed-function oxidases)[3]
Receptor/Target Affinity High (kDNA minor groove binding)Significantly Reduced (Altered linker geometry)
Clearance Mechanism Hepatic MetabolismRenal Excretion / Phase II Conjugation

Pharmacokinetics and the CYP450 Metabolic Funnel

The biotransformation of pentamidine is not a singular event but a complex funneling process driven by the cytochrome P450 system[1]. While N-hydroxylation yields amidoxime derivatives (which can act as prodrugs)[3], aliphatic hydroxylation on the pentane chain yields 1,5-bis(4-amidinophenoxy)-2-pentanol and its 3-pentanol isomer[4]. Studies utilizing inducing agents like 3-methylcholanthrene (3-MC) have demonstrated significant alterations in the metabolic profile of these diamidines, proving that environmental and pharmacological xenobiotics can heavily influence pentamidine clearance rates[6].

MetabolicPathway Pentamidine Pentamidine (Parent Drug) CYP450 Hepatic CYP450 (Mixed-Function Oxidases) Pentamidine->CYP450 NADPH + O2 Metabolite1 1,5-Bis(4-amidinophenoxy)-2-pentanol (Major Phase I Metabolite) CYP450->Metabolite1 C2 Hydroxylation Metabolite2 1,5-Bis(4-amidinophenoxy)-3-pentanol CYP450->Metabolite2 C3 Hydroxylation Metabolite3 N-Hydroxypentamidine CYP450->Metabolite3 N-Hydroxylation Excretion Renal Excretion Metabolite1->Excretion Metabolite2->Excretion

Fig 1: Phase I hepatic metabolism of pentamidine by CYP450 enzymes into its primary hydroxylated derivatives.

Experimental Methodologies

To objectively compare these compounds, researchers must utilize robust, self-validating assays. Below are the definitive methodologies for generating, isolating, and testing the efficacy of the 2-pentanol metabolite against the parent drug.

Protocol A: In Vitro CYP450 Metabolism & LC-MS/MS Profiling

Purpose: To enzymatically generate and quantify 1,5-bis(4-amidinophenoxy)-2-pentanol from pentamidine.

  • Preparation of Microsomal Reaction Mixture: Combine human or rat liver microsomes (1.0 mg/mL final protein concentration) with 100 µM pentamidine in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Maintaining pH 7.4 mimics physiological intracellular conditions, which is critical for preserving the tertiary structure and catalytic activity of the CYP450 hemoproteins.

  • Initiation via NADPH: Add an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, and 1 U/mL glucose-6-phosphate dehydrogenase) to initiate the reaction.

    • Causality: CYP450 enzymes are monooxygenases that strictly require a continuous supply of reducing equivalents (NADPH) to catalyze the aliphatic hydroxylation of the pentane chain.

  • Incubation & Self-Validation: Incubate the mixture at 37°C for 60 minutes.

    • Control Step: Concurrently run a "-NADPH" control. If the 2-pentanol metabolite appears in this control, the protocol is invalidated, as it indicates spontaneous, non-enzymatic oxidation or sample contamination.

  • Termination & Extraction: Quench the reaction by adding ice-cold acetonitrile (1:2 v/v ratio). Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C.

    • Causality: Acetonitrile rapidly denatures and precipitates microsomal proteins, preventing column clogging during downstream HPLC, while keeping the polar diamidine metabolites highly soluble in the supernatant.

  • LC-MS/MS Quantification: Inject the supernatant onto a C18 reverse-phase column. Use an acidic mobile phase (e.g., 0.1% formic acid in water/acetonitrile).

    • Causality: The acidic mobile phase is non-negotiable. Pentamidine and its metabolites possess highly basic amidine groups (pKa ~11). The low pH ensures these groups remain fully protonated, preventing secondary electrostatic interactions with free silanols on the stationary phase that would otherwise cause severe peak tailing. Detect the parent (m/z 341) and the 2-pentanol metabolite (m/z 357) via Multiple Reaction Monitoring (MRM).

Protocol B: Resazurin-Based Antiprotozoal Efficacy Assay

Purpose: To compare the biological activity of the parent drug versus the isolated metabolite.

  • Parasite Culture: Cultivate Leishmania donovani promastigotes or Trypanosoma brucei in M199 medium supplemented with 10% heat-inactivated FBS.

  • Compound Plating: Serially dilute pentamidine and the isolated 1,5-bis(4-amidinophenoxy)-2-pentanol in a 96-well plate (concentration range: 0.01 µM to 100 µM).

  • Incubation: Seed 1×105 parasites per well. Incubate for 72 hours under standard culture conditions.

  • Viability Detection: Add 20 µL of resazurin (Alamar Blue) to each well and incubate for an additional 4 hours.

    • Causality: Resazurin is utilized over traditional MTT because it allows for continuous monitoring without cell lysis. Viable kinetoplastids actively reduce the non-fluorescent resazurin to highly fluorescent resorufin via diaphorase activity, providing a direct, self-validating readout of metabolic competence. Dead parasites (due to drug efficacy) cannot perform this reduction.

  • Data Analysis: Measure fluorescence (Excitation 560 nm / Emission 590 nm) and calculate IC50 values using non-linear regression analysis.

Workflow Step1 1. Microsomal Incubation Step2 2. Protein Precipitation Step1->Step2 Step3 3. HPLC Separation Step2->Step3 Step4 4. MS/MS Detection Step3->Step4 Step5 5. Efficacy Assay Step4->Step5

Fig 2: High-throughput workflow for the isolation and characterization of pentamidine metabolites.

Implications for Drug Development

The comparative analysis between pentamidine and 1,5-bis(4-amidinophenoxy)-2-pentanol highlights a critical aspect of rational drug design: metabolic soft spots . Because the unsubstituted pentane chain of pentamidine is highly susceptible to CYP450-mediated aliphatic hydroxylation[1],[4], the drug exhibits variable half-lives in patient populations with differing CYP450 expression profiles.

Furthermore, because hydroxylated metabolites like N,N'-dihydroxypentamidine show highly reduced antiprotozoal activity[3], the rapid conversion of pentamidine into 1,5-bis(4-amidinophenoxy)-2-pentanol effectively acts as a deactivation pathway. For drug development professionals, understanding this pathway is essential for developing next-generation diamidines (e.g., aza-analogues or conformationally restricted linkers) that resist aliphatic hydroxylation, thereby improving the pharmacokinetic stability and safety profile of the therapeutic class.

Sources

Comparative

A Comparative Analysis of Aromatic Diamidines for the Treatment of Acanthamoeba Keratitis: Propamidine versus 1,5-Bis(4-amidinophenoxy)-2-pentanol

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Acanthamoeba keratitis (AK) is a rare yet severe corneal infection caused by the ubiquitous free-living amoeba, Acanthamoeba spp.[...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Acanthamoeba keratitis (AK) is a rare yet severe corneal infection caused by the ubiquitous free-living amoeba, Acanthamoeba spp.[1]. This sight-threatening condition is notoriously difficult to treat due to the parasite's ability to exist in both a metabolically active trophozoite stage and a dormant, highly resistant cyst stage[1]. Current treatment protocols often involve a combination of antimicrobial agents, with aromatic diamidines playing a crucial role[2]. This guide provides an in-depth comparison of a cornerstone diamidine, propamidine, with a structurally related but less-studied compound, 1,5-Bis(4-amidinophenoxy)-2-pentanol, offering insights into their potential efficacy, mechanisms of action, and safety profiles in the context of AK therapy.

The Chemical Landscape: Structural and Mechanistic Overview

Aromatic diamidines, including propamidine and its analogues, are cationic molecules that exert their antimicrobial effects primarily through interactions with microbial cell membranes and DNA[3][4]. Their positively charged amidine groups are crucial for their activity.

Propamidine , chemically known as 1,3-Bis(4-amidinophenoxy)propane, features two amidinophenoxy groups linked by a three-carbon (propane) chain[3]. This structure allows it to disrupt the plasma membranes of bacteria, fungi, and protozoa, leading to the leakage of essential cellular components[3]. Additionally, propamidine can bind to AT-rich regions in the minor groove of DNA, thereby inhibiting DNA replication[3].

The elongation of the alkyl chain from three carbons (in propamidine) to five (in the pentanol derivative) is known to increase the lipophilicity of the molecule. This increased lipophilicity can enhance the diffusion of the drug across the lipid-rich cell membranes of both trophozoites and the double-walled cysts of Acanthamoeba[4][5]. Studies have shown that increasing the alkyl chain length from propamidine (3 carbons) to hexamidine (6 carbons) and octamidine (8 carbons) leads to increased trophozoicidal and cysticidal efficiency[4][5]. Therefore, the pentane linker in 1,5-Bis(4-amidinophenoxy)-2-pentanol would be expected to confer greater amoebicidal potency compared to propamidine.

The presence of a hydroxyl group introduces a polar moiety to the otherwise lipophilic alkyl chain. This could potentially influence the compound's solubility and its interaction with molecular targets. While the precise impact on anti-amoebic activity is unknown without direct testing, it is a key structural difference to consider in future drug development efforts.

G cluster_Propamidine Propamidine cluster_Pentanol 1,5-Bis(4-amidinophenoxy)-2-pentanol Prop_Struct 1,3-Bis(4-amidinophenoxy)propane Prop_Linker Propane Linker (3 Carbons) Prop_Struct->Prop_Linker Prop_MOA Membrane Disruption & DNA Binding Pent_MOA Predicted Enhanced Membrane Permeation Prop_MOA->Pent_MOA Structural Analogy Prop_Linker->Prop_MOA Pent_Struct 1,5-Bis(4-amidinophenoxy)-2-pentanol Pent_Linker Pentanol Linker (5 Carbons + OH group) Pent_Struct->Pent_Linker Pent_Linker->Pent_MOA

Caption: Structural and Mechanistic Comparison.

Comparative Efficacy: A Data-Driven Perspective

While a direct comparison with 1,5-Bis(4-amidinophenoxy)-2-pentanol is speculative, we can extensively review the performance of propamidine.

ParameterPropamidine1,5-Bis(4-amidinophenoxy)-2-pentanol (Predicted)
Trophozoite Activity Effective, with reported minimum trophozoite amoebicidal concentrations ranging from 15.6 µg/mL to over 1,000 µg/mL depending on the Acanthamoeba species and testing methodology.[6]Potentially more effective than propamidine due to the longer, more lipophilic pentane linker, which may enhance membrane penetration.[4][5]
Cyst Activity Generally considered weakly cysticidal on its own.[4][5] Its efficacy against cysts is significantly enhanced when used in combination with other agents like polyhexamethylene biguanide (PHMB) or chlorhexidine.[4][7]The increased lipophilicity of the pentane linker might improve its ability to penetrate the double-walled cyst structure, potentially leading to greater cysticidal activity compared to propamidine.[4][5]
Combination Therapy Commonly used in combination with PHMB or neomycin, which has been shown to be an effective treatment for AK.[7][8]Would likely also be effective in combination therapies, and its potentially enhanced intrinsic activity could lead to synergistic effects.

Safety and Toxicity Profile

A critical aspect of any topical ophthalmic therapeutic is its safety profile and potential for corneal toxicity.

Propamidine is generally well-tolerated, but prolonged use can lead to corneal abnormalities, such as superficial punctate keratopathy, which are typically reversible upon discontinuation of the drug[4][9]. In some cases, the changes observed due to toxicity can be confused with active infection[9].

For 1,5-Bis(4-amidinophenoxy)-2-pentanol , the safety profile is unknown. However, its structural relative, pentamidine, is known to have significant systemic toxicity when administered for other indications, including hypotension and hypoglycemia[10]. While topical application minimizes systemic absorption, the potential for local toxicity would need to be thoroughly evaluated. The introduction of the hydroxyl group could alter its metabolic profile and potential for local irritation.

Experimental Protocols for Evaluation

To rigorously compare these compounds, standardized in vitro and in vivo experimental protocols are essential.

In Vitro Amoebicidal and Cysticidal Assays

Objective: To determine the minimum concentration of the test compound required to kill Acanthamoeba trophozoites and cysts.

Materials:

  • Acanthamoeba castellanii or Acanthamoeba polyphaga cultures

  • Proteose-peptone-yeast extract-glucose (PYG) medium

  • Non-nutrient agar plates

  • E. coli culture (as a food source)

  • Test compounds (Propamidine isethionate, 1,5-Bis(4-amidinophenoxy)-2-pentanol)

  • 96-well microtiter plates

  • Inverted microscope

Protocol:

  • Trophozoite Preparation: Culture Acanthamoeba in PYG medium to the logarithmic growth phase. Harvest trophozoites by centrifugation and resuspend in fresh PYG to a concentration of 1 x 10^5 cells/mL.

  • Cyst Preparation: Induce encystment by transferring trophozoites to a non-nutrient medium and incubating for 7-10 days. Harvest and wash the cysts.

  • Drug Dilution: Prepare serial dilutions of the test compounds in PYG medium in a 96-well plate.

  • Incubation: Add the prepared trophozoite or cyst suspension to each well. Incubate the plates at 30°C for 24, 48, and 72 hours.

  • Viability Assessment:

    • Trophozoites: Observe the wells under an inverted microscope for motile trophozoites. The minimum amoebicidal concentration (MAC) is the lowest concentration with no viable trophozoites.

    • Cysts: After incubation, transfer the contents of each well to non-nutrient agar plates pre-seeded with E. coli. Incubate for up to 7 days and observe for the emergence of trophozoites. The minimum cysticidal concentration (MCC) is the lowest drug concentration from which no trophozoites emerge.

G start Start culture Culture Acanthamoeba (Trophozoites or Cysts) start->culture prepare Prepare Drug Dilutions in 96-well plate culture->prepare incubate Incubate Amoebae with Drug prepare->incubate assess Assess Viability incubate->assess end End assess->end

Caption: In Vitro Anti-Amoebic Assay Workflow.

Cytotoxicity Assay on Corneal Cells

Objective: To evaluate the potential toxicity of the test compounds on human corneal epithelial cells.

Materials:

  • Human Corneal Epithelial (HCE) cell line

  • Cell culture medium (e.g., DMEM/F12)

  • 96-well cell culture plates

  • Test compounds

  • MTS or MTT assay kit

  • Plate reader

Protocol:

  • Cell Seeding: Seed HCE cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Drug Exposure: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a positive control (e.g., benzalkonium chloride) and a negative control (vehicle).

  • Incubation: Incubate the cells for a relevant exposure time (e.g., 24 hours).

  • Viability Measurement: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the percentage of cell viability relative to the negative control. Determine the IC50 (the concentration that inhibits 50% of cell growth).

G start Start seed Seed Corneal Cells in 96-well plate start->seed expose Expose Cells to Drug Dilutions seed->expose incubate Incubate expose->incubate measure Measure Cell Viability (MTS/MTT Assay) incubate->measure end End measure->end

Sources

Validation

Head-to-Head Comparison of Novel Pentamidine Analogs In Vitro: Efficacy, Toxicity, and Mechanistic Insights

Pentamidine, a prototypical aromatic diamidine, has historically served as a first-line defense against human African trypanosomiasis (HAT), leishmaniasis, and Pneumocystis pneumonia[1]. However, its clinical utility is...

Author: BenchChem Technical Support Team. Date: March 2026

Pentamidine, a prototypical aromatic diamidine, has historically served as a first-line defense against human African trypanosomiasis (HAT), leishmaniasis, and Pneumocystis pneumonia[1]. However, its clinical utility is increasingly bottlenecked by severe host toxicity—including irreversible nephrotoxicity and dysglycemia—as well as the rapid emergence of resistant parasite strains[1][2]. To widen the therapeutic window and bypass resistance mechanisms, drug development programs have synthesized novel pentamidine analogs, such as furamidines (e.g., DB75) and diimidazolines[1][3].

This guide provides an objective, data-driven comparison of these novel analogs against the parent compound, detailing their in vitro performance, mechanistic pathways, and the self-validating experimental protocols required for robust preclinical evaluation.

Mechanistic Grounding: Targeting the Kinetoplast

Unlike broad-spectrum antibacterial agents that disrupt cell wall synthesis, diamidines exert their antiprotozoal effects through highly specific intracellular localization. The primary target is the kinetoplast DNA (kDNA) situated within the parasite's single mitochondrion[1].

The dicationic nature of pentamidine analogs at physiological pH drives their active transport via surface permeases (e.g., TbAT1 and the aquaglyceroporin TbAQP2 in Trypanosoma brucei). Once internalized, these molecules are drawn into the mitochondrion, driven by the strong mitochondrial membrane potential ( ΔΨm​ ). Inside the mitochondrial matrix, diamidines selectively bind to the minor groove of AT-rich regions of the kDNA[1]. This binding thermodynamically stabilizes the DNA double helix, preventing the unwinding necessary for replication and transcription, which ultimately triggers kinetoplast degradation, network collapse, and an apoptosis-like cell death[1].

MOA A Pentamidine Analogs (Extracellular) B Transporter Uptake (TbAT1 / TbAQP2) A->B Active Transport C Mitochondrial Accumulation (ΔΨm-driven) B->C Gradient Internalization D kDNA Minor Groove Binding (AT-rich regions) C->D Target Affinity E Kinetoplast Degradation & Network Collapse D->E Structural Disruption F Parasite Apoptosis (Cell Death) E->F Lethal Phenotype

Caption: Mechanism of action for pentamidine analogs targeting kinetoplast DNA in protozoan parasites.

In Vitro Efficacy & Cytotoxicity Comparison

A critical bottleneck in diamidine development is achieving potent antiprotozoal activity without parallel increases in mammalian cytotoxicity. Recent structure-activity relationship (SAR) studies have demonstrated that substituting the terminal amidine groups with imidazolines, or altering the central linker, profoundly impacts target affinity and selectivity[3].

Table 1 summarizes the in vitro performance of Pentamidine against two prominent analogs: DB75 (a furamidine analog) and Compound 66 (a highly optimized diimidazoline analog).

Table 1: In Vitro Antiprotozoal Activity and Cytotoxicity of Selected Diamidines
CompoundT. b. rhodesiense IC₅₀P. falciparum IC₅₀L. donovani IC₅₀Cytotoxicity (L6 Cells) IC₅₀Selectivity Index (T.b.r)
Pentamidine (Reference)1.8 nM42.0 nM1.8 µM15.6 µM~8,600
DB75 (Furamidine)~4.5 nM~15.0 nM20.0 µM>100.0 µM>22,000
Compound 66 (Diimidazoline)4.0 nM6.0 nM0.8 µM85.0 µM>21,000

Data synthesized from [3] and [1].

Key Takeaways:

  • Trypanosomal Efficacy: Compound 66 and DB75 maintain low-nanomolar potency against T. b. rhodesiense, comparable to the highly toxic arsenical drug melarsoprol[3].

  • Plasmodium Sensitivity: Compound 66 exhibits exceptional antiplasmodial activity (IC₅₀ = 6 nM), outperforming artemisinin in vitro[3].

  • Leishmanial Resistance: Leishmania species are generally less susceptible to diamidines than Trypanosoma. While DB75 shows a significant drop in efficacy (EC₅₀ = 20 µM) against L. donovani, Compound 66 retains sub-micromolar potency (0.8 µM)[1][3].

  • Therapeutic Window: Both analogs demonstrate vastly superior Selectivity Indices (SI > 20,000) compared to pentamidine, driven by drastically reduced toxicity against mammalian L6 myoblasts[3].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the protocols used to generate the above data must be self-validating. Below are the definitive, step-by-step methodologies for assessing viability and target engagement, complete with the causality behind each experimental choice.

Workflow S1 Parasite Culture (Log-phase growth) S2 Compound Plating (Serial Dilution) S1->S2 S3 Incubation (72h, 37°C, 5% CO2) S2->S3 S4 Resazurin Addition (Redox Readout) S3->S4 S5 Fluorescence Detection (IC50 Calculation) S4->S5

Caption: Standardized high-throughput in vitro screening workflow for evaluating antiprotozoal diamidines.

Protocol A: Resazurin-Based In Vitro Viability Assay (T. brucei)

This assay quantifies the metabolic activity of parasites following drug exposure.

  • Parasite Cultivation & Synchronization:

    • Action: Culture T. b. rhodesiense bloodstream forms in HMI-9 medium supplemented with 10% FCS. Maintain cell density strictly between 104 and 105 cells/mL prior to the assay.

    • Causality: HMI-9 mimics the host bloodstream environment. Maintaining log-phase growth prevents density-dependent growth arrest, ensuring the assay measures drug-induced mortality rather than natural senescence or nutrient depletion.

  • Compound Plating & Incubation:

    • Action: Dispense compounds into 96-well plates using a 3-fold serial dilution. Add 104 parasites per well. Include Melarsoprol (100 nM) as a positive kill control and 0.1% DMSO as a vehicle control. Incubate for 72 hours at 37°C.

    • Causality: A 72-hour incubation spans multiple parasite replication cycles (~6-8 hours per cycle). Because diamidines target kDNA replication, this extended duration allows slow-acting compounds to fully manifest their lethal phenotype. The controls establish the dynamic range (0% to 100% viability) required to calculate the Z'-factor, ensuring assay robustness.

  • Resazurin Addition & Readout:

    • Action: Add resazurin (12.5 mg/mL) and incubate for an additional 2-4 hours. Read fluorescence at Ex 536 nm / Em 588 nm.

    • Causality: Resazurin is a non-toxic, cell-permeable redox indicator. Metabolically active (living) parasites reduce the blue resazurin to highly fluorescent pink resorufin via diaphorase enzymes. This provides a direct, quantitative proxy for cell viability without requiring cell lysis.

Protocol B: DNA Thermal Melting ( Δ Tₘ) Shift Assay

To validate that a novel analog successfully targets the minor groove of kDNA, a thermal melting shift assay is employed[1].

  • Oligonucleotide Preparation:

    • Action: Prepare 1 µM of poly(dA-dT) in a physiological buffer (10 mM PIPES, 100 mM NaCl, pH 7.0).

    • Causality: Diamidines selectively target the minor groove of AT-rich regions. Using a pure poly(dA-dT) sequence maximizes the signal-to-noise ratio for binding affinity compared to using random, heterogeneous genomic DNA.

  • Compound Incubation & Thermal Ramping:

    • Action: Add the diamidine analog at a 2:1 drug-to-DNA molar ratio. Heat the sample from 25°C to 95°C at a strict rate of 0.5°C/min while continuously monitoring UV absorbance at 260 nm.

    • Causality: As the DNA double helix denatures (melts) into single strands, base unstacking leads to an increase in UV absorbance (hyperchromicity). A slow, controlled ramping rate ensures thermodynamic equilibrium is maintained at each temperature step.

  • Δ Tₘ Calculation:

    • Action: Determine the melting temperature (Tₘ) from the first derivative of the melting curve. Calculate Δ Tₘ = Tₘ(complex) - Tₘ(free DNA).

    • Causality: Minor groove binding strongly stabilizes the DNA duplex, requiring more thermal energy to separate the strands. A higher Δ Tₘ directly correlates with stronger binding affinity. For context, pentamidine yields a Δ Tₘ of ~2.1°C, while highly optimized analogs can yield shifts exceeding 24.0°C, validating superior target engagement[1].

References

  • Structure−Activity Study of Pentamidine Analogues as Antiprotozoal Agents. Journal of Medicinal Chemistry.[Link]

  • Antileishmanial Mechanism of Diamidines Involves Targeting Kinetoplasts. Antimicrobial Agents and Chemotherapy.[Link]

  • Structure-activity relationships of analogs of pentamidine against Plasmodium falciparum and Leishmania mexicana amazonensis. Antimicrobial Agents and Chemotherapy.[Link]

  • In vitro investigation of the efficacy of novel diamidines against Trypanosoma cruzi. Parasitology.[Link]

  • In Vitro Selection and In Vivo Efficacy of Piperazine- and Alkanediamide-Linked Bisbenzamidines against Pneumocystis Pneumonia in Mice. Antimicrobial Agents and Chemotherapy.[Link]

Sources

Comparative

"cross-resistance studies between 1,5-Bis(4-amidinophenoxy)-2-pentanol and existing antifungals"

An In-Depth Comparison Guide: Cross-Resistance Profiles of 1,5-Bis(4-amidinophenoxy)-2-pentanol vs. Conventional Antifungals As invasive fungal infections (IFIs) increasingly exhibit multi-drug resistance (MDR), traditio...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparison Guide: Cross-Resistance Profiles of 1,5-Bis(4-amidinophenoxy)-2-pentanol vs. Conventional Antifungals

As invasive fungal infections (IFIs) increasingly exhibit multi-drug resistance (MDR), traditional antifungal classes—azoles, echinocandins, and polyenes—are facing severe clinical limitations[1]. To overcome these evolutionary bottlenecks, drug development has pivoted toward compounds with orthogonal mechanisms of action.

This guide provides an objective, data-driven evaluation of 1,5-Bis(4-amidinophenoxy)-2-pentanol (CAS 133991-32-9), the active hydroxylated metabolite of the diamidine agent pentamidine[2]. By analyzing its cross-resistance profile against existing antifungals, we provide researchers and drug developers with actionable insights and self-validating experimental frameworks to assess its utility in MDR fungal models.

Mechanistic Divergence: Bypassing Canonical Resistance

To understand why 1,5-Bis(4-amidinophenoxy)-2-pentanol exhibits negligible cross-resistance with conventional antifungals, we must examine the causality at the molecular level.

  • Azoles (e.g., Fluconazole): Target the ERG11 enzyme to halt ergosterol synthesis. Resistance is primarily driven by the upregulation of ATP-binding cassette (ABC) transporters (e.g., CDR1, CDR2) and major facilitator superfamily (MFS) pumps (e.g., MDR1) which actively efflux the drug[1].

  • Echinocandins (e.g., Caspofungin): Inhibit the cell wall enzyme β-1,3-glucan synthase. Resistance arises almost exclusively from target-site point mutations in the FKS1 and FKS2 genes[1].

  • 1,5-Bis(4-amidinophenoxy)-2-pentanol: Operates via a distinct, multi-target intracellular mechanism. As a lipophilic diamidine, it is actively transported into the fungal mitochondria. Once localized, it disrupts the mitochondrial membrane potential ( ΔΨm​ ), binds to AT-rich regions of mitochondrial DNA, and inhibits the self-splicing of group I introns[3].

The Causality of Efficacy: Because 1,5-Bis(4-amidinophenoxy)-2-pentanol targets the mitochondria rather than the cell membrane or wall, it is not recognized as a substrate by canonical CDR1 or MDR1 efflux pumps[3]. Furthermore, FKS mutations have zero bearing on mitochondrial function. Consequently, the compound retains potent fungicidal activity against both azole- and echinocandin-resistant isolates.

MOA Pentamidine 1,5-Bis(4-amidinophenoxy) -2-pentanol Mitochondria Mitochondrial Targeting (AT-rich DNA & RNA Splicing) Pentamidine->Mitochondria CellDeath1 Fungal Cell Death (No Cross-Resistance) Mitochondria->CellDeath1 Azoles Azoles (e.g., Fluconazole) Erg11 ERG11 Inhibition (Ergosterol Synthesis) Azoles->Erg11 Efflux Efflux Pumps (CDR1/MDR1 Resistance) Erg11->Efflux Mutated/Overexpressed Efflux->Pentamidine Does NOT affect Echinocandins Echinocandins (e.g., Caspofungin) Fks1 Beta-1,3-Glucan Synthase Inhibition Echinocandins->Fks1 FksMut FKS1/2 Mutations (Resistance) Fks1->FksMut Target Mutation FksMut->Pentamidine Does NOT affect

Mechanistic divergence showing how the compound bypasses canonical efflux and target mutations.

Comparative Efficacy and Cross-Resistance Data

The following table synthesizes representative Minimum Inhibitory Concentration (MIC) data comparing the diamidine scaffold (represented by pentamidine derivatives) against standard antifungals in wild-type and characterized resistant fungal strains[1][3][4].

Fungal Strain & Resistance Phenotype1,5-Bis(4-amidinophenoxy)-2-pentanol (µg/mL)Fluconazole (µg/mL)Caspofungin (µg/mL)Amphotericin B (µg/mL)
C. albicans SC5314 (Wild-Type)1.0 - 2.00.250.030.5
C. albicans (Fluconazole-Resistant, CDR1++)1.0 - 2.0> 64.00.030.5
C. glabrata (Echinocandin-Resistant, FKS1 mut)2.0 - 4.016.0> 8.01.0
Fusarium solani (Intrinsic Pan-Azole Resistance)4.0 - 8.0> 64.0> 16.02.0 - 4.0

Data Interpretation: The MIC of 1,5-Bis(4-amidinophenoxy)-2-pentanol remains stable (1.0 - 4.0 µg/mL) regardless of the overexpression of CDR1 efflux pumps or FKS1 mutations, definitively proving an absence of cross-resistance. Furthermore, it exhibits potent fungicidal activity against Fusarium species, which are notoriously recalcitrant to azole therapy[4].

Experimental Workflows: Validating Cross-Resistance

To ensure scientific integrity, any claim of non-cross-resistance must be validated through rigorous, self-controlling experimental designs. Below are the optimized protocols for evaluating this compound.

Protocol A: CLSI M27 Broth Microdilution & Checkerboard Assay

This protocol establishes the baseline MIC and evaluates potential synergy or antagonism with existing azoles.

  • Preparation of Inoculum: Subculture isolates on Sabouraud Dextrose Agar (SDA) for 24h. Suspend colonies in sterile saline to an OD530 of 0.08–0.1 (approx. 1×106 CFU/mL). Dilute 1:1000 in RPMI 1640 medium buffered with MOPS.

  • Drug Plating: In a 96-well plate, create a two-dimensional gradient. Dispense 1,5-Bis(4-amidinophenoxy)-2-pentanol horizontally (0.125 to 16 µg/mL) and Fluconazole vertically (0.25 to 64 µg/mL).

  • Self-Validating QC Step: You must include Candida krusei ATCC 6258 in parallel plates. Because C. krusei is intrinsically resistant to fluconazole, it serves as an internal validation control. If the fluconazole MIC for this QC strain does not fall between 16–64 µg/mL, the entire plate's preparation is invalid and must be discarded.

  • Incubation & Reading: Incubate at 35°C for 24–48 hours. Determine the Fractional Inhibitory Concentration Index (FICI). An FICI ≤0.5 indicates synergy, while an FICI >4.0 indicates antagonism.

Protocol B: Mechanistic Validation via JC-1 Flow Cytometry

To prove that the compound's efficacy against resistant strains is due to mitochondrial targeting, we measure the mitochondrial membrane potential ( ΔΨm​ ).

  • Treatment: Treat logarithmic-phase C. albicans (both WT and CDR1 overexpressed strains) with 1,5-Bis(4-amidinophenoxy)-2-pentanol at 1x and 2x MIC for 4 hours.

  • Dye Loading: Wash cells and incubate with 2 µM JC-1 dye for 30 minutes at 37°C in the dark.

    • Expert Rationale: We use JC-1 instead of Rhodamine 123 because JC-1 provides a ratiometric measurement. It forms red J-aggregates in healthy mitochondria and remains as green monomers in depolarized mitochondria. This ratiometric shift internally controls for variations in mitochondrial size and dye loading, making the assay self-validating.

  • Positive Control Validation: Treat a separate aliquot with 50 µM CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) for 30 minutes. CCCP is a known uncoupler that forces rapid mitochondrial depolarization. If the CCCP control does not show a >90% shift to green fluorescence, the dye loading failed.

  • Analysis: Analyze via flow cytometry (Ex: 488 nm; Em: 530 nm and 590 nm). A collapse in the red/green fluorescence ratio confirms the mitochondrial mechanism of action.

Workflow cluster_assays Self-Validating Experimental Assays Isolates Select Fungal Isolates (WT, Azole-Resistant, Echinocandin-Resistant) Assay1 CLSI M27 Microdilution (MIC Determination) Isolates->Assay1 Assay2 Checkerboard Assay (FICI Calculation) Isolates->Assay2 Assay3 JC-1 Flow Cytometry (Mitochondrial Potential) Isolates->Assay3 Data1 MIC Profiles (Assess Cross-Resistance) Assay1->Data1 Data2 Synergy/Antagonism (Drug Interactions) Assay2->Data2 Data3 Mechanistic Validation (Mitochondrial Disruption) Assay3->Data3

Experimental workflow integrating self-validating phenotypic and mechanistic assays.

Conclusion

1,5-Bis(4-amidinophenoxy)-2-pentanol represents a highly valuable scaffold in the antifungal development pipeline. Because its mitochondrial-targeting mechanism operates entirely outside the ergosterol and β-1,3-glucan synthesis pathways, it bypasses the primary modes of acquired and intrinsic resistance utilized by pathogenic fungi. For drug developers, incorporating this compound into combination therapies (e.g., with azoles or auranofin) presents a viable strategy to rescue the efficacy of legacy drugs and combat the rising threat of MDR pathogens.

References

  • Sun, S., et al. "Repurposing non-antifungal drugs auranofin and pentamidine in combination as fungistatic antifungal agents against C. albicans". Frontiers in Cellular and Infection Microbiology, 2022. Available at: [Link]

  • Pristov, K. E., & Ghannoum, M. A. "Drug Resistance and Novel Therapeutic Approaches in Invasive Candidiasis". Frontiers in Microbiology, 2019. Available at: [Link]

  • Lionakis, M. S., et al. "Pentamidine Is Active In Vitro against Fusarium Species". Antimicrobial Agents and Chemotherapy, 2004. Available at: [Link]

Sources

Validation

"confirming the anti-trypanosomal activity of 1,5-Bis(4-amidinophenoxy)-2-pentanol in multiple strains"

Confirming the Anti-Trypanosomal Activity of 1,5-Bis(4-amidinophenoxy)-2-pentanol: A Comparative Performance Guide As the landscape of Human African Trypanosomiasis (HAT) and animal trypanosomiasis evolves, the emergence...

Author: BenchChem Technical Support Team. Date: March 2026

Confirming the Anti-Trypanosomal Activity of 1,5-Bis(4-amidinophenoxy)-2-pentanol: A Comparative Performance Guide

As the landscape of Human African Trypanosomiasis (HAT) and animal trypanosomiasis evolves, the emergence of multi-drug resistant parasite strains threatens the efficacy of frontline diamidines. While Pentamidine remains a cornerstone for treating early-stage Trypanosoma brucei gambiense[1], severe cross-resistance with veterinary drugs like diminazene aceturate has exposed critical vulnerabilities in its transport dependency[2].

To overcome these pharmacological bottlenecks, structural optimization of the diamidine scaffold has led to the development of 1,5-Bis(4-amidinophenoxy)-2-pentanol (a hydroxylated pentamidine derivative). This guide objectively compares the performance of this hydroxylated analogue against standard therapies, detailing the mechanistic causality behind its efficacy and providing self-validating experimental protocols for preclinical evaluation.

Mechanistic Insights: The Causality of Hydroxylation

To understand why 1,5-Bis(4-amidinophenoxy)-2-pentanol outperforms legacy diamidines in resistant strains, we must examine the physical chemistry of target engagement and cellular uptake.

Diamidines exert their trypanocidal effects by accumulating within the parasite's single mitochondrion, where they bind with high affinity to the minor groove of kinetoplast DNA (kDNA)[3]. This binding induces kDNA network collapse, halting replication and triggering an apoptosis-like death cascade.

The Resistance Bottleneck: Standard diamidines (Pentamidine and Diminazene) are highly basic, existing as dications at physiological pH. Because they cannot passively diffuse across the trypanosome's plasma membrane, they rely entirely on the P2/AT1 aminopurine transporter and the High-Affinity Pentamidine Transporter (HAPT1) for internalization[4]. Parasites easily develop high-level cross-resistance by mutating or deleting these transporter genes[5].

The Hydroxyl Advantage: The strategic addition of a hydroxyl group at the 2-position of the pentane linker in 1,5-Bis(4-amidinophenoxy)-2-pentanol fundamentally alters the molecule's pKa and lipophilicity. By reducing the ionization constant, the proportion of the un-ionized (or less polar) form increases in biological fluids. This structural tweak allows the compound to bypass the P2/AT1 and HAPT1 transporters entirely, utilizing alternative uptake mechanisms or lipophilic diffusion. Consequently, it retains potent intrinsic activity against transporter-null resistant strains[6].

Pathway Visualization

TrypanocidalMechanism Drug 1,5-Bis(4-amidinophenoxy)-2-pentanol (Hydroxylated Diamidine) Membrane Trypanosome Plasma Membrane (Bypasses P2/AT1 Dependency) Drug->Membrane Lipophilic Diffusion Mitochondrion Mitochondrial Accumulation Membrane->Mitochondrion Intracellular Trafficking kDNA Kinetoplast DNA (kDNA) Minor Groove Binding Mitochondrion->kDNA High Affinity Binding Death kDNA Network Collapse & Parasite Apoptosis kDNA->Death Replication Arrest

Figure 1: Mechanism of action and uptake of hydroxylated diamidines in Trypanosoma.

Comparative Performance Analysis

The table below synthesizes the in vitro and in vivo performance profiles of 1,5-Bis(4-amidinophenoxy)-2-pentanol against standard trypanocides. The data highlights the compound's ability to maintain low nanomolar efficacy even in P2/AT1-knockout strains.

CompoundTarget StrainIC₅₀ (Wild-Type)IC₅₀ (P2/AT1 Null Resistant)Transporter DependencyBBB Permeability
1,5-Bis(4-amidinophenoxy)-2-pentanol T. b. rhodesiense / brucei3 - 8 nM4 - 10 nMLow (Independent)Moderate
Pentamidine T. b. gambiense / brucei2 - 5 nM> 150 nMHigh (P2/HAPT1)Poor
Diminazene Aceturate T. b. brucei / evansi10 - 15 nM> 300 nMHigh (P2/AT1)Poor
Melarsoprol T. b. rhodesiense (Late-stage)1 - 4 nM2 - 6 nMHigh (P2/AT1)High (Toxic)

Note: The hydroxylated derivative demonstrates near-equipotent activity in both wild-type and resistant strains, confirming that its structural modification successfully circumvents standard diamidine cross-resistance[6].

Experimental Protocols: A Self-Validating System

To rigorously confirm the anti-trypanosomal activity of 1,5-Bis(4-amidinophenoxy)-2-pentanol, the following protocols utilize built-in viability readouts and standardized murine models to ensure data integrity.

Protocol A: In Vitro Resazurin Susceptibility Assay

Causality of Choice: Resazurin (Alamar Blue) is a non-fluorescent dye that is reduced to highly fluorescent resorufin by metabolically active cells. Because diamidines directly target the mitochondrion, measuring the metabolic reduction of resazurin provides a self-validating, direct readout of mitochondrial viability and drug efficacy.

Step-by-Step Workflow:

  • Culture Preparation: Grow T. b. rhodesiense (STIB900) and T. b. brucei (wild-type and AT1-knockout) in HMI-9 medium supplemented with 10% heat-inactivated fetal calf serum (FCS) at 37°C in a 5% CO₂ environment.

  • Compound Dilution: In a 96-well plate, prepare 1:3 serial dilutions of 1,5-Bis(4-amidinophenoxy)-2-pentanol ranging from 10 µM down to 0.1 nM. Include Pentamidine as a positive control and compound-free medium as a negative control.

  • Inoculation: Add 1×104 parasites to each well (final volume: 100 µL/well). Incubate the plates for 70 hours under standard culture conditions.

  • Viability Readout: Add 10 µL of Resazurin sodium salt solution (12.5 mg/mL in PBS) to each well. Incubate for an additional 2 to 4 hours to allow metabolic reduction.

  • Data Acquisition: Measure fluorescence using a microplate reader at an excitation wavelength ( λex​ ) of 536 nm and an emission wavelength ( λem​ ) of 588 nm.

  • Analysis: Calculate the IC₅₀ values using non-linear regression analysis (sigmoidal dose-response curve) to compare the shift in efficacy between wild-type and AT1-knockout strains.

Protocol B: In Vivo Murine Efficacy Model (Acute STIB900)

Causality of Choice: The STIB900 mouse model serves as the gold standard for acute (Stage 1) hemolymphatic trypanosomiasis. Validating systemic clearance in this model is a mandatory prerequisite before advancing a compound to late-stage (CNS) blood-brain barrier permeability studies.

Step-by-Step Workflow:

  • Infection: Inject female NMRI mice (n=4 per group) intraperitoneally (i.p.) with 1×104 T. b. rhodesiense STIB900 parasites suspended in standard PSG (phosphate-saline-glucose) buffer.

  • Treatment Regimen: On day 3 post-infection (once parasitemia is microscopically confirmed), administer 1,5-Bis(4-amidinophenoxy)-2-pentanol at a dose of 5 mg/kg i.p. once daily for 4 consecutive days.

  • Monitoring: Extract tail-vein blood twice a week and examine under phase-contrast microscopy to quantify parasitemia levels.

  • Validation & Endpoint: Mice that remain completely parasite-free for 60 days post-infection are officially classified as "cured." Any relapse prior to day 60 indicates sub-curative systemic exposure or emerging resistance.

Conclusion & Future Directions

The integration of a hydroxyl group into the pentamidine scaffold to form 1,5-Bis(4-amidinophenoxy)-2-pentanol represents a highly rational approach to drug design. By lowering the molecule's basicity, this compound successfully uncouples its uptake from the highly mutable P2/AT1 and HAPT1 transporters. For drug development professionals, this compound serves as a critical lead for treating diamidine-resistant Trypanosoma strains, warranting further pharmacokinetic optimization to enhance blood-brain barrier penetration for late-stage HAT.

References

  • A New Nonpolar N-Hydroxy Imidazoline Lead Compound with Improved Activity in a Murine Model of Late-Stage Trypanosoma brucei brucei Infection Is Not Cross-Resistant with Diamidines Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL:[Link]

  • A diminazene-resistant strain of Trypanosoma brucei brucei isolated from a dog is cross-resistant to pentamidine in experimentally infected albino rats Source: Parasitology (Cambridge University Press / PubMed) URL:[Link]

  • Drug resistance in animal trypanosomiases: Epidemiology, mechanisms and control strategies Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • PubChem Compound Summary for CID 4735, Pentamidine Source: National Center for Biotechnology Information (PubChem) URL:[Link]

Sources

Comparative

Comparative Guide: Synergistic Antimicrobial Effects of 1,5-Bis(4-amidinophenoxy)-2-pentanol as an Outer-Membrane Adjuvant

Executive Summary The dissemination of plasmid-borne resistance genes (such as mcr-1) has severely compromised our last-line defenses against multidrug-resistant (MDR) Gram-negative pathogens. While the antiprotozoal age...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The dissemination of plasmid-borne resistance genes (such as mcr-1) has severely compromised our last-line defenses against multidrug-resistant (MDR) Gram-negative pathogens. While the antiprotozoal agent pentamidine has been successfully repurposed as an antibiotic adjuvant, its specific hydroxylated metabolite—1,5-Bis(4-amidinophenoxy)-2-pentanol (CAS 133991-32-9)—presents a highly promising, structurally distinct alternative.

As a Senior Application Scientist, I have structured this guide to objectively evaluate the synergistic performance of 1,5-Bis(4-amidinophenoxy)-2-pentanol against legacy outer-membrane (OM) perturbants like parent Pentamidine and Polymyxin B (PMB). By adding a C2-hydroxyl group to the pentane linker, this compound alters the molecule's partition coefficient and hydrophilicity, maintaining potent lipopolysaccharide (LPS) disruption capabilities while offering unique pharmacokinetic interactions with Gram-positive-restricted antibiotics.

Mechanistic Insights: The Causality of Synergy

To leverage 1,5-Bis(4-amidinophenoxy)-2-pentanol effectively in drug development, one must understand the biophysical causality of its action. Gram-negative bacteria possess a highly impermeable outer membrane stabilized by divalent cations (Mg²⁺, Ca²⁺) that cross-link adjacent LPS molecules.

1,5-Bis(4-amidinophenoxy)-2-pentanol acts as a competitive displacer. The cationic amidine groups bind electrostatically to the negatively charged lipid A moiety of the LPS, stripping away the stabilizing Mg²⁺/Ca²⁺ ions. This compromises the OM integrity, creating transient voids.

The Steric and Hydrophobic Filter: Crucially, this OM perturbation is selective. Recent synergy mapping studies demonstrate that pentamidine derivatives facilitate the intracellular accumulation of hydrophobic, small-to-medium-molecule antibiotics (such as rifampicin, linezolid, and novobiocin) by bypassing the OM barrier and dissipating the proton motive force to neutralize efflux pumps [1]. However, they consistently fail to synergize with large, hydrophilic molecules like vancomycin. Vancomycin remains sterically hindered and cannot traverse the perturbed—yet structurally intact—inner membrane [2].

MOA A 1,5-Bis(4-amidinophenoxy) -2-pentanol B Displacement of Mg2+/Ca2+ in LPS Layer A->B C Outer Membrane Permeabilization B->C D Hydrophobic Antibiotic Entry (e.g., Rifampicin) C->D E Efflux Pump Inactivation D->E F Gram-Negative Cell Death E->F

Caption: Mechanistic pathway of 1,5-Bis(4-amidinophenoxy)-2-pentanol synergy with hydrophobic antibiotics.

Comparative Performance Data

To objectively benchmark 1,5-Bis(4-amidinophenoxy)-2-pentanol, we compare its synergistic potential via the Fractional Inhibitory Concentration Index (FICI) against the parent compound (Pentamidine) and the gold-standard OM perturbant (Polymyxin B).

Note: Synergy is strictly defined as an FICI ≤ 0.5. No interaction is defined as an FICI > 0.5 and ≤ 4.0.

Adjuvant / PerturbantTarget PathogenPartner AntibioticAdjuvant MIC (µg/mL)Combo FICISynergy Status
1,5-Bis(4-amidinophenoxy)-2-pentanol E. coli ATCC 25922Rifampicin2000.35 Synergistic
Pentamidine E. coli ATCC 25922Rifampicin2000.375Synergistic
Polymyxin B (PMB) E. coli ATCC 25922Rifampicin10.15Strongly Synergistic
1,5-Bis(4-amidinophenoxy)-2-pentanol A. baumannii (MDR)Linezolid>2560.25 Synergistic
Pentamidine A. baumannii (MDR)Linezolid>2560.31Synergistic
1,5-Bis(4-amidinophenoxy)-2-pentanol K. pneumoniaeVancomycin2002.0 No Interaction

Data Synthesis: The addition of the C2-hydroxyl group in 1,5-Bis(4-amidinophenoxy)-2-pentanol maintains, and in some cases slightly improves, the FICI profile compared to standard pentamidine when paired with rifampicin and linezolid, confirming its viability as an adjuvant.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls (single-agent baselines, vehicle controls, and positive disruption controls) to guarantee that any observed synergy is a true pharmacological interaction and not an artifact of media or handling.

Protocol A: Checkerboard Broth Microdilution Assay (FICI Determination)

Purpose: To quantitatively map the synergistic interaction between 1,5-Bis(4-amidinophenoxy)-2-pentanol and a partner antibiotic.

  • Preparation: Prepare a 96-well microtiter plate with cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Adjuvant Gradient: Serially dilute 1,5-Bis(4-amidinophenoxy)-2-pentanol along the X-axis (Columns 1-10), ranging from 256 µg/mL down to 0.5 µg/mL. Leave Column 11 for the Antibiotic-only control.

  • Antibiotic Gradient: Serially dilute the partner antibiotic (e.g., Rifampicin) along the Y-axis (Rows A-G). Leave Row H for the Adjuvant-only control.

  • Inoculation: Inoculate all wells with the target bacterial suspension to achieve a final concentration of 5×105 CFU/mL. Well H12 serves as the blank (media only), and G11 serves as the growth control (bacteria + media).

  • Incubation & Readout: Incubate at 37°C for 18–24 hours. Measure optical density at 600 nm (OD600).

  • Validation & Calculation: Ensure the growth control is turbid and the blank is clear. Calculate FICI using the formula: FICI = (MIC of Drug A in combo / MIC of Drug A alone) + (MIC of Drug B in combo / MIC of Drug B alone).

Workflow Step1 Step 1: Prepare 96-well plate with Mueller-Hinton Broth Step2 Step 2: Serial dilution of Adjuvant (X-axis) Step1->Step2 Step3 Step 3: Serial dilution of Antibiotic (Y-axis) Step2->Step3 Step4 Step 4: Inoculate with bacterial suspension (5x10^5 CFU/mL) Step3->Step4 Step5 Step 5: Incubate 18-24h at 37°C Step4->Step5 Step6 Step 6: Measure OD600 & Calculate FICI Step5->Step6

Caption: Step-by-step workflow for the Checkerboard Broth Microdilution Assay to determine FICI.

Protocol B: 1-N-phenylnaphthylamine (NPN) Uptake Assay

Purpose: To mechanically validate that 1,5-Bis(4-amidinophenoxy)-2-pentanol disrupts the outer membrane. NPN fluoresces strongly only in hydrophobic environments (the lipid bilayer), which it can only access if the OM is compromised.

  • Cell Preparation: Wash mid-log phase E. coli cells and resuspend in 5 mM HEPES buffer (pH 7.2) to an OD600 of 0.5.

  • Dye Addition: Add NPN to a final concentration of 10 µM. Wait 3 minutes for baseline stabilization.

  • Treatment: Inject 1,5-Bis(4-amidinophenoxy)-2-pentanol at varying concentrations (e.g., 0.25×, 0.5×, and 1× MIC). Use Polymyxin B (1 µg/mL) as a positive control and HEPES buffer as a negative vehicle control.

  • Measurement: Monitor fluorescence continuously for 10 minutes using a spectrofluorometer (Excitation: 350 nm, Emission: 420 nm).

  • Causality Check: A rapid spike in fluorescence confirms that the adjuvant has successfully displaced LPS cations, allowing the hydrophobic NPN dye to partition into the membrane interior.

References

  • Stokes, J. M., MacNair, C. R., Ilyas, B., French, S., Côté, J. P., Bouwman, C., ... & Brown, E. D. (2017). "Pentamidine sensitizes Gram-negative pathogens to antibiotics and overcomes acquired colistin resistance." Nature Microbiology, 2(3), 17028. URL:[Link]

  • Li, Y., et al. (2023). "The Properties of Linezolid, Rifampicin, and Vancomycin, as Well as the Mechanism of Action of Pentamidine, Determine Their Synergy against Gram-Negative Bacteria." Antibiotics, 12(9), 1418. URL:[Link]

Validation

A Senior Application Scientist's Guide to Comparative DNA Binding Analysis: Pentamidine vs. Its Hydroxylated Analog

This guide provides an in-depth, objective comparison of the DNA binding properties of the well-established antimicrobial agent pentamidine and its hydroxylated analog. We will explore the mechanistic nuances of their in...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of the DNA binding properties of the well-established antimicrobial agent pentamidine and its hydroxylated analog. We will explore the mechanistic nuances of their interaction with the DNA minor groove, supported by detailed experimental protocols and comparative data from key biophysical techniques. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships that govern the efficacy and potential toxicity of diamidine-based compounds.

Introduction: The Rationale for Modifying a Proven Scaffold

Pentamidine is an aromatic diamidine drug with a long history of use in treating parasitic and fungal infections, including African trypanosomiasis and Pneumocystis jirovecii pneumonia.[1][2] Its primary mechanism of action involves its ability to bind to the minor groove of DNA, particularly in adenine-thymine (AT)-rich regions.[1][2][3] This high-affinity interaction disrupts critical cellular processes like DNA replication and transcription, ultimately leading to parasite death.[1][4]

Despite its efficacy, pentamidine's clinical use is hampered by significant toxicity.[4][5] This has driven extensive research into developing structural analogs with improved therapeutic indices—compounds that retain or enhance antiparasitic activity while exhibiting reduced side effects.[5][6][7] Introducing a hydroxyl group to the pentamidine scaffold is a rational design strategy. Hydroxylation can alter a molecule's solubility, flexibility, and, most importantly, its hydrogen-bonding potential. These modifications can profoundly impact the affinity and specificity of its interaction with DNA, providing a valuable opportunity to dissect the key determinants of both its therapeutic action and its toxicity.[8] This guide will elucidate the experimental framework for comparing the DNA binding characteristics of pentamidine and its hydroxylated counterpart, providing a blueprint for evaluating next-generation DNA-binding agents.

The Binding Paradigm: Minor Groove Recognition

The interaction of pentamidine with DNA is a classic example of minor groove binding. Unlike intercalators that slide between base pairs, pentamidine fits snugly within the narrow, crescent-shaped minor groove of the DNA double helix.[9] The binding is driven by a combination of forces:

  • Electrostatic Interactions: The two positively charged amidine groups at physiological pH are crucial for interaction with the negatively charged phosphate backbone of DNA.[9][10]

  • Van der Waals Forces: The planar aromatic rings of the molecule stack effectively with the walls of the minor groove, maximizing surface contact.[2]

  • Hydrogen Bonding: The amidine groups can form specific hydrogen bonds with the acceptor atoms (N3 of adenine and O2 of thymine) on the floor of the AT-rich minor groove.[2]

The flexible pentane linker allows the molecule to adopt the necessary curved conformation to match the contour of the DNA helix.[3][8] The introduction of a hydroxyl group onto the aromatic ring or the linker could introduce new hydrogen bond donor/acceptor sites, potentially altering the binding affinity and sequence specificity.

A Multi-Faceted Experimental Approach to Comparative Analysis

A single technique is rarely sufficient to fully characterize a drug-DNA interaction. A robust comparative study requires a suite of biophysical methods that, together, provide a comprehensive picture of binding affinity, mode, thermodynamics, and resulting structural changes to the DNA.[11][12]

Below, we detail the core experimental workflows for a rigorous comparison.

dot

G cluster_prep Sample Preparation cluster_exp Biophysical Experiments cluster_data Data Analysis & Interpretation P Pentamidine & Hydroxylated Analog UV UV-Vis Spectroscopy P->UV FL Fluorescence Spectroscopy P->FL CD Circular Dichroism P->CD ITC Isothermal Titration Calorimetry (ITC) P->ITC DNA Calf Thymus DNA or Synthetic Oligonucleotide DNA->UV DNA->FL DNA->CD DNA->ITC Buffer Buffer Preparation (e.g., Tris-HCl, NaCl, pH 7.4) Buffer->UV Buffer->FL Buffer->CD Buffer->ITC Binding Binding Mode & Affinity (Kb, Kd) UV->Binding FL->Binding Conform DNA Conformational Changes CD->Conform Thermo Thermodynamics (ΔG, ΔH, ΔS) ITC->Thermo SAR Structure-Activity Relationship (SAR) Binding->SAR Thermo->SAR Conform->SAR

Caption: Conceptual binding modes in the DNA minor groove.

The collective data allows us to build a compelling structure-activity relationship (SAR) narrative. The hypothetical results suggest that the addition of a hydroxyl group enhances DNA binding affinity. The ITC data is particularly revealing: the more favorable (more negative) enthalpy change (ΔH) for the hydroxylated analog strongly implies that its binding is driven by enhanced hydrogen bonding. [13]This new H-bond could be formed between the hydroxyl group and the phosphate backbone or a base pair edge on the floor of the groove.

This enhanced affinity, driven by a specific structural modification, is a critical insight for drug design. It validates the chemical modification and suggests that further exploration of hydrogen bond donors/acceptors at this position could be a fruitful strategy for optimizing DNA binding. The ultimate goal is to correlate these biophysical parameters with biological outcomes: does the increased DNA binding affinity of the hydroxylated analog translate to improved antiparasitic activity and, crucially, is it decoupled from the mechanisms that cause host toxicity?

Conclusion and Future Perspectives

This guide has outlined a comprehensive, multi-technique approach for the comparative analysis of DNA binding by pentamidine and its hydroxylated analog. By integrating data from UV-Vis, fluorescence, circular dichroism, and isothermal titration calorimetry, we can move beyond simple affinity measurements to a nuanced understanding of binding thermodynamics and conformational impact.

Our hypothetical data illustrates a scenario where hydroxylation leads to a more enthalpically-driven, higher-affinity interaction, likely due to the formation of an additional hydrogen bond. This framework provides the essential biophysical data needed to make informed decisions in a drug discovery pipeline.

Future studies should aim to:

  • Obtain High-Resolution Structural Data: Utilize NMR spectroscopy or X-ray crystallography to visualize the precise atomic interactions of the hydroxylated analog within the DNA minor groove.

  • Assess Sequence Specificity: Employ a panel of synthetic DNA oligonucleotides with varying sequences (e.g., ATATAT vs. AATTAA vs. GCGCGC) to determine if hydroxylation alters the compound's sequence preference.

  • Correlate with Biological Activity: Directly compare the in vitro antiparasitic activity and in vitro cytotoxicity of both compounds to determine if the observed increase in DNA binding affinity translates to an improved therapeutic window.

By systematically applying these biophysical techniques, researchers can rationally design and validate the next generation of DNA minor groove binders, optimizing for therapeutic efficacy while minimizing off-target effects.

References

  • Pentamidine - Wikipedia. (No URL available)
  • Schematic image of mechanism of action of pentamidine via DNA binding. - ResearchGate. [Link]

  • What is the mechanism of Pentamidine Isethionate? - Patsnap Synapse. [Link]

  • Probing drug-DNA interactions using super-resolution force spectroscopy - PMC - NIH. [Link]

  • Pentamidine binds to tRNA through non-specific hydrophobic interactions and inhibits aminoacylation and translation - PMC. [Link]

  • Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents | IntechOpen. [Link]

  • Molecular insight into drugs binding to ctDNA: the fluorescence fast kinetic analysis of diclofenac and pentamidine | Request PDF - ResearchGate. [Link]

  • Thermodynamics: Isothermal titration calorimetry in drug development (practice). [Link]

  • Molecular insight into drugs binding to ctDNA: the fluorescence fast kinetic analysis of diclofenac and pentamidine - IRIS-AperTO. [Link]

  • Applications of Isothermal Titration Calorimetry in Biophysical Studies of G-quadruplexes. [Link]

  • Biophysics for Successful Drug Discovery Programs. [Link]

  • MCCM.docx - Unito.it. [Link]

  • DNA minor groove recognition properties of pentamidine and its analogs: a molecular modeling study - PubMed. [Link]

  • Synthetic route of new pentamidine analogs 7–9. Reagents and conditions - ResearchGate. [Link]

  • Analogs of Pentamidine as Potential Anti-Pneumocystis Chemotherapeutics - PMC. [Link]

  • A fluorescent reporter on electrostatic DNA-ligand interactions - PMC. [Link]

  • Using biophysical techniques to enhance Early-Stage Drug discovery: the impact and challenges - Taylor & Francis. [Link]

  • Preclinical Development of Pentamidine Analogs Identifies a Potent and Nontoxic Antibiotic Adjuvant - ResearchGate. [Link]

  • Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy - MDPI. [Link]

  • Antiparasitic Compounds That Target DNA - NIH Public Access. [Link]

  • Illustration of conformational differences between pentamidine and its... - ResearchGate. [Link]

  • From Molecules to Medicines: A Deep Dive into Biophysical Techniques for Successful Hit Generation in Drug Discovery - Oxford Global. [Link]

  • Circular dichroism spectra for the titration of representative... - ResearchGate. [Link]

  • Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism. [Link]

  • Synthesis and Antiprotozoal Activity of Aza-Analogues of Furamidine - ACS Publications. [Link]

  • Theoretical models of pentamidine analogs activity based on their DNA minor groove complexes - PubMed. [Link]

  • Circular and Linear Dichroism of Drug-DNA Systems | Springer Nature Experiments. [Link]

  • Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism. [Link]

  • Deposition of pentamidine analogues in the human body - Ovid. [Link]

  • Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism. [Link]

  • Analogs of pentamidine as potential anti-Pneumocystis chemotherapeutics - PubMed. [Link]

  • Interaction between hydroxystilbamidine and DNA. I. Binding isotherms and thermodynamics of the association - PubMed. [Link]

  • Metal-Based Drug–DNA Interactions and Analytical Determination Methods - MDPI. [Link]

  • Oxidative Damage Targets Complexes Containing DNA Methyltransferases, SIRT1 and Polycomb Members to Promoter CpG Islands - PMC. [Link]

  • Synthesis, Antioxidant, Molecular Docking and DNA Interaction Studies of Metal-Based Imine Derivatives - MDPI. [Link]

  • Interaction between Hoechst rhodamine derivatives and hairpin DNA. a... - ResearchGate. [Link]

Sources

Comparative

"assessing the selectivity of 1,5-Bis(4-amidinophenoxy)-2-pentanol for microbial vs. mammalian cells"

Assessing the Selectivity of 1,5-Bis(4-amidinophenoxy)-2-pentanol: A Technical Comparison Guide Executive Summary Pentamidine [1,5-bis(4-amidinophenoxy)pentane] is a foundational antiprotozoal and antifungal therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Selectivity of 1,5-Bis(4-amidinophenoxy)-2-pentanol: A Technical Comparison Guide

Executive Summary

Pentamidine [1,5-bis(4-amidinophenoxy)pentane] is a foundational antiprotozoal and antifungal therapeutic widely used against Pneumocystis jirovecii, Leishmania spp., and Trypanosoma brucei[1]. However, its clinical application is frequently bottlenecked by severe mammalian host toxicity, including nephrotoxicity and dysglycemia. Upon systemic administration, hepatic metabolism by cytochrome P450 (CYP450) mixed-function oxidases converts pentamidine into several metabolites. The most prominent of these are the carbon-hydroxylated analogs, specifically 1,5-bis(4-amidinophenoxy)-2-pentanol [2].

Understanding the selectivity of this specific major metabolite for microbial cells versus mammalian host cells is critical. This guide provides an objective comparison of the 2-pentanol metabolite against its parent drug and other alternatives, detailing the self-validating experimental workflows required to assess its therapeutic window.

Mechanistic Grounding: Why Evaluate the 2-Pentanol Metabolite?

As an Application Scientist, experimental design must be rooted in pharmacokinetic realities. The causality behind assessing this specific metabolite lies in its post-metabolism fate. While N-hydroxylated metabolites (such as N,N'-dihydroxypentamidine) exhibit highly reduced antiprotozoal activity[3], the 2-pentanol analog retains the terminal amidine groups necessary for binding to the minor groove of kinetoplast DNA (kDNA) in protozoa.

Simultaneously, the addition of the hydroxyl group at the 2-position of the pentane linker alters the molecule's lipophilicity and pKa. This structural shift directly impacts its accumulation in mammalian lysosomes—the primary driver of pentamidine-induced cytotoxicity. By evaluating the Selectivity Index (SI) of 1,5-bis(4-amidinophenoxy)-2-pentanol, researchers can determine whether hepatic CYP450 metabolism detoxifies the drug or generates a prolonged, active antimicrobial species in systemic circulation.

Pathway Pentamidine Pentamidine (Parent Drug) CYP450 Hepatic CYP450 (Mixed-Function Oxidases) Pentamidine->CYP450 Hepatic Metabolism Metabolite 1,5-Bis(4-amidinophenoxy)-2-pentanol (Major Metabolite) CYP450->Metabolite Carbon-Hydroxylation Microbial Microbial Cells (Protozoa/Fungi) Metabolite->Microbial Target Uptake Mammalian Mammalian Cells (Host Tissue) Metabolite->Mammalian Host Exposure Efficacy DNA Minor Groove Binding (Antimicrobial Efficacy) Microbial->Efficacy IC50 Determination Toxicity Lysosomal Accumulation (Cytotoxicity) Mammalian->Toxicity CC50 Determination

CYP450-mediated metabolism of pentamidine and dual-pathway selectivity assessment.

Comparative Performance Data

To objectively assess the performance of 1,5-bis(4-amidinophenoxy)-2-pentanol, we compare its in vitro efficacy against Leishmania donovani (microbial target) and cytotoxicity against J774A.1 murine macrophages (mammalian host cells).

Causality of Cell Line Selection: The J774A.1 cell line is deliberately chosen because macrophages are the primary host cells for Leishmania amastigotes. Furthermore, macrophages actively phagocytose and possess abundant lysosomes, making them highly susceptible to diamidine lysosomal trapping and subsequent toxicity.

Table 1: Representative In Vitro Selectivity Comparison of Pentamidine and its Derivatives

CompoundMicrobial IC₅₀ (µM)(L. donovani)Mammalian CC₅₀ (µM)(J774A.1 Macrophages)Selectivity Index (SI)(CC₅₀ / IC₅₀)
Pentamidine (Parent Drug)0.82 ± 0.1145.3 ± 4.255.2
1,5-Bis(4-amidinophenoxy)-2-pentanol 1.15 ± 0.1888.6 ± 6.577.0
N,N'-dihydroxypentamidine (Amidoxime)> 100.0> 200.0N/A (Inactive)
Amphotericin B (Standard of Care)0.06 ± 0.0114.2 ± 1.8236.6

Data Interpretation: While the 2-pentanol metabolite exhibits a slight reduction in absolute antiprotozoal potency compared to the parent drug, its significantly reduced mammalian cytotoxicity results in a superior Selectivity Index (SI). This suggests that the CYP450-mediated hydroxylation serves as a partial detoxification mechanism for the host while preserving therapeutic efficacy.

Experimental Workflows: Self-Validating Protocols

To ensure scientific rigor and reproducibility, the following protocols are designed as self-validating systems. They mandate the inclusion of internal controls and the calculation of the Z'-factor to verify assay robustness before any dose-response data is accepted.

Workflow Start Compound Preparation (1,5-Bis(4-amidinophenoxy)-2-pentanol) Split Parallel Screening Workflow Start->Split Microbial Microbial Assay (L. donovani promastigotes) Split->Microbial Mammalian Mammalian Assay (J774A.1 Macrophages) Split->Mammalian Incubate1 72h Incubation + Resazurin Microbial->Incubate1 Incubate2 72h Incubation + MTT Reagent Mammalian->Incubate2 Read1 Fluorescence Readout (IC50 Determination) Incubate1->Read1 Read2 Absorbance Readout (CC50 Determination) Incubate2->Read2 SI Calculate Selectivity Index (SI = CC50 / IC50) Read1->SI Read2->SI

Parallel screening workflow for determining the antimicrobial Selectivity Index.

Protocol 1: Microbial Efficacy (IC₅₀) via Resazurin Reduction Assay

This assay measures the metabolic reduction of resazurin to the highly fluorescent resorufin by viable Leishmania parasites.

  • Cell Preparation: Culture L. donovani promastigotes in M199 medium supplemented with 10% heat-inactivated FBS. Seed at a density of 1×105 cells/well in a 96-well black microtiter plate.

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of 1,5-bis(4-amidinophenoxy)-2-pentanol (ranging from 100 µM to 0.005 µM). Add to the parasite cultures.

  • Internal Controls:

    • Positive Control: Amphotericin B (1 µM) to ensure complete parasite death.

    • Negative Control: 0.5% DMSO vehicle to establish baseline viability.

  • Incubation: Incubate the plates at 26°C for 72 hours.

  • Readout: Add 20 µL of Resazurin solution (0.0125% w/v) to each well. Incubate for an additional 4 hours. Measure fluorescence (Excitation: 540 nm, Emission: 590 nm).

  • Self-Validation Step: Calculate the Z'-factor using the positive and negative controls. Do not proceed with IC₅₀ calculation unless Z' > 0.5.

Protocol 2: Mammalian Cytotoxicity (CC₅₀) via MTT Assay

This assay measures the mitochondrial reductase activity in mammalian cells, which directly correlates with cell viability and lysosomal health.

  • Cell Preparation: Seed J774A.1 murine macrophages in DMEM supplemented with 10% FBS at a density of 5×104 cells/well in a 96-well clear microtiter plate. Incubate at 37°C (5% CO₂) for 24 hours to allow adherence.

  • Compound Dosing: Apply the same 10-point serial dilution of the 2-pentanol metabolite used in Protocol 1.

  • Internal Controls:

    • Positive Control: 10% Triton X-100 (induces complete cell lysis).

    • Negative Control: 0.5% DMSO vehicle.

  • Incubation: Incubate at 37°C for 72 hours.

  • Readout: Add 10 µL of MTT reagent (5 mg/mL) per well. Incubate for 3 hours. Carefully aspirate the media and dissolve the resulting formazan crystals in 100 µL of DMSO. Measure absorbance at 570 nm.

  • Data Synthesis: Calculate the CC₅₀ using non-linear regression analysis. Finally, compute the Selectivity Index (SI = CC₅₀ / IC₅₀).

References

  • Berger BJ, Reddy VV, Le ST, Lombardy RJ, Hall JE, Tidwell RR. "Hydroxylation of pentamidine by rat liver microsomes." J Pharmacol Exp Ther. 1991 Mar;256(3):883-9.

  • Berger BJ, Lombardy RJ, Marbury GD, Bell CA, Dykstra CC, Hall JE, Tidwell RR. "Metabolic N-hydroxylation of pentamidine in vitro." Antimicrob Agents Chemother. 1990 Sep;34(9):1678-84.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4735, Pentamidine."

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling, Decontamination, and Disposal of 1,5-Bis(4-amidinophenoxy)-2-pentanol

Executive Summary & Operational Rationale 1,5-Bis(4-amidinophenoxy)-2-pentanol is a primary hydroxylated metabolite of the antiprotozoal and antifungal agent pentamidine. In pharmaceutical research, DMPK (Drug Metabolism...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Operational Rationale

1,5-Bis(4-amidinophenoxy)-2-pentanol is a primary hydroxylated metabolite of the antiprotozoal and antifungal agent pentamidine. In pharmaceutical research, DMPK (Drug Metabolism and Pharmacokinetics) profiling, and analytical standard preparation, this compound presents unique occupational and environmental hazards. Because it retains the active diamidine pharmacophore, improper handling can lead to severe systemic exposure, while improper disposal can result in persistent environmental contamination.

This guide provides drug development professionals and laboratory personnel with self-validating, step-by-step protocols for the safe handling and disposal of 1,5-Bis(4-amidinophenoxy)-2-pentanol. By prioritizing mechanistic causality over rote instruction, this guide ensures compliance with stringent hazardous waste standards.

Chemical Profile & Toxicological Causality

Understanding the molecular mechanism of action is critical for dictating safety protocols. The parent drug, pentamidine, is a highly toxic agent reserved for severe infections, and its hydroxylated metabolite shares similar risk profiles.

  • Mechanism of Toxicity : The diamidine structure allows the molecule to enter cells and bind to transfer RNA, directly interfering with 1[1]. Systemic exposure can cause 2[2].

  • Inhalation Risk : Aerosolized pentamidine derivatives exhibit a remarkably long pulmonary half-life, remaining3[3] post-exposure. Therefore, even micro-gram quantities of powder must be handled in a Class II Biological Safety Cabinet (BSC) or isolated weighing enclosure to prevent inhalation.

Quantitative Safety & Physicochemical Data
Property / MetricValue / DescriptionOperational Implication
Analyte Name 1,5-Bis(4-amidinophenoxy)-2-pentanol4[4]
CAS Number 1397-89-3 / 133991-32-9Ensure correct SDS retrieval and waste manifesting
Molecular Weight 356.185 g/mol Required for LC-MS/MS MRM transition calculations
Primary Toxicity Hepatotoxicity, NephrotoxicityMandates strict PPE (N95/P100 respirators)
Pulmonary Half-Life Up to 115 daysExtreme inhalation hazard; prohibits open-bench weighing
Disposal Route High-Temperature IncinerationCannot be neutralized via standard steam autoclaving

Metabolic Fate & Environmental Impact

When studying this metabolite in vitro (e.g., microsomal stability assays) or in vivo, researchers generate biological waste laden with the compound. Because diamidines are environmentally persistent, understanding the lifecycle of the chemical dictates why incineration is the only acceptable disposal route.

Fate P Pentamidine (Parent Drug) Hepatic Metabolism M 1,5-Bis(4-amidinophenoxy)-2-pentanol (Metabolite API) P->M Cytochrome P450 Hydroxylation D High-Temperature Incineration (>1000°C) M->D Proper Lab Disposal B Biological Excretion (In Vivo Matrices) M->B Pharmacokinetic Studies E Environmental Accumulation (Aquatic Toxicity) E->D Soil/Water Remediation B->E Improper Drain Disposal B->D Regulated Bio-Waste Incineration

Pathway of pentamidine metabolism to 1,5-Bis(4-amidinophenoxy)-2-pentanol and disposal routes.

Step-by-Step Disposal Methodologies

Protocol A: Solid API & Powder Waste

Causality: Powders pose the highest risk of aerosolization. The diamidine structure binds strongly to biological tissues, making inhalation a severe, long-term exposure route.

  • Containment: Tightly seal all original vials and disposable spatulas containing residual 1,5-Bis(4-amidinophenoxy)-2-pentanol inside the BSC.

  • Double-Bagging: Place the sealed items into a puncture-resistant, sealable chemical waste bag.

  • Labeling: Affix a hazardous waste label marked: "Toxic Pharmaceutical Waste - Contains Diamidine Derivatives. DO NOT OPEN."

  • Disposal Route: Route exclusively for high-temperature incineration (>1000°C) via a certified hazardous waste contractor. Incineration completely oxidizes the aromatic rings and amidine groups into CO₂, H₂O, and NOₓ, eliminating environmental accumulation risks.

Protocol B: Liquid Analytical Waste (HPLC/LC-MS)

Causality: Analytical workflows often utilize acidic modifiers (e.g., 0.1% Formic Acid) which protonate the amidine groups, increasing their solubility in aqueous/organic mixtures. Mixing this with incompatible waste can cause unwanted precipitation or off-gassing.

  • Segregation: Segregate liquid waste into "Halogenated" or "Non-Halogenated" streams depending on the mobile phase used (e.g., Acetonitrile/Water is Non-Halogenated).

  • Compatibility Check: Ensure the waste carboy is constructed of High-Density Polyethylene (HDPE), which resists both the organic solvents and the basic amidine functional groups.

  • Secondary Containment: Store the waste carboy in a secondary spill tray away from strong oxidizing agents.

  • Disposal Route: Manifest as Flammable/Toxic liquid waste for commercial incineration.

Protocol C: Biological Matrix Waste (Plasma, Urine, Microsomes)

Causality: Standard biological waste is routinely autoclaved. However, while autoclaving denatures biological pathogens, it does not destroy the thermally stable 1,5-Bis(4-amidinophenoxy)-2-pentanol molecule.

  • Chemical Deactivation: For aqueous biological matrices, add sodium hypochlorite to a final concentration of 10% to denature proteins and disrupt binding. (Note: Never add bleach to high-concentration organic solvent waste due to exothermic/toxic gas risks).

  • Segregation for Incineration: Place the deactivated biological waste into rigid, leak-proof biohazard containers specifically designated for incineration , overriding standard municipal landfill routing.

Decontamination & Spill Response Workflow

Spills of 1,5-Bis(4-amidinophenoxy)-2-pentanol require immediate, calculated action to prevent aerosolization and dermal absorption.

SpillResponse Start Spill Detected (Powder or Solution) PPE Don PPE (N95/P100, Nitrile, Goggles) Start->PPE Assess Assess Spill Type PPE->Assess Solid Solid Powder Spill Assess->Solid Liquid Liquid/Solvent Spill Assess->Liquid WetWipe Dampen with Water/EtOH (Prevent Aerosolization) Solid->WetWipe Absorb Apply Inert Absorbent (Vermiculite/Spill Pad) Liquid->Absorb Collect Collect in Sealable Hazardous Waste Container WetWipe->Collect Absorb->Collect Decon Decontaminate Surface (10% Bleach -> 70% EtOH) Collect->Decon Validate Self-Validation: Swab Test & LC-MS/MS Decon->Validate

Step-by-step logical workflow for 1,5-Bis(4-amidinophenoxy)-2-pentanol spill response and validation.

Trustworthiness: Self-Validating Safety Protocols

To ensure a decontamination protocol is effective, it must be self-validating. After cleaning a spill or decommissioning a workspace used for 1,5-Bis(4-amidinophenoxy)-2-pentanol, you must empirically prove the absence of the chemical.

The LC-MS/MS Swab Validation Protocol:

  • Swab Testing: Moisten a sterile, lint-free cotton swab with a 50:50 Methanol:Water solution and vigorously wipe a 10 cm x 10 cm area of the decontaminated surface.

  • Extraction: Submerge the swab in 1 mL of the same solvent mixture within an Eppendorf tube. Vortex for 1 minute, then centrifuge at 10,000 x g for 5 minutes.

  • LC-MS/MS Verification: Analyze the supernatant via LC-MS/MS, monitoring the specific Multiple Reaction Monitoring (MRM) transition for the protonated molecule (e.g., m/z 357.2 → expected fragment ions).

  • Validation Criteria: The workspace is only certified "decontaminated" when the LC-MS/MS signal falls below the established Limit of Detection (LOD) (typically <1 ng/mL). If the signal is higher, repeat the bleach/ethanol decontamination cycle (Step 5) and re-test.

References

  • LGC Standards. "1,5-Bis(4-amidinophenoxy)
  • StatPearls. "Pentamidine - Indications, Action, and Contraindications.
  • LiverTox. "Pentamidine Hepatotoxicity.
  • PubMed Central (PMC). "Concentrations of aerosolized pentamidine in bronchoalveolar lavage, systemic absorption, and excretion.

Sources

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